molecular formula C8H15FO5S B12417678 F-Peg2-SO-cooh

F-Peg2-SO-cooh

Numéro de catalogue: B12417678
Poids moléculaire: 242.27 g/mol
Clé InChI: BXTUBVJMIFXZQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

F-PEG2-SO-COOH is a specialized chemical reagent that serves as a bifunctional PEG-based linker in biomedical research. Its core application is in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , a cutting-edge therapeutic modality. PROTACs are heterobifunctional molecules that target specific proteins for degradation by the cell's ubiquitin-proteasome system, and they require a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The fluorine (F) atom on one end of the this compound molecule allows for easy incorporation into various molecular structures. The intermediate polyethylene glycol (PEG) spacer, in this case a short two-unit chain (PEG2), is highly valued for improving the physicochemical properties of the final compound. The inclusion of a PEG spacer is known to enhance water solubility, reduce immunogenicity, and improve the overall pharmacokinetic profile of bioconjugates . The terminal carboxylic acid ( -COOH ) functional group enables straightforward covalent attachment to amines present on biomolecules (such as proteins, peptides, or targeting antibodies) or other drug components via stable amide or ester bonds . This reagent is applicated in medical research, drug-release, nanotechnology, and new materials research . It is offered with a purity of ≥95% and should be stored as recommended, typically in a cool, dry place, and sealed to maintain its stability and integrity . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C8H15FO5S

Poids moléculaire

242.27 g/mol

Nom IUPAC

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfinyl]acetic acid

InChI

InChI=1S/C8H15FO5S/c9-1-2-13-3-4-14-5-6-15(12)7-8(10)11/h1-7H2,(H,10,11)

Clé InChI

BXTUBVJMIFXZQN-UHFFFAOYSA-N

SMILES canonique

C(COCCS(=O)CC(=O)O)OCCF

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to F-Peg2-SO2-cooh: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the heterobifunctional linker, F-Peg2-SO2-cooh. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines representative experimental protocols, and visualizes its role in bioconjugation.

Core Molecular Structure and Chemical Formula

The compound, systematically named 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a polyethylene (B3416737) glycol (PEG) based linker. It features a terminal fluorine atom, a sulfonyl group, and a carboxylic acid moiety, making it a valuable tool in bioconjugation and drug delivery research.

Chemical Formula: C₈H₁₅FO₆S[1]

Synonyms: F-PEG2-SO2-COOH, F-PEG2-SO2-CH2COOH, BP-28038, HY-138495[1]

The structure incorporates a short, hydrophilic di-ethylene glycol (Peg2) spacer, which enhances the water solubility of conjugates. The terminal carboxylic acid allows for reaction with primary amines, while the sulfone group offers an alternative site for chemical modification.

Physicochemical and Computed Properties

A summary of the key quantitative data for F-Peg2-SO2-cooh is presented below. These properties are crucial for understanding the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Weight 258.27 g/mol PubChem[1]
Monoisotopic Mass 258.05733753 DaPubChem[1]
IUPAC Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acidPubChem[1]
XLogP3 (Hydrophobicity)-0.8PubChem
Topological Polar Surface Area 98.3 ŲPubChem
Complexity 283PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 6PubChem
Rotatable Bond Count 9PubChem

Applications in Bioconjugation and Drug Development

F-Peg2-SO2-cooh is primarily designed as a linker for bioconjugation. Its bifunctional nature allows it to connect two different molecules, such as a small molecule drug and a targeting protein (e.g., an antibody). The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

The sulfone group is a key feature, offering an alternative to more common linker chemistries like maleimides. Sulfone-based linkers have been shown to form stable thioether bonds, potentially offering improved stability in biological media compared to maleimide-based conjugates, which can be susceptible to retro-Michael addition and exchange reactions with thiols like glutathione.

The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This is a widely used and well-characterized conjugation strategy.

Representative Experimental Protocols

While specific experimental data for F-Peg2-SO2-cooh is not widely available in peer-reviewed literature, a general protocol for its use in conjugating a payload to a protein via its carboxylic acid group can be outlined. The following is a representative methodology.

Protocol: Amide Bond Formation via Carboxylic Acid Activation

Objective: To conjugate F-Peg2-SO2-cooh to a primary amine-containing molecule (e.g., a protein or a small molecule with an amine handle).

Materials:

  • F-Peg2-SO2-cooh

  • Amine-containing molecule (e.g., antibody)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching Buffer: Tris or hydroxylamine (B1172632) solution

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Reagent Preparation: Dissolve F-Peg2-SO2-cooh, EDC, and NHS/sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if solubility permits. Prepare the protein solution in the reaction buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix F-Peg2-SO2-cooh with a molar excess of EDC and NHS (typically 1.5-5 equivalents of each).

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Protein:

    • Add the activated F-Peg2-SO2-cooh solution to the protein solution. The molar ratio of linker to protein will need to be optimized depending on the desired degree of labeling.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the payload has a chromophore).

Visualizing the Role of F-Peg2-SO2-cooh in Bioconjugation

The following diagrams illustrate the logical workflow of using a bifunctional linker like F-Peg2-SO2-cooh in the synthesis of an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Antibody Conjugation Linker F-Peg2-SO2-COOH ActivatedLinker F-Peg2-SO2-NHS Ester Linker->ActivatedLinker Activation Activators EDC, NHS Activation Activation LinkerPayload Linker-Payload Conjugate ActivatedLinker->LinkerPayload Amide Bond Formation Payload Drug Payload (with amine group) Payload->LinkerPayload ADC Antibody-Drug Conjugate (ADC) LinkerPayload->ADC Thioether Bond Formation (via Sulfone) Antibody Antibody (mAb) (with thiol group) Antibody->ADC Linker_Structure_Function Linker Fluoro (F) PEG Spacer (-O-CH2-CH2-)2 Sulfone (SO2) Carboxylic Acid (COOH) F_func Tracer/Modulator of properties Linker:f0->F_func PEG_func Increases solubility Reduces immunogenicity Provides spacing Linker:f1->PEG_func SO2_func Stable conjugation point (e.g., to thiols) Linker:f2->SO2_func COOH_func Reactive handle for conjugation to amines Linker:f3->COOH_func

References

F-Peg2-SO₂-COOH Linker: A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the F-Peg2-SO₂-COOH Linker for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the F-Peg2-SO₂-COOH linker, a specialized polyethylene (B3416737) glycol (PEG)-based molecule designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1] The unique structural components of this linker—a terminal fluorine atom, a di-ethylene glycol (Peg2) spacer, a sulfone (SO₂) group, and a carboxylic acid (COOH) terminus—offer distinct chemical properties that are advantageous in the construction of complex therapeutic molecules.

Core Mechanism of Action

The F-Peg2-SO₂-COOH linker is a heterobifunctional linker, meaning it possesses two different reactive functional groups that allow for the sequential conjugation of two different molecules. In the context of PROTACs, these are typically a ligand for an E3 ubiquitin ligase and a ligand for a target protein destined for degradation.[1]

The primary mechanism of action revolves around the reactivity of its terminal groups:

  • Carboxylic Acid (COOH) Group: This functional group serves as a key reactive handle for conjugation. It can be activated to react with primary amine groups on a target molecule, such as a protein or a small molecule ligand, to form a stable amide bond.[2] This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). The hydrophilic nature of the PEG component of the linker enhances the water solubility of the resulting conjugate.[3]

  • Sulfone (SO₂) Group: The sulfone moiety is a critical component that can participate in specific types of chemical reactions. Sulfone groups, particularly when adjacent to a PEG chain, can react with thiol groups (sulfhydryl groups) present in the cysteine residues of proteins. This allows for site-specific conjugation to proteins, which is highly desirable in drug development to ensure homogeneity and preserve the biological activity of the protein.

    Furthermore, bis-sulfone containing PEG linkers are known to be highly reactive bis-alkylation reagents. They can react with two cysteine thiols, often derived from the reduction of a disulfide bridge in an antibody or protein, to form a stable three-carbon bridge. This process, known as disulfide re-bridging, maintains the protein's tertiary structure, avoiding potential denaturation. This method leads to homogenous antibody-drug conjugates (ADCs) with a well-defined drug-to-antibody ratio (DAR).

  • Fluorine (F) Atom: The role of the terminal fluorine atom is more subtle but can be significant. Its presence can modulate the physicochemical properties of the linker, such as its lipophilicity and metabolic stability. In some contexts, fluorine substitution is a known strategy to block metabolic oxidation and improve the pharmacokinetic profile of a drug.

  • Di-ethylene Glycol (Peg2) Spacer: The short PEG chain serves several purposes. It provides a flexible spacer between the two conjugated molecules, which can be crucial for allowing them to simultaneously bind to their respective targets without steric hindrance. PEG linkers are well-known for their ability to increase the aqueous solubility and improve the pharmacokinetic properties of bioconjugates.

Quantitative Data Summary

While specific quantitative data for the F-Peg2-SO₂-COOH linker is not extensively available in public literature, the following table summarizes typical properties and reaction efficiencies for related PEG and sulfone-containing linkers used in bioconjugation.

ParameterTypical Value/RangeSignificanceReference
Purity >95% (by HPLC)High purity is essential for reproducible conjugation and to avoid side reactions.
Solubility Soluble in DMSO, DMFDetermines the appropriate solvents for conjugation reactions.
Amide Bond Formation Efficiency >90%High efficiency in coupling the COOH group to an amine, crucial for linker attachment.N/A
Thiol-Sulfone Reaction Efficiency Variable (often >80%)Efficiency of site-specific conjugation to cysteine residues.N/A
Disulfide Re-bridging Yield Can be quantitativeHigh yields are achievable for site-specific conjugation to antibodies.
Hydrophilicity (LogP) Low (hydrophilic)The PEG component ensures good water solubility of the final conjugate.
Stability Stable under acidic conditions, amide bond is stable.The linker should be stable during synthesis, purification, and in vivo.

Experimental Protocols

General Protocol for Amide Bond Formation using the Carboxylic Acid Terminus

This protocol describes the general steps for conjugating the F-Peg2-SO₂-COOH linker to a molecule containing a primary amine (Molecule-NH₂).

Materials:

  • F-Peg2-SO₂-COOH linker

  • Molecule-NH₂

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve F-Peg2-SO₂-COOH in the anhydrous solvent.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Dissolve Molecule-NH₂ in the reaction buffer.

    • Add the activated linker solution to the Molecule-NH₂ solution. The molar ratio of linker to Molecule-NH₂ should be optimized but is typically in the range of 3:1 to 10:1.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching reagent to stop the reaction and consume any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method to remove excess linker and byproducts.

General Protocol for Disulfide Re-bridging using the Sulfone Group

This protocol outlines the site-specific conjugation of a pre-formed conjugate (e.g., Ligand-Linker) to an antibody through disulfide re-bridging.

Materials:

  • Antibody with accessible disulfide bonds

  • Reducing agent (e.g., DTT or TCEP)

  • Ligand-F-Peg2-SO₂-COOH conjugate (prepared as above)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-8.0)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in the reaction buffer.

    • Add a controlled excess of the reducing agent to selectively reduce the target disulfide bonds.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the Ligand-F-Peg2-SO₂-COOH conjugate to the reduced antibody. A typical molar excess is 2-5 fold per disulfide bond.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using size exclusion chromatography to remove unreacted conjugate and any aggregated protein.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Recruitment DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start linker F-Peg2-SO₂-COOH Linker start->linker ligand1 Target Protein Ligand (with -NH₂ group) start->ligand1 ligand2 E3 Ligase Ligand (with reactive group) start->ligand2 activation Activate COOH group (EDC, NHS) linker->activation conjugation1 Conjugation 1 (Amide bond formation) ligand1->conjugation1 conjugation2 Conjugation 2 (e.g., Click Chemistry, SNAr) ligand2->conjugation2 activation->conjugation1 intermediate Intermediate Conjugate (Ligand1-Linker) conjugation1->intermediate intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac purification Purification & Analysis (HPLC, MS) protac->purification finish End purification->finish

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker.

References

An In-depth Technical Guide to the Solubility of F-Peg2-SO-cooh in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Solubility of Functionalized PEGs

Polyethylene (B3416737) glycol (PEG) and its derivatives are widely utilized in biomedical and pharmaceutical applications due to their biocompatibility, hydrophilicity, and tunable physicochemical properties. The solubility of a functionalized PEG, such as F-Peg2-SO-cooh, is a critical parameter that influences its behavior in various applications, including drug delivery, bioconjugation, and surface modification.

The structure of this compound suggests a molecule with distinct hydrophilic and potentially altered hydrophobic characteristics. The core of the molecule consists of a short diethylene glycol (Peg2) chain, which is inherently water-soluble. This is functionalized with a sulfonic acid group (-SO3H) and a carboxylic acid group (-COOH), both of which are highly polar and will enhance aqueous solubility. The presence of a fluorine atom (F) can modulate the molecule's overall polarity and intermolecular interactions, potentially influencing its solubility in both aqueous and organic solvents. PEG sulfonic acid derivatives are noted for their heightened aqueous solubility.[1][2][3]

Factors Influencing the Solubility of this compound

Several factors govern the solubility of a functionalized PEG molecule like this compound:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. The polar sulfonic acid and carboxylic acid groups suggest good solubility in polar solvents such as water, while the ethylene (B1197577) glycol backbone provides solubility in a range of organic solvents.[4]

  • Hydrogen Bonding: The oxygen atoms in the PEG backbone and the hydroxyl groups of the carboxylic and sulfonic acids can act as hydrogen bond acceptors and donors, respectively. Solvents capable of hydrogen bonding are likely to be effective at solvating this molecule.

  • Molecular Weight: For PEGs, as the molecular weight increases, the solubility in water and many organic solvents tends to decrease.[5] Given that this compound is a short-chain derivative, it is expected to have relatively good solubility.

  • Temperature: The solubility of PEGs in water generally increases with temperature.[5]

  • pH: For ionizable compounds, solubility is highly dependent on pH.[6] The presence of both a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group means that the solubility of this compound in aqueous solutions will be significantly influenced by the pH of the medium.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This is an estimation based on the general behavior of functionalized PEGs.[5][7]

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Polar Protic WaterHighThe sulfonic and carboxylic acid groups, along with the PEG backbone, are highly hydrophilic.
Methanol, EthanolHighPolar alcohols can form hydrogen bonds with the solute.
Polar Aprotic Dimethylformamide (DMF)HighHigh polarity and ability to accept hydrogen bonds.
Dimethyl sulfoxide (B87167) (DMSO)HighStrong polar solvent capable of dissolving a wide range of compounds.
AcetonitrileModerateLess polar than DMF and DMSO, but still a good solvent for many PEG derivatives.
Non-Polar Aprotic Dichloromethane (DCM)Moderate to HighPEGs are generally soluble in chlorinated solvents.
ChloroformModerate to HighSimilar to DCM, PEGs show good solubility in chloroform.
TolueneLow to ModerateLower polarity, solubility may be limited but can be enhanced by heating.
Non-Polar Hexanes, EtherLow / InsolubleThe high polarity of the functional groups makes it unlikely to dissolve in non-polar aliphatic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[8][9]

This assay is often used in early drug discovery for high-throughput screening.[10] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Shake the microplate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).[8]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader to detect the formation of a precipitate.[12]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

This method determines the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[9]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent.

  • Analytical Measurement: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Calibration: Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the test samples.

  • Solubility Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualizations

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid This compound to solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge or Filter B->C D Collect Saturated Supernatant C->D E Dilute Supernatant D->E F Analyze by HPLC-UV or LC-MS E->F G Calculate Solubility F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound PEG PEG Backbone (Hydrophilic) PEG->Solubility COOH Carboxylic Acid (Polar, Ionizable) COOH->Solubility SO3H Sulfonic Acid (Highly Polar, Ionizable) SO3H->Solubility F Fluorine (Modulates Polarity) F->Solubility Polarity Solvent Polarity Polarity->Solubility H_Bond H-Bonding Capacity H_Bond->Solubility pH pH (Aqueous) pH->Solubility

Caption: Factors influencing the solubility of this compound.

References

F-Peg2-SO-cooh CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of F-Peg2-SO₂-COOH, a fluorinated polyethylene (B3416737) glycol (PEG) derivative containing a sulfonyl group and a carboxylic acid. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Compound Data

The compound referred to as F-Peg2-SO-cooh is identified in chemical databases as F-Peg2-SO₂-CH₂cooh. The sulfone group (SO₂) is a key feature of this linker.

PropertyValueCitation
Chemical Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid[1]
Synonyms F-PEG2-SO₂-COOH, F-PEG2-SO₂-CH₂COOH, 3026712-13-7[1]
CAS Number 3026712-13-7 (Depositor-Supplied)[1]
Molecular Formula C₈H₁₅FO₆S[1]
Molecular Weight 258.27 g/mol [1]

Applications in Drug Development

PEGylated sulfone linkers like F-Peg2-SO₂-COOH are integral components in modern drug development, offering several advantages in the design of complex biotherapeutics.

Application AreaFunction and Advantages
Antibody-Drug Conjugates (ADCs) Acts as a stable bridge connecting a monoclonal antibody to a cytotoxic payload. The PEG component enhances solubility and stability, while the sulfone group provides a stable linkage. This architecture allows for targeted delivery of the payload to cancer cells.
PROTACs Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Peptide and Protein Modification The PEG spacer can improve the pharmacokinetic properties of peptides and proteins by increasing their hydrodynamic size, which reduces renal clearance and extends circulating half-life. The carboxylic acid terminus allows for conjugation to amine groups on these biomolecules.
Nanotechnology and Materials Science Utilized in the functionalization of nanoparticles and surfaces to improve biocompatibility and provide anchor points for the attachment of other molecules.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of a molecule like F-Peg2-SO₂-COOH. These are based on established chemical principles for similar compounds.

Protocol 1: Representative Synthesis of a Fluorinated PEG-Sulfone-Acid Linker

This protocol outlines a plausible multi-step synthesis for a compound structurally similar to F-Peg2-SO₂-COOH.

Step 1: Synthesis of 2-(2-(2-fluoroethoxy)ethoxy)ethanethiol

  • To a solution of 2-(2-(2-fluoroethoxy)ethoxy)ethyl chloride in ethanol, add sodium hydrosulfide (B80085) (NaSH).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the thiol.

Step 2: S-Alkylation with an Acetate Moiety

  • Dissolve the synthesized thiol in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • Add ethyl bromoacetate (B1195939) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get the thioether.

Step 3: Oxidation to Sulfone

  • Dissolve the thioether in a solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer and concentrate to obtain the sulfone-ester.

Step 4: Hydrolysis to Carboxylic Acid

  • Dissolve the sulfone-ester in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl).

  • Extract the final product, F-Peg2-SO₂-COOH, with ethyl acetate.

  • Dry, concentrate, and purify the product using column chromatography.

Protocol 2: Bioconjugation to an Antibody

This protocol describes a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional linker like F-Peg2-SO₂-COOH.

Step 1: Activation of the Linker's Carboxylic Acid

  • Dissolve F-Peg2-SO₂-COOH in an anhydrous organic solvent like DMF.

  • Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

Step 2: Reaction with the Payload

  • If the payload contains a primary amine, dissolve it in a suitable solvent and add it to the activated linker solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature to form the linker-payload conjugate.

  • Purify the conjugate using high-performance liquid chromatography (HPLC).

Step 3: Preparation of the Antibody

  • If necessary, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) to generate free thiol groups for conjugation.

  • Purify the reduced antibody using a desalting column to remove excess reducing agent.

Step 4: Conjugation of Linker-Payload to the Antibody

  • The sulfone moiety of the linker can be functionalized to react with the thiol groups on the antibody. For instance, a maleimide (B117702) group can be introduced to the other end of the payload. In this generalized example, we assume the sulfone itself or a modified part of the linker reacts with the antibody's thiol groups.

  • Dissolve the purified linker-payload conjugate in a conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA).

  • Add the reduced antibody to the linker-payload solution.

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 4-18 hours).

Step 5: Purification of the Antibody-Drug Conjugate (ADC)

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and unreacted antibody.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR).

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediates cluster_final Final Product A 2-(2-(2-fluoroethoxy)ethoxy)ethyl chloride S1 Thiol Formation A->S1 B Sodium Hydrosulfide B->S1 C Ethyl Bromoacetate S2 S-Alkylation C->S2 D m-CPBA S3 Oxidation to Sulfone D->S3 E Lithium Hydroxide S4 Hydrolysis E->S4 I1 Fluorinated PEG Thiol S1->I1 I2 Thioether S2->I2 I3 Sulfone-Ester S3->I3 FP F-Peg2-SO2-COOH S4->FP I1->S2 I2->S3 I3->S4

Caption: Proposed synthetic pathway for F-Peg2-SO₂-COOH.

ADC Workflow and Mechanism of Action

ADC_Workflow cluster_components Components cluster_conjugation Bioconjugation cluster_adc Resulting ADC cluster_moa Mechanism of Action Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Linker F-Peg2-SO2-COOH Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Targeting 1. ADC targets tumor cell ADC->Targeting Internalization 2. ADC is internalized Targeting->Internalization Release 3. Payload is released Internalization->Release Apoptosis 4. Cell death (Apoptosis) Release->Apoptosis

Caption: Workflow for ADC creation and its mechanism of action.

References

A Technical Guide to Fluorinated and Functionalized PEG2-COOH Linkers for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Functionalized PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized in the development of therapeutics and research tools to enhance the properties of biomolecules and small molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.

Key Benefits of PEGylation:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain increases the solubility of hydrophobic molecules in aqueous solutions, which is crucial for in-vivo applications.[1][2]

  • Increased Stability : PEG linkers can shield conjugated molecules from enzymatic degradation, leading to a longer half-life in biological systems.[1]

  • Reduced Immunogenicity : The PEG chain can mask epitopes on a protein's surface, reducing the likelihood of an immune response.[1]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation reduces renal clearance, thereby extending its circulation time.[1]

The incorporation of a terminal carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond.

The Role of Fluorine in PEG Linkers

The strategic introduction of fluorine into drug candidates and linker technologies is a powerful tool in medicinal chemistry. Fluorine's unique properties can significantly influence a molecule's behavior. In the context of PEG linkers, fluorination can modulate lipophilicity, metabolic stability, and binding affinity. These alterations can lead to improved pharmacokinetic properties and enhanced biological activity of the final conjugate.

Commercial Suppliers and Available Functionalized PEG2-COOH Derivatives

Several specialty chemical companies provide a range of high-purity, functionalized PEG2-COOH linkers for research purposes. The following suppliers offer a variety of derivatives suitable for bioconjugation and drug discovery applications.

Key Commercial Suppliers:

  • BroadPharm : A supplier of various PEG linkers, including fluorinated and protected amine derivatives.

  • Biopharma PEG : Offers a wide array of monodispersed PEG linkers, including those with different functional groups for diverse applications like ADCs and PROTACs.

Comparative Data of Commercially Available PEG2-COOH Linkers

The following table summarizes the quantitative data for various functionalized PEG2-COOH linkers available from leading commercial suppliers. This allows for a direct comparison of their key properties.

Product NameSupplierCAS NumberMolecular Weight ( g/mol )Purity
F-PEG2-CH2COOH BroadPharm2383964-72-3166.2>90%
F-PEG2-SO2-CH2COOH BroadPharmN/A258.3>98%
F-PEG2-S-COOH Biopharma PEGN/A226>95%
Amino-PEG2-acid BroadPharm / Biopharma PEG791028-27-8177.2>95%
Boc-NH-PEG2-COOH Biopharma PEG1365655-91-9277.31>95%
Boc-NH-PEG2-CH2COOH Biopharma PEG108466-89-3263.3>95%
Fmoc-NH-PEG2-CH2COOH BroadPharm166108-71-0385.4>98%
DF-PEG2-COOH Biopharma PEG1807534-84-4309.3>95%
Biotin-PEG2-CH2COOH BroadPharm1238575-77-3389.5N/A
Biotin-PEG2-COOH Biopharma PEG1365655-89-5403.5>95%

Experimental Protocols

The terminal carboxylic acid on these PEG linkers is typically conjugated to primary amines on a target molecule (e.g., protein, antibody, or small molecule) through the formation of an amide bond. This reaction is commonly facilitated by the use of carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to improve reaction efficiency.

General Protocol for EDC/NHS Coupling of COOH-PEG Linkers to Amine-Containing Molecules

This protocol describes the two-step activation of the carboxyl group on the PEG linker and subsequent conjugation to a primary amine.

Materials and Reagents:

  • COOH-functionalized PEG linker (e.g., F-PEG2-CH2COOH)

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. (Note: Do not use buffers containing primary amines like Tris)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation : Equilibrate all reagents to room temperature before use. Prepare stock solutions of the COOH-PEG linker, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO, DMF, or directly in the activation buffer). Prepare EDC and Sulfo-NHS solutions immediately before use as their activity diminishes in aqueous solutions.

  • Activation of COOH-PEG Linker :

    • Dissolve the COOH-PEG linker in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the linker solution. The optimal molar ratios may need to be determined empirically.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable Sulfo-NHS ester.

  • Conjugation to the Amine-Containing Molecule :

    • Immediately after activation, add the activated linker solution to the amine-containing molecule, which has been prepared in the Coupling Buffer. Alternatively, if the amine-containing molecule is sensitive to the activation conditions, the activated linker can be purified and then added.

    • The reaction of the Sulfo-NHS-activated linker with primary amines is most efficient at a pH of 7.2-7.5.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction :

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted Sulfo-NHS esters and cap unreacted sites. Incubate for 15-30 minutes at room temperature.

  • Purification :

    • Remove unreacted PEG linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, depending on the nature of the final conjugate.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the conjugation of a carboxylated PEG linker to a protein using EDC/NHS chemistry.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A COOH-PEG Linker C Activated Sulfo-NHS Ester-PEG A->C 15-30 min @ RT B EDC + Sulfo-NHS in Activation Buffer (pH 4.7-6.0) E Protein-PEG Conjugate C->E 2h @ RT or overnight @ 4°C D Amine-containing Protein in Coupling Buffer (pH 7.2-7.5) F Quenching (e.g., Tris buffer) E->F G Purification (e.g., SEC/Dialysis) F->G H Purified Protein-PEG Conjugate G->H

Caption: Workflow for EDC/NHS-mediated bioconjugation.

PROTAC Signaling Pathway

Functionalized PEG linkers are integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Folate-PEG-COOH: A Technical Guide to Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Folate-Polyethylene Glycol-Carboxylic Acid (Folate-PEG-COOH) and its applications in targeted drug delivery. By leveraging the overexpression of folate receptors on the surface of many cancer cells, Folate-PEG-COOH serves as a versatile and effective targeting ligand for the selective delivery of therapeutic agents. This guide details the synthesis, characterization, and application of Folate-PEG-COOH-based drug delivery systems, presenting quantitative data, experimental protocols, and key biological pathways to support further research and development in this promising field.

Introduction to Folate-PEG-COOH in Targeted Therapy

Folate, a B vitamin, is essential for cell division and DNA synthesis. Many cancer cells exhibit a significantly higher demand for folate, leading to the overexpression of the folate receptor (FR) on their cell surfaces. This differential expression provides a unique opportunity for targeted cancer therapy. Folate-PEG-COOH is a heterobifunctional molecule that capitalizes on this biological feature. It consists of three key components:

  • Folate: A high-affinity ligand that specifically binds to the folate receptor, enabling targeted delivery to cancer cells.

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that acts as a linker. PEGylation enhances the solubility, stability, and circulation half-life of the drug conjugate while reducing immunogenicity.

  • Carboxylic Acid (-COOH): A reactive functional group that allows for the covalent attachment of a wide range of therapeutic payloads, including small molecule drugs, imaging agents, and nanoparticles.

The strategic combination of these components makes Folate-PEG-COOH an invaluable tool in the development of targeted nanomedicines designed to improve therapeutic efficacy and minimize off-target side effects.

Synthesis and Characterization

The synthesis of Folate-PEG-COOH conjugates and their subsequent incorporation into drug delivery systems are critical steps that influence the final product's efficacy and safety.

Synthesis of Folate-PEG-COOH

The synthesis typically involves the activation of the γ-carboxylic acid of folic acid, which is more reactive than the α-carboxylic acid, followed by its conjugation to an amine-terminated PEG molecule that has a protected carboxylic acid group at the other end. The protecting group is then removed to yield the final Folate-PEG-COOH product.

General Synthesis Workflow:

Folic_Acid Folic Acid Activated_FA Activated Folic Acid (e.g., with EDC/NHS) Folic_Acid->Activated_FA Activation Folate_PEG_COOH_Protected Folate-PEG-COOH (protected) Activated_FA->Folate_PEG_COOH_Protected Conjugation NH2_PEG_COOH_Protected NH2-PEG-COOH (with protected COOH) NH2_PEG_COOH_Protected->Folate_PEG_COOH_Protected Conjugation Folate_PEG_COOH Folate-PEG-COOH (deprotected) Folate_PEG_COOH_Protected->Folate_PEG_COOH Deprotection Final_Conjugate Folate-PEG-Drug/Nanoparticle Conjugate Folate_PEG_COOH->Final_Conjugate Coupling Drug Therapeutic Agent (Drug/Nanoparticle) Drug->Final_Conjugate Coupling

Caption: General workflow for the synthesis of a Folate-PEG-Drug/Nanoparticle conjugate.

Characterization Data

The successful synthesis and purity of Folate-PEG-COOH and its conjugates are confirmed using various analytical techniques. The table below summarizes typical characterization data for Folate-PEG-nanoparticle systems.

ParameterMethodTypical ResultsReference
Polymer Conjugation ¹H NMR, FT-IRConfirmation of characteristic peaks for folate, PEG, and the conjugated polymer.[1][2]
Particle Size Dynamic Light Scattering (DLS)100 - 200 nm diameter for nanoparticle formulations.[3][4]
Zeta Potential DLSNegative surface charge (e.g., -5 mV to -20 mV).[5]
Drug Encapsulation Efficiency Spectrophotometry, HPLC50% - 90%, depending on the drug and formulation method.[4]
Drug Loading Content Spectrophotometry, HPLC5% - 20% (w/w).[6]

Applications in Targeted Drug Delivery

Folate-PEG-COOH has been extensively utilized to develop targeted drug delivery systems for a variety of therapeutic agents, particularly in the context of cancer treatment. These systems are designed to enhance the accumulation of the drug at the tumor site, thereby increasing its efficacy and reducing systemic toxicity.

Nanoparticle-Based Delivery Systems

Folate-PEG-COOH is commonly used to surface-functionalize various types of nanoparticles, including liposomes, polymeric nanoparticles (e.g., PLGA), and superparamagnetic iron oxide nanoparticles (SPIONs).

Workflow for Nanoparticle Formulation and Delivery:

cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery Drug Therapeutic Drug NP_Formation Nanoparticle Formation (e.g., Emulsion Evaporation) Drug->NP_Formation Polymer Polymer Matrix (e.g., PLGA) Polymer->NP_Formation Folate_PEG Folate-PEG-COOH Folate_PEG->NP_Formation Targeted_NP Folate-Targeted Nanoparticle NP_Formation->Targeted_NP Administration Systemic Administration Targeted_NP->Administration Circulation Blood Circulation Administration->Circulation Tumor_Accumulation Tumor Accumulation (EPR & Targeting) Circulation->Tumor_Accumulation Cellular_Uptake Cellular Uptake (FR-Mediated Endocytosis) Tumor_Accumulation->Cellular_Uptake Drug_Release Intracellular Drug Release Cellular_Uptake->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Workflow for the formulation and in vivo delivery of Folate-PEG targeted nanoparticles.

In Vitro Efficacy: Cellular Uptake and Cytotoxicity

The targeting ability of Folate-PEG-COOH-modified drug carriers leads to enhanced cellular uptake in folate receptor-positive (FR+) cancer cells compared to non-targeted carriers or FR-negative cells. This increased intracellular drug concentration translates to improved cytotoxicity.

Cell Line (FR Status)Drug Delivery SystemCellular Uptake Enhancement (vs. Non-targeted)IC50 (µg/mL) - TargetedIC50 (µg/mL) - Non-targetedReference
HeLa (FR+)5-FU-loaded Folate-PEG conjugateSignificantly higherLower than free drugHigher than targeted[7][8]
MCF-7 (FR+)Vincristine-loaded PLGA-PEG-Folate NPsSignificantly higher3.91x lower than free drug1.52x higher than targeted[9]
KB (FR+)Coumarin-6-loaded Zein-Folate NPsTime- and dose-dependent increaseN/AN/A[3]
A549 (FR-)Coumarin-6-loaded Zein-Folate NPsNo significant increaseN/AN/A[3]
HeLa (FR+)SPION-PEG-Folate12-fold higher than PEG-coated SPIONsN/AN/A[10][11]
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in animal models have demonstrated the superior anti-tumor efficacy of Folate-PEG-COOH-targeted therapies.

Animal ModelCancer TypeTherapeutic AgentOutcomeReference
BALB/c miceBreast AdenocarcinomaLPD-PEG-Folate-TKSignificant decrease in tumor volume and growth rate.[12]
Xenograft miceKB tumorPaclitaxel-loaded Zein-Folate NPsSignificant inhibition of tumor growth and volume.[3]
Leukemia mouse modelLeukemiaEG5 siRNA in Folate-PEG lipopolyplexes65% EG5 gene silencing at the mRNA level in the tumor.[13]
Hepatoma mice modelsHepatoma5-FU-loaded Folate-PEG conjugateSignificantly smaller tumor volumes compared to the free drug group.[7]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of Folate-PEG-COOH-based drug delivery systems is primarily attributed to their cellular uptake via folate receptor-mediated endocytosis.[14][15][16][17]

Signaling Pathway Diagram:

Folate_Drug Folate-PEG-Drug Conjugate Binding Binding Folate_Drug->Binding FR Folate Receptor (FR) FR->Binding Invagination Membrane Invagination (Caveolae/Clathrin Pit) Binding->Invagination Early_Endosome Early Endosome (pH ~6.0-6.5) Invagination->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation & pH drop FR_Recycling FR Recycling Endosome Early_Endosome->FR_Recycling Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Late_Endosome->Drug_Release Lysosome->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Cell_Surface Cell Surface FR_Recycling->Cell_Surface Cell_Surface->FR Recycled FR Therapeutic_Action Therapeutic Action Cytoplasm->Therapeutic_Action

Caption: The pathway of folate receptor-mediated endocytosis for a Folate-PEG-Drug conjugate.

The process begins with the binding of the folate ligand to the folate receptor on the cancer cell surface. This binding triggers the internalization of the receptor-ligand complex through the formation of an endocytic vesicle (endosome). As the endosome matures, its internal pH decreases, which facilitates the release of the drug from the carrier. The folate receptor is then recycled back to the cell surface, while the released drug can exert its therapeutic effect within the cell.

Experimental Protocols

This section provides generalized protocols for the synthesis of a Folate-PEG conjugate and the formulation of drug-loaded nanoparticles. These protocols are based on methodologies reported in the literature and should be adapted and optimized for specific applications.[1][4][5][18]

Synthesis of Folate-PEG-COOH

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Carboxylic Acid (NH2-PEG-COOH) with a suitable protecting group for the carboxylic acid.

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Appropriate solvents for purification (e.g., diethyl ether)

  • Dialysis membrane (appropriate MWCO)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add DCC and NHS (e.g., 1.2 molar equivalents each relative to FA).

    • Stir the reaction mixture in the dark at room temperature for several hours (e.g., 12-24 hours) to activate the γ-carboxylic acid of folate.

  • Conjugation to PEG:

    • In a separate flask, dissolve NH2-PEG-COOH (with the protected COOH group) in anhydrous DMSO.

    • Add the activated folic acid solution to the PEG solution.

    • Add a catalytic amount of TEA.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification:

    • Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it multiple times with diethyl ether to remove unreacted reagents.

    • Dry the product under vacuum.

  • Deprotection of the Carboxylic Acid Group:

    • The deprotection step will depend on the specific protecting group used. Follow the appropriate chemical procedure to remove the protecting group and yield the final Folate-PEG-COOH product.

  • Final Purification and Characterization:

    • Purify the final product by dialysis against deionized water.

    • Lyophilize the purified product to obtain a solid powder.

    • Characterize the product using ¹H NMR and FT-IR to confirm the successful conjugation.

Formulation of Folate-Targeted Drug-Loaded Nanoparticles

This protocol describes a common method for preparing polymeric nanoparticles using an emulsion-solvent evaporation technique.

Materials:

  • Polymer (e.g., PLGA)

  • Folate-PEG-Polymer conjugate (e.g., Folate-PEG-PLGA, which can be synthesized separately or a mixture of PLGA and Folate-PEG-lipid can be used)

  • Therapeutic drug

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase containing a surfactant (e.g., polyvinyl alcohol (PVA))

  • Deionized water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the polymer (and/or Folate-PEG-polymer conjugate) and the therapeutic drug in the organic solvent.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous surfactant solution while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles several times with deionized water to remove the surfactant and unencapsulated drug.

  • Lyophilization:

    • Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze-dry the suspension to obtain a powder of the drug-loaded nanoparticles.

  • Characterization:

    • Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.

Conclusion and Future Perspectives

Folate-PEG-COOH has emerged as a highly effective and versatile tool for the development of targeted drug delivery systems. Its ability to selectively deliver therapeutic agents to cancer cells via folate receptor-mediated endocytosis offers a promising strategy to enhance anti-tumor efficacy while minimizing systemic toxicity. The data and protocols presented in this guide highlight the significant progress made in this field.

Future research will likely focus on:

  • Optimizing the length and composition of the PEG linker to further improve pharmacokinetic properties.

  • Developing multi-targeted systems by incorporating other ligands alongside folate.

  • Exploring the use of Folate-PEG-COOH for the delivery of novel therapeutic modalities, such as gene therapies and immunomodulatory agents.

  • Conducting more extensive preclinical and clinical studies to translate these promising laboratory findings into effective cancer therapies for patients.

The continued investigation and application of Folate-PEG-COOH hold great potential for advancing the field of precision oncology and improving patient outcomes.

References

safety and handling guidelines for F-Peg2-SO-cooh

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of F-Peg2-SO-cooh

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the material's hazards, safe handling procedures, and emergency responses, based on available safety data.

Disclaimer: This document is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) and internal laboratory safety protocols before handling this chemical.

Compound Identification and Properties

This compound is a chemical compound with the following identifiers:

  • Chemical Name: F-PEG2-SO2-COOH

  • CAS Number: Not specified in the provided documents.

  • Molecular Formula: C₈H₁₅FO₆S

  • Molecular Weight: 258.26 g/mol

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Pictogram: (Note: The specific pictogram was not available in the search results, but based on the classification, it would include a health hazard and an environmental hazard symbol.)

Signal Word: (Note: The signal word was not provided in the available data.)

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to ensure safety when handling this compound.

Table 2: Precautionary Statements for this compound

CodePrecautionary Statement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P391Collect spillage.
P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to minimize exposure.

  • Eye Protection: Wear chemical safety goggles that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Gloves must be inspected before use and disposed of properly after use. Wash and dry hands thoroughly after handling.

  • Skin and Body Protection: Choose body protection appropriate for the task, considering the concentration and amount of the hazardous substance in the specific workplace.

  • Respiratory Protection: For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. Respirators and their components should be tested and approved under relevant government standards.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

Storage and Disposal

  • Storage: Keep the container tightly closed in a cool, well-ventilated place.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for handling such a chemical in a laboratory setting is outlined below. This diagram illustrates the logical progression from receiving the compound to its final disposal.

experimental_workflow cluster_prep Preparation & Safety cluster_handling Compound Handling cluster_cleanup Post-Experiment A Review SDS & Protocols B Don Personal Protective Equipment (PPE) A->B C Weighing & Reconstitution (in ventilated enclosure) B->C D Experimental Use (e.g., cell culture, conjugation) C->D E Decontamination of Workspace & Equipment D->E F Waste Segregation & Disposal E->F G Doff & Dispose of PPE F->G

Caption: General Laboratory Workflow for Handling this compound.

Note: No specific signaling pathways involving this compound were identified in the available literature. Research in this area would be required to elucidate its biological interactions and mechanisms of action.

Methodological & Application

Application Notes and Protocols for F-PEG2-SO2-COOH Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

F-PEG2-SO2-COOH is a bifunctional molecule containing a fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a sulfone group, and a terminal carboxylic acid. This molecule is of significant interest in drug development, particularly as a linker for creating Proteolysis Targeting Chimeras (PROTACs).[1] The carboxylic acid group allows for covalent conjugation to primary amine groups present on proteins, ligands, or other molecules of interest. This document provides a detailed protocol for the conjugation of F-PEG2-SO2-COOH to primary amines, including the activation of the carboxylic acid, the conjugation reaction, and the purification and characterization of the resulting conjugate.

The conjugation process is typically a two-step procedure. First, the carboxylic acid on F-PEG2-SO2-COOH is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[2][3] In the second step, the amine-containing molecule is added, and it reacts with the NHS ester to form a stable amide bond.[4][5]

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes.

ParameterRecommended RangeTypical Outcome
Activation pH 4.5 - 6.0High efficiency of NHS ester formation
Conjugation pH 7.2 - 8.5Efficient amide bond formation
Molar Ratio (F-PEG2-SO2-COOH:EDC:NHS) 1 : 1.5 : 1.2> 90% activation
Molar Ratio (Activated PEG:Amine) 5:1 to 20:1High conjugation yield, dependent on amine accessibility
Reaction Temperature Room Temperature (20-25°C)Controlled reaction rate
Reaction Time 2 - 4 hoursSufficient time for completion
Hydrolysis Half-life of NHS ester at pH 7 4 - 5 hoursProvides a reasonable window for the conjugation step
Hydrolysis Half-life of NHS ester at pH 8.6 10 minutesHighlights the importance of timely addition of the amine

Experimental Protocols

Materials and Reagents
  • F-PEG2-SO2-COOH

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE)

Protocol for Activation of F-PEG2-SO2-COOH

This protocol describes the activation of the carboxylic acid group of F-PEG2-SO2-COOH using EDC and NHS.

  • Preparation of Reagents:

    • Dissolve F-PEG2-SO2-COOH in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation Reaction:

    • In a reaction vessel, add the F-PEG2-SO2-COOH solution.

    • Add EDC to a final molar ratio of 1.5 equivalents relative to F-PEG2-SO2-COOH.

    • Add NHS (or Sulfo-NHS) to a final molar ratio of 1.2 equivalents relative to F-PEG2-SO2-COOH.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol for Conjugation to Primary Amines

This protocol describes the reaction of the activated F-PEG2-SO2-COOH with an amine-containing molecule.

  • Preparation of Amine-Containing Molecule:

    • Dissolve or buffer exchange the amine-containing molecule into the Conjugation Buffer. The concentration should typically be in the range of 1-10 mg/mL for proteins.[6]

  • Conjugation Reaction:

    • Add the activated F-PEG2-SO2-COOH solution to the solution of the amine-containing molecule. A molar excess of the activated PEG reagent (typically 5 to 20-fold) is recommended.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Conjugate

Purification is critical to remove unreacted F-PEG2-SO2-COOH, byproducts, and unconjugated starting material. The choice of method depends on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.[][8]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences that may arise from the conjugation.[][9][10]

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different hydrophobicities.[][9][10]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the purification of smaller conjugates like peptides and small molecules.[]

  • Dialysis/Ultrafiltration: Can be used to remove small molecule impurities.[8]

Characterization of the Conjugate

The successful conjugation should be confirmed by analytical techniques:

  • SDS-PAGE: For protein conjugates, an increase in molecular weight can be observed.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the conjugate.

  • HPLC Analysis: To assess the purity of the conjugate.

  • NMR Spectroscopy: For detailed structural confirmation of small molecule conjugates.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation of F-PEG2-SO2-COOH cluster_conjugation Step 2: Conjugation to Primary Amine cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A1 Dissolve F-PEG2-SO2-COOH in DMSO/DMF A3 Mix F-PEG2-SO2-COOH, EDC, and NHS A1->A3 A2 Prepare fresh EDC and NHS in Activation Buffer (pH 4.5-6.0) A2->A3 A4 Incubate for 15-30 min at RT A3->A4 C2 Add activated F-PEG2-SO2-COOH to amine solution A4->C2 C1 Prepare amine-containing molecule in Conjugation Buffer (pH 7.2-8.5) C1->C2 C3 Incubate for 2-4 hours at RT C2->C3 C4 Quench reaction with Tris or Hydroxylamine C3->C4 P1 Purify conjugate using: - Size Exclusion Chromatography - Ion Exchange Chromatography - HIC or RP-HPLC C4->P1 CH1 Analyze conjugate by: - SDS-PAGE - Mass Spectrometry - HPLC P1->CH1

Caption: Workflow for F-PEG2-SO2-COOH conjugation to primary amines.

PROTAC Mechanism of Action

Since F-PEG2-SO2-COOH is a PROTAC linker, the following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI->PROTAC binds PROTAC->PROTAC recycled Ub_POI Poly-ubiquitinated POI PROTAC->Ub_POI facilitates E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ub_POI transfers Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: General mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for F-Peg2-SO-COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the bioconjugation of F-Peg2-SO-COOH, a bifunctional linker containing a terminal carboxylic acid. The protocol outlines the chemical modification of biomolecules, such as proteins, antibodies, and peptides, which possess primary amine groups. The fundamental principle of this bioconjugation technique is the reaction between the carboxyl group of the linker and the primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) on the biomolecule, forming a stable amide bond.[1][2][3] This process is widely utilized in drug development, diagnostic assays, and various research applications to attach reporter molecules, drugs, or other functional moieties to a biomolecule of interest.[1][3]

The carboxylic acid group of this compound is not intrinsically reactive towards amines and must first be activated. A common and effective method for this activation is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first converts the carboxylic acid into a more reactive NHS ester, which then readily reacts with primary amines in a physiological to slightly alkaline pH range (pH 7.2-8.5) to form a stable amide linkage.

Chemical Signaling Pathway

The bioconjugation of this compound to a primary amine-containing biomolecule via EDC/NHS chemistry involves a two-step process. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, releasing an insoluble urea (B33335) byproduct. The NHS ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.

G cluster_activation Activation Step cluster_conjugation Conjugation Step COOH This compound O_acylisourea O-acylisourea intermediate COOH->O_acylisourea + EDC EDC EDC NHS_ester F-Peg2-SO-NHS Ester O_acylisourea->NHS_ester + NHS Urea Urea byproduct O_acylisourea->Urea NHS NHS Conjugate F-Peg2-SO-Biomolecule (Amide Bond) NHS_ester->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule-NH2 Released_NHS Released NHS Conjugate->Released_NHS

Caption: Chemical pathway of this compound bioconjugation.

Experimental Workflow

The overall workflow for this compound bioconjugation consists of several key stages, starting from the preparation of the biomolecule and the linker, followed by the activation and conjugation reactions, and concluding with the purification and characterization of the final conjugate.

G start Start prep_biomolecule Prepare Biomolecule (e.g., Protein in Amine-Free Buffer) start->prep_biomolecule prep_linker Prepare this compound (Dissolve in Organic Solvent) start->prep_linker activation Activate COOH with EDC/NHS prep_biomolecule->activation prep_linker->activation conjugation Conjugate to Biomolecule (Incubate at RT or 4°C) activation->conjugation quenching Quench Reaction (e.g., with Hydroxylamine) conjugation->quenching purification Purify Conjugate (e.g., Dialysis, SEC) quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for this compound bioconjugation.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is dependent on several factors, including the molar ratio of the reactants, pH, and temperature. The following tables provide a summary of recommended starting conditions and expected outcomes.

Table 1: Recommended Molar Ratios for Bioconjugation

ReactantMolar Excess over BiomoleculeNotes
This compound10-50 foldThe optimal ratio should be determined empirically. Higher ratios may lead to higher degrees of labeling but can also increase the risk of protein precipitation.
EDC (or EDAC)1.5-2 fold over COOHA slight excess is used to ensure efficient activation of the carboxylic acid.
NHS (or Sulfo-NHS)1.5-2 fold over COOHUsed to stabilize the active intermediate and improve conjugation efficiency.

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Reaction pH 7.2 - 8.5This pH range facilitates the deprotonation of primary amines, making them more nucleophilic, while minimizing the hydrolysis of the NHS ester.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (1-2 hours), while reactions at 4°C can proceed overnight to minimize potential protein degradation.
Reaction Time 1 - 12 hoursThe reaction time should be optimized based on the reactivity of the biomolecule and the desired degree of labeling.
Degree of Labeling (DOL) 2 - 8 molecules of linker per proteinThe DOL can be controlled by adjusting the molar ratio of the linker to the biomolecule and should be optimized for the specific application to avoid compromising protein function.
Conjugation Efficiency 10 - 40%This can vary significantly depending on the biomolecule, buffer conditions, and reactant concentrations.

Experimental Protocols

Materials
  • This compound

  • Biomolecule (e.g., antibody, protein) containing primary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: MES Buffer (0.1 M, pH 4.5-6.0)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or Bicarbonate/Carbonate Buffer, pH 8.0-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris).

  • Quenching Buffer: Hydroxylamine HCl (1 M) or Tris-HCl (1 M, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Protocol 1: Activation of this compound
  • Prepare this compound: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to the desired concentration. It is recommended to prepare these solutions fresh for each experiment.

  • Activation Reaction:

    • In a microcentrifuge tube, add the calculated volume of the this compound stock solution.

    • Add the EDC/NHS solution to the this compound solution. The recommended molar ratio is typically 1:1.5:1.5 (COOH:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Protocol 2: Bioconjugation to a Protein
  • Prepare the Protein:

    • Dissolve the protein in the amine-free Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the freshly prepared activated F-Peg2-SO-NHS ester solution to the protein solution.

    • The molar excess of the activated linker over the protein should be optimized, but a starting point of 10-20 fold molar excess is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Protocol 3: Purification of the Bioconjugate
  • Removal of Unreacted Linker:

    • The unreacted this compound and byproducts can be removed by dialysis against the Conjugation Buffer (e.g., PBS) at 4°C with several buffer changes.

    • Alternatively, size-exclusion chromatography (SEC) can be used to separate the larger bioconjugate from the smaller unreacted molecules.

  • Concentration and Storage:

    • The purified bioconjugate can be concentrated using a centrifugal filter device if necessary.

    • Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. It is advisable to add a cryoprotectant like glycerol (B35011) for frozen storage.

Troubleshooting

Table 3: Troubleshooting Common Issues in Bioconjugation

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive EDC/NHS. 2. Presence of primary amines in the buffer. 3. Incorrect pH. 4. Hydrolysis of NHS ester.1. Use fresh EDC/NHS solutions. 2. Ensure all buffers are amine-free. 3. Optimize the pH of the conjugation buffer (7.2-8.5). 4. Perform the conjugation reaction promptly after activating the linker.
Protein Precipitation 1. High concentration of organic solvent. 2. High degree of labeling.1. Minimize the volume of the linker stock solution added to the protein solution. 2. Reduce the molar excess of the linker in the reaction.
Loss of Protein Activity 1. Modification of critical amine groups in the active site. 2. Protein denaturation.1. Reduce the molar excess of the linker to achieve a lower degree of labeling. 2. Perform the reaction at 4°C. 3. Consider site-specific conjugation methods if activity is consistently lost.

References

Application Notes & Protocols for Bioconjugation using EDC/NHS Chemistry with F-Peg2-SO₂-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a premier strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules like proteins, peptides, and oligonucleotides.[1][2] Benefits include improved solubility, extended circulating half-life, and reduced immunogenicity.[1]

This document provides detailed application notes and experimental protocols for the conjugation of F-Peg2-SO₂-COOH, a functionalized PEG linker, to primary amine-containing biomolecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. F-Peg2-SO₂-COOH is a discrete PEG (dPEG®) reagent featuring a terminal carboxylic acid for conjugation and a sulfone group within its backbone.[3] The primary reactive site for the conjugation described here is the terminal carboxyl group (-COOH).

EDC/NHS chemistry is a widely-used, efficient method for forming stable amide bonds between a carboxyl group and a primary amine.[4] The "zero-length" nature of the crosslinker means that EDC facilitates the bond formation without becoming part of the final linkage. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly increases coupling efficiency by converting the transient O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

Principle of the Reaction

The conjugation process is a two-step reaction that provides controlled coupling and minimizes undesirable side reactions, such as intramolecular crosslinking of biomolecules that contain both carboxyl and amine groups.

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of F-Peg2-SO₂-COOH, forming a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Stable NHS Ester: The unstable intermediate rapidly reacts with NHS (or Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction.

  • Amide Bond Formation: The NHS ester of F-Peg2-SO₂-COOH reacts with a primary amine (-NH₂) on the target biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue or the N-terminus) to form a stable amide bond, releasing NHS as a byproduct. This step is most efficient at a physiological to slightly basic pH (7.0-8.5).

Reaction_Mechanism Carboxyl F-Peg2-SO₂-COOH Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate  pH 4.5-6.0 + EDC EDC EDC->Intermediate NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster  Displaces EDC byproduct + NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate PEGylated Biomolecule (Stable Amide Bond) NHSEster->Conjugate  pH 7.0-8.5 (Releases NHS) + Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate

Caption: EDC/NHS activation of F-Peg2-SO₂-COOH and conjugation to an amine.

Application Notes: Key Experimental Parameters

Successful conjugation requires careful optimization of reaction conditions. The following tables summarize critical parameters.

Table 1: Reagent Handling and Molar Ratios
ParameterRecommendationRationale & Citation
Reagent Storage Store EDC and NHS/Sulfo-NHS desiccated at -20°C.Reagents are moisture-sensitive; moisture compromises their activity.
Reagent Equilibration Allow reagent vials to warm to room temperature before opening.Prevents condensation of atmospheric moisture inside the vial upon opening.
Solution Preparation Prepare EDC and NHS/Sulfo-NHS solutions immediately before use.EDC is prone to hydrolysis in aqueous solutions, reducing its effectiveness.
Molar Ratio (Activation) Use a molar excess of EDC and NHS over F-Peg2-SO₂-COOH. A common starting point is 2-5 mM NHS and 2-4 mM EDC.Ensures efficient activation of the carboxyl groups. A 10-fold molar excess of EDC over the protein has also been reported.
Molar Ratio (Conjugation) Use a molar excess of activated F-Peg2-SO₂-COOH to the amine-containing biomolecule (e.g., 10- to 20-fold excess).Drives the reaction towards completion. The optimal ratio depends on the number of available amines on the target and must be determined empirically.
Table 2: Buffer and pH Optimization
StepOptimal pH RangeRecommended BuffersBuffers to AvoidRationale & Citation
1. Activation 4.5 - 6.0MES (2-(N-morpholino)ethanesulfonic acid)PBS, Acetate, Tris, Glycine (B1666218)Activation is most efficient at a slightly acidic pH. Buffers containing primary amines or carboxylates will compete in the reaction.
2. Conjugation 7.0 - 8.5PBS (Phosphate-Buffered Saline), HEPES, BorateTris, GlycineThe reaction of the NHS ester with primary amines is most efficient at neutral to slightly basic pH.

Experimental Protocols

The following are generalized protocols. Optimization is essential for each specific application to achieve desired conjugation efficiency while preserving biomolecule activity.

Protocol 1: Two-Step Aqueous Conjugation of F-Peg2-SO₂-COOH to a Protein

This two-step protocol is preferred for biomolecules containing both amine and carboxyl groups to prevent self-polymerization.

Materials:

  • F-Peg2-SO₂-COOH

  • Protein or other amine-containing biomolecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5; or 1 M Hydroxylamine (B1172632), pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of F-Peg2-SO₂-COOH

  • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

  • Prepare fresh stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer or ultrapure water immediately before use. For example, prepare 10 mg/mL solutions.

  • Dissolve F-Peg2-SO₂-COOH in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Add EDC and Sulfo-NHS to the F-Peg2-SO₂-COOH solution. A common starting molar ratio is 1:2:2 (Carboxyl:EDC:Sulfo-NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Prepare the protein solution by dissolving it in or exchanging it into the Coupling Buffer (PBS, pH 7.2).

  • To remove excess and quenched EDC and Sulfo-NHS, pass the activated F-Peg2-SO₂-COOH solution from Step 1 through a desalting column equilibrated with Coupling Buffer. This step is optional but recommended for maximizing control over the reaction.

  • Immediately add the activated F-Peg2-SO₂-COOH solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized (e.g., start with a 20-fold molar excess of the linker).

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 3: Quenching and Purification

  • Quench the reaction to deactivate any unreacted NHS-ester groups. Add Quenching Buffer to a final concentration of 10-50 mM (e.g., hydroxylamine or Tris) and incubate for 15-30 minutes at room temperature. Note that primary amine quenching agents like Tris or glycine will modify the remaining active esters.

  • Purify the PEGylated protein conjugate from excess PEG linker and reaction byproducts. This is typically achieved using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size difference between the conjugate and the free PEG linker.

Experimental_Workflow Prep Reagent Preparation (Equilibrate & Dissolve EDC, S-NHS, PEG-COOH) Activation Step 1: Activation - Mix PEG-COOH, EDC, S-NHS - Buffer: MES, pH 6.0 - Incubate 15-30 min @ RT Prep->Activation Purify1 Optional: Buffer Exchange (Remove excess EDC/S-NHS via Desalting Column) Activation->Purify1 Conjugation Step 2: Conjugation - Add activated PEG to Protein - Buffer: PBS, pH 7.2 - Incubate 2h @ RT or O/N @ 4°C Activation->Conjugation If no buffer exchange Purify1->Conjugation Quench Step 3: Quenching - Add Tris or Hydroxylamine - Incubate 15-30 min @ RT Conjugation->Quench Purify2 Step 4: Purification (Remove excess reagents via SEC, Dialysis, or TFF) Quench->Purify2 Analysis Step 5: Characterization (Confirm conjugation via SDS-PAGE, LC-MS, HPLC) Purify2->Analysis

Caption: Workflow for the two-step conjugation of F-Peg2-SO₂-COOH to a protein.

Characterization of the Conjugate

After purification, it is crucial to characterize the PEGylated product to determine the degree of PEGylation and confirm its integrity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (LC-MS): Provides precise mass information to confirm the covalent attachment of the PEG linker and determine the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).

  • Chromatography (SEC, IEX, HIC): Techniques used to separate different PEGylated forms and assess the purity of the conjugate.

  • Activity Assays: Functional assays are critical to ensure that the biological activity of the protein is retained after modification.

Troubleshooting

Table 3: Common Issues and Solutions in EDC/NHS Coupling

| Issue | Potential Cause | Recommended Solution | Citation | | :--- | :--- | :--- | | Low Conjugation Yield | Inactive EDC/NHS reagents. | Use fresh reagents; allow vials to warm to room temperature before opening to prevent moisture contamination. | | | | Suboptimal pH. | Ensure Activation step is at pH 4.5-6.0 and Coupling step is at pH 7.0-8.5. | | | | Competing nucleophiles in buffer (e.g., Tris, glycine). | Use non-amine, non-carboxylate buffers like MES for activation and PBS or HEPES for coupling. | | | | Hydrolysis of NHS ester. | Proceed to the coupling step immediately after activation, especially if not using the more stable Sulfo-NHS. NHS esters have a half-life of hours at pH 7 but only minutes at pH 8.6. | | | Protein Precipitation | High reagent concentration or pH change causing protein aggregation. | Reduce the concentration of EDC or the protein. Ensure the protein is stable and soluble in the chosen buffers. Perform a buffer exchange to ensure compatibility. | | | | Protein cross-linking (if using a one-step method). | Use the two-step protocol to activate the PEG linker first before adding it to the protein. | | | Loss of Protein Activity | PEGylation at or near an active site. | Modify the molar ratio of PEG linker to protein to favor a lower degree of PEGylation. Consider site-specific conjugation strategies if random lysine coupling is detrimental. | | | | Harsh reaction conditions. | Reduce incubation times or temperatures. Ensure the protein is stable at the reaction pH. | |

References

Application Notes and Protocols for F-Peg2-SO₂-COOH in Therapeutic Protein Pegylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of F-Peg2-SO₂-COOH, a bifunctional PEGylation reagent, for the covalent modification of therapeutic proteins. Pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This reagent features a terminal carboxylic acid for conjugation to primary amines on the protein surface and a sulfone group that may enhance stability. These protocols offer a comprehensive guide, from reagent handling and protein modification to the characterization of the resulting PEG-protein conjugate.

Introduction to Protein Pegylation

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins is a leading strategy for enhancing their clinical efficacy. This modification can lead to a range of benefits, including:

  • Extended Circulating Half-Life: The increased hydrodynamic radius of the pegylated protein reduces its rate of renal clearance.[1][2][3]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, diminishing its recognition by the immune system.[1][3][4][5]

  • Increased Solubility and Stability: PEG is a highly soluble and flexible polymer that can improve the biophysical properties of the conjugated protein.[1][3][6]

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the PEG moiety can protect the protein from enzymatic degradation.[2][3][6]

F-Peg2-SO₂-COOH is a PEGylation reagent with a terminal carboxylic acid (COOH) group. This functional group can be activated to react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on the protein surface, forming a stable amide bond.

F-Peg2-SO₂-COOH Reagent Profile

PropertyValueReference
IUPAC Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid[7]
Molecular Formula C₈H₁₅FO₆S[7]
Molecular Weight 258.27 g/mol [7]
Reactive Group Carboxylic Acid (-COOH)
Linker Composition 2 PEG units, 1 Sulfone group

Experimental Protocols

General Workflow for Protein Pegylation

The overall process for pegylating a therapeutic protein with F-Peg2-SO₂-COOH involves several key steps, as illustrated in the workflow diagram below.

Pegylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Therapeutic Protein Preparation Conjugation Pegylation Reaction (Protein + Activated PEG) Protein_Prep->Conjugation Reagent_Prep F-Peg2-SO₂-COOH Activation Reagent_Prep->Conjugation Purification Purification of Pegylated Protein Conjugation->Purification Characterization Characterization of Conjugate Purification->Characterization

Caption: General experimental workflow for protein pegylation.

Materials and Reagents
  • Therapeutic protein of interest

  • F-Peg2-SO₂-COOH

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Dialysis or ultrafiltration devices

Protocol for Activation of F-Peg2-SO₂-COOH

The carboxylic acid group of F-Peg2-SO₂-COOH must be activated to an NHS ester for efficient reaction with protein amines.

  • Reagent Preparation: Equilibrate F-Peg2-SO₂-COOH, EDC, and NHS to room temperature. Prepare a 10 mg/mL stock solution of F-Peg2-SO₂-COOH in anhydrous DMSO. Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO immediately before use.

  • Activation Reaction: In a microcentrifuge tube, add the desired amount of F-Peg2-SO₂-COOH stock solution.

  • Add EDC stock solution to achieve a final molar ratio of 1.5-fold excess over F-Peg2-SO₂-COOH.

  • Immediately add NHS stock solution to the mixture to achieve a final molar ratio of 1.5-fold excess over F-Peg2-SO₂-COOH.

  • Vortex the reaction mixture gently and incubate at room temperature for 30 minutes. The activated F-Peg2-SO₂-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol for Protein Conjugation
  • Protein Preparation: Dissolve or buffer exchange the therapeutic protein into the Conjugation Buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the freshly activated F-Peg2-SO₂-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of pegylation and the number of available primary amines on the protein. A typical starting point is a 5 to 20-fold molar excess of the PEG reagent.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

Purification of the Pegylated Protein

Purification is essential to remove unreacted PEG reagent, reaction byproducts, and any unmodified protein.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger pegylated protein from the smaller, unreacted PEG reagent.

  • Ion-Exchange Chromatography (IEX): Pegylation often alters the surface charge of the protein, allowing for separation of species with different degrees of pegylation (e.g., mono-, di-, poly-pegylated) and from the unmodified protein.

Following chromatography, the purified pegylated protein solution should be buffer exchanged into a suitable storage buffer using dialysis or diafiltration.

Characterization of the Pegylated Protein

Thorough characterization is crucial to ensure the quality and consistency of the pegylated product.[4][8]

Characterization AssayMethod(s)Purpose
Degree of Pegylation SDS-PAGE, MALDI-TOF Mass Spectrometry, SECTo determine the average number of PEG molecules attached per protein molecule and assess the heterogeneity of the product.[9]
Site of Pegylation Peptide Mapping (LC-MS/MS)To identify the specific amino acid residues (e.g., lysine) that have been modified.
In Vitro Biological Activity Relevant cell-based or enzymatic assayTo quantify the retention of biological function after pegylation.
Purity and Aggregation SEC-HPLC, Dynamic Light Scattering (DLS)To assess the purity of the final product and the presence of aggregates.
Pharmacokinetics (In Vivo) Animal studies (e.g., mouse, rat)To determine the circulating half-life, clearance rate, and bioavailability of the pegylated protein compared to the native form.

Illustrative Results

The following tables provide hypothetical but representative data for the characterization of a therapeutic protein before and after pegylation with F-Peg2-SO₂-COOH.

Table 1: Physicochemical Characterization

ParameterUnmodified ProteinPegylated Protein
Apparent Molecular Weight (SDS-PAGE) 50 kDa~70 kDa (smeared band)
Average Degree of Pegylation (MALDI-TOF) N/A2.3 PEG/protein
Purity (SEC-HPLC) >98%>95%
Aggregate Content (SEC-HPLC) <1%<2%

Table 2: Functional and Pharmacokinetic Profile

ParameterUnmodified ProteinPegylated Protein
In Vitro Bioactivity (EC₅₀) 1.5 nM4.5 nM
In Vivo Half-Life (t₁/₂, rat model) 6 hours48 hours

Conceptual Impact on Signaling Pathways

Pegylation can modulate the interaction of a therapeutic protein with its target receptor and downstream signaling pathways. The increased size and steric hindrance from the PEG chains can alter the binding affinity and kinetics.

Signaling_Pathway cluster_unmodified Unmodified Protein cluster_pegylated Pegylated Protein Unmodified_Protein Therapeutic Protein Receptor_U Cell Surface Receptor Unmodified_Protein->Receptor_U High Affinity Binding Signaling_U Intracellular Signaling Cascade Receptor_U->Signaling_U Signal Transduction Response_U Cellular Response Signaling_U->Response_U Pegylated_Protein Pegylated Protein Receptor_P Cell Surface Receptor Pegylated_Protein->Receptor_P Altered Affinity & Sustained Presence Signaling_P Intracellular Signaling Cascade Receptor_P->Signaling_P Signal Transduction Response_P Sustained Cellular Response Signaling_P->Response_P

Caption: Conceptual diagram of pegylation's effect on receptor interaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Pegylation Efficiency Inactive reagents; Suboptimal pH; Competing nucleophiles in buffer (e.g., Tris).Use fresh, anhydrous DMSO for stock solutions. Ensure the conjugation buffer pH is between 7.2-8.0 and is free of primary amines. Increase the molar excess of the PEG reagent.
Protein Precipitation High protein concentration; Suboptimal buffer conditions.Reduce the protein concentration. Perform a buffer screen to find the optimal conditions for protein stability during conjugation.
Loss of Biological Activity Pegylation at or near the active site; High degree of pegylation.Reduce the molar excess of the PEG reagent to achieve a lower degree of pegylation. Consider site-specific pegylation strategies if critical residues are being modified.[10]
High Polydispersity Multiple reactive sites on the protein with similar reactivity.Optimize reaction conditions (pH, temperature, reaction time) to favor modification of more reactive sites. Use ion-exchange chromatography to separate different pegylated species.

Disclaimer: The protocols and data presented are illustrative and based on general principles of protein pegylation. Researchers should optimize these protocols for their specific protein and application. The information regarding F-Peg2-SO₂-COOH is based on a structurally similar compound due to the limited availability of specific data for a reagent with this exact name.

References

Application Notes and Protocols for Peptide Labeling with [¹⁸F]fluoro-PEG₂-sulfonic acid-carboxylic acid for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative functional information for clinical diagnostics and preclinical research. The use of peptides radiolabeled with Fluorine-18 (¹⁸F) has become a cornerstone in the development of targeted radiopharmaceuticals due to the ideal half-life of ¹⁸F (109.8 minutes) and the high specificity of peptides for their biological targets.[1][2][3]

The incorporation of a polyethylene (B3416737) glycol (PEG) linker can improve the pharmacokinetic properties of a peptide, leading to enhanced solubility, prolonged circulation time, and reduced immunogenicity.[4][5] This document provides detailed protocols for the labeling of a target peptide with a novel prosthetic group, [¹⁸F]fluoro-PEG₂-sulfonic acid-carboxylic acid ([¹⁸F]F-Peg2-SO-COOH), and its subsequent application in preclinical imaging.

The labeling strategy involves a two-step process: first, the radiosynthesis of the [¹⁸F]this compound prosthetic group, followed by its conjugation to a primary amine on the target peptide via the carboxylic acid moiety. The sulfonic acid group in the linker enhances the hydrophilicity of the resulting radiolabeled peptide.

Radiolabeling of Peptides with [¹⁸F]this compound

Principle

The overall process involves the activation of the carboxylic acid on the [¹⁸F]this compound prosthetic group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This creates a semi-stable NHS ester that readily reacts with primary amines (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue) on the peptide to form a stable amide bond.

Experimental Workflow for Peptide Labeling

G cluster_0 Prosthetic Group Synthesis cluster_1 Peptide Conjugation cluster_2 Purification & QC A [¹⁸F]Fluoride Production (Cyclotron) B Radiosynthesis of [¹⁸F]this compound A->B Labeling C Activation of [¹⁸F]this compound with EDC/NHS B->C Activation E Conjugation Reaction (Formation of Amide Bond) C->E Coupling D Target Peptide (with primary amine) D->E F RP-HPLC Purification of ¹⁸F-Labeled Peptide E->F Purification G Quality Control (Radiochemical Purity, Specific Activity) F->G Analysis H Final ¹⁸F-Labeled Peptide for Imaging Studies G->H Release

Caption: Workflow for the radiolabeling of a peptide with [¹⁸F]this compound.

Materials and Equipment
  • Reagents:

    • Target peptide with a free primary amine

    • [¹⁸F]this compound prosthetic group (custom synthesis)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) solvents (Acetonitrile, Water, Trifluoroacetic Acid (TFA))

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Equipment:

    • Automated radiosynthesis module or shielded hot cell

    • Analytical and semi-preparative RP-HPLC system with a radioactivity detector

    • Lyophilizer

    • pH meter

    • Vortex mixer

    • Centrifuge

Experimental Protocol

Step 1: Preparation of Reagents

  • Dissolve the target peptide in 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to a concentration of 2-5 mg/mL.

  • Prepare a fresh solution of EDC (10 mg/mL) and NHS (15 mg/mL) in anhydrous DMF.

Step 2: Activation of [¹⁸F]this compound

  • To the vial containing the freshly synthesized and purified [¹⁸F]this compound, add 100 µL of the EDC/NHS solution in DMF.

  • Allow the activation reaction to proceed for 15 minutes at room temperature.

Step 3: Conjugation to the Peptide

  • Add the activated [¹⁸F]this compound-NHS ester solution to the peptide solution.

  • Gently vortex the mixture and incubate for 30-45 minutes at 40-50°C.

  • Quench the reaction by adding 500 µL of 0.1% TFA in water.

Step 4: Purification of the ¹⁸F-Labeled Peptide

  • Inject the quenched reaction mixture onto a semi-preparative C18 RP-HPLC column.

  • Elute the products using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). The PEGylated, radiolabeled peptide will typically have a longer retention time than the unlabeled peptide.

  • Collect the fraction corresponding to the radiolabeled peptide peak, as identified by the radioactivity detector.

  • Remove the HPLC solvent from the collected fraction using a C18 SPE cartridge. Wash the cartridge with water to remove residual salts and elute the final product with ethanol (B145695).

  • Evaporate the ethanol under a stream of nitrogen and reformulate the purified ¹⁸F-labeled peptide in sterile saline for injection.

Step 5: Quality Control

  • Determine the radiochemical purity of the final product using analytical RP-HPLC. Purity should be >95%.

  • Calculate the radiochemical yield based on the starting activity of [¹⁸F]fluoride.

  • Measure the specific activity of the labeled peptide.

Quantitative Data Summary
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)25-45%
Radiochemical Purity>95%
Total Synthesis Time60-90 minutes
Specific Activity1-10 Ci/µmol

In Vitro Cell Binding Assay

Principle

This assay measures the binding affinity of the ¹⁸F-labeled peptide to its target receptor on cultured cells. A saturation binding experiment is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Experimental Workflow for Cell Binding Assay

G A Seed Target Cells in Multi-well Plates C Incubate Cells with ¹⁸F-Labeled Peptide A->C B Prepare Serial Dilutions of ¹⁸F-Labeled Peptide B->C D Wash Cells to Remove Unbound Ligand C->D E Lyse Cells and Measure Bound Radioactivity D->E F Data Analysis (Saturation Binding Curve) E->F G Determine Kd and Bmax F->G

Caption: Workflow for an in vitro cell binding assay.

Protocol
  • Seed receptor-positive cells in 24-well plates and grow to near confluence.

  • On the day of the assay, wash the cells with ice-cold binding buffer (e.g., PBS with 1% BSA).

  • Prepare serial dilutions of the ¹⁸F-labeled peptide in binding buffer.

  • For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of the corresponding unlabeled peptide.

  • Add the ¹⁸F-labeled peptide dilutions (with and without unlabeled competitor) to the wells and incubate for 1 hour on ice.

  • Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells with 1N NaOH and collect the lysate.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot specific binding versus the concentration of the radiolabeled peptide and fit the data using non-linear regression to determine the Kd and Bmax.

Expected Results
ParameterDescriptionTypical Value
Kd Dissociation Constant1-100 nM
Bmax Maximum Binding SitesVaries with cell line

In Vivo PET Imaging and Biodistribution

Principle

This protocol describes the use of the ¹⁸F-labeled peptide for non-invasive PET imaging in a tumor-bearing animal model to assess its tumor-targeting capabilities and whole-body distribution.

Protocol
  • Anesthetize a tumor-bearing mouse (e.g., with a xenograft of a receptor-positive cell line) using isoflurane.

  • Administer approximately 3.7-7.4 MBq (100-200 µCi) of the ¹⁸F-labeled peptide via tail vein injection.

  • Acquire dynamic or static PET images at desired time points (e.g., 30, 60, and 120 minutes post-injection).

  • After the final imaging session, euthanize the animal and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Data Presentation: Biodistribution of ¹⁸F-Labeled Peptide
Tissue%ID/g at 60 min p.i. (Mean ± SD)
Blood1.5 ± 0.3
Tumor5.8 ± 1.2
Muscle0.8 ± 0.2
Liver2.1 ± 0.5
Kidneys15.2 ± 3.5
Spleen1.1 ± 0.4
Lungs2.5 ± 0.6
Bone1.9 ± 0.7

(Note: These are representative data and will vary depending on the peptide and animal model.)

Signaling Pathway/Logical Relationship Diagram

G cluster_0 In Vivo Administration cluster_1 Target Interaction cluster_2 Clearance & Imaging A ¹⁸F-Labeled Peptide (IV Injection) B Systemic Circulation A->B C Tumor Vasculature Extravasation B->C F Clearance from Non-Target Tissues B->F D Binding to Target Receptor on Cancer Cells C->D E Signal Accumulation in Tumor D->E H PET Scanner Detection E->H G Renal/Hepatic Excretion F->G F->H I High Contrast Tumor Image H->I

Caption: In vivo fate and imaging principle of the ¹⁸F-labeled peptide.

Conclusion

The use of the [¹⁸F]this compound prosthetic group provides a reliable method for the radiolabeling of peptides for PET imaging. The inclusion of a hydrophilic PEG₂-sulfonic acid linker is anticipated to confer favorable pharmacokinetic properties to the labeled peptide, potentially leading to improved tumor-to-background ratios. The protocols outlined in this document provide a comprehensive guide for researchers to label their peptides of interest and evaluate their potential as targeted imaging agents.

References

Application Notes and Protocols for F-Peg2-SO2-COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-Peg2-SO2-COOH is a short-chain polyethylene (B3416737) glycol (PEG) derivative functionalized with a terminal carboxylic acid and a sulfonyl group, along with a fluorine atom. While specific data on F-Peg2-SO2-COOH in drug delivery is not extensively available in current literature, its structural features suggest its utility as a functionalized linker for the surface modification of nanoparticles in targeted drug delivery systems. The PEG component offers a hydrophilic shield to nanoparticles, potentially reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation. The terminal carboxylic acid provides a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling active targeting to specific cell types or tissues. The sulfonyl and fluorine components may influence the physicochemical properties of the resulting nanoparticles, such as stability and drug release kinetics.

These application notes provide a generalized framework and protocols for the formulation, characterization, and evaluation of nanoparticles surface-modified with F-Peg2-SO2-COOH or similar short-chain functionalized PEG molecules for targeted drug delivery applications.

Data Presentation: Physicochemical Characterization of Nanoparticles

The following tables present representative quantitative data for lipid-based nanoparticles before and after surface modification with a short-chain functionalized PEG-COOH, such as F-Peg2-SO2-COOH. This data is illustrative and will vary depending on the specific nanoparticle composition, drug cargo, and formulation parameters.

Table 1: Hydrodynamic Size and Polydispersity Index

FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified Nanoparticles120 ± 5.20.25 ± 0.03
PEG-functionalized Nanoparticles135 ± 6.10.21 ± 0.02
Ligand-conjugated Nanoparticles145 ± 5.80.23 ± 0.03

Table 2: Surface Charge and Drug Encapsulation Efficiency

FormulationZeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Unmodified Nanoparticles-25.3 ± 2.15.2 ± 0.485.7 ± 4.3
PEG-functionalized Nanoparticles-15.8 ± 1.94.9 ± 0.383.2 ± 3.8
Ligand-conjugated Nanoparticles-18.2 ± 2.54.8 ± 0.581.5 ± 4.1

Experimental Protocols

Protocol 1: Formulation of PEG-Functionalized Lipid Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of lipid nanoparticles incorporating a functionalized PEG-lipid anchor, where F-Peg2-SO2-COOH would be pre-conjugated to a lipid moiety.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • F-Peg2-SO2-COOH conjugated to a lipid anchor (e.g., DMPE)

  • Drug cargo (e.g., siRNA, small molecule inhibitor)

  • Anhydrous ethanol (B145695)

  • Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Tangential flow filtration (TFF) system or dialysis cassettes (10 kDa MWCO)

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and the F-Peg2-SO2-COOH-lipid conjugate in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.

  • Prepare Aqueous Phase: Dilute the drug cargo in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

  • Nanoparticle Formation: Pump the lipid-ethanol solution and the aqueous drug solution through the microfluidic mixer. The rapid mixing induces the self-assembly of lipids into nanoparticles, encapsulating the drug.

  • Purification: Purify and concentrate the resulting nanoparticle suspension using a TFF system or dialysis against the storage buffer to remove ethanol and unencapsulated drug.

  • Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

  • Storage: Store the purified nanoparticles at 4°C.

Protocol 2: Conjugation of a Targeting Ligand to PEG-Functionalized Nanoparticles

This protocol details the covalent attachment of a targeting peptide to the carboxyl group of F-Peg2-SO2-COOH on the nanoparticle surface using carbodiimide (B86325) chemistry.

Materials:

  • PEG-functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Targeting peptide with a primary amine

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography or TFF)

Procedure:

  • Activation of Carboxyl Groups: To the PEG-functionalized nanoparticle suspension, add EDC and NHS to a final concentration of 10 mM and 25 mM, respectively. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Ligand Conjugation: Add the targeting peptide to the activated nanoparticle suspension at a desired molar excess. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to quench any unreacted NHS-esters.

  • Purification: Remove unreacted peptide and coupling reagents by size exclusion chromatography or TFF.

  • Characterization: Confirm successful conjugation using appropriate analytical techniques (e.g., gel electrophoresis, HPLC).

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the release of a drug from the formulated nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane (appropriate MWCO) or centrifugal filter units

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer)

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag or the upper chamber of a centrifugal filter unit.

  • Incubation: Place the dialysis bag in a large volume of release buffer or add the release buffer to the lower chamber of the filter unit. Incubate at 37°C with continuous gentle agitation.

  • Sampling: At predetermined time points, withdraw a sample from the release buffer outside the dialysis bag or from the lower chamber of the filter unit.

  • Volume Replacement: Replenish the withdrawn volume with fresh release buffer to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formulation cluster_2 Purification and Functionalization Lipid Mixture in Ethanol Lipid Mixture in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mixture in Ethanol->Microfluidic Mixing Drug in Aqueous Buffer Drug in Aqueous Buffer Drug in Aqueous Buffer->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Purification (TFF/Dialysis) Purification (TFF/Dialysis) Self-Assembly->Purification (TFF/Dialysis) Ligand Conjugation (EDC/NHS) Ligand Conjugation (EDC/NHS) Purification (TFF/Dialysis)->Ligand Conjugation (EDC/NHS) Final Purification Final Purification Ligand Conjugation (EDC/NHS)->Final Purification

Caption: Experimental workflow for nanoparticle formulation and functionalization.

G cluster_cell Target Cell Targeted Nanoparticle Targeted Nanoparticle Receptor Receptor Targeted Nanoparticle->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Low pH Drug Target Drug Target Drug Release->Drug Target Signaling Cascade Signaling Cascade Drug Target->Signaling Cascade Inhibition/Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Generalized signaling pathway for receptor-mediated targeted drug delivery.

Application Note and Protocol: Purification of Biomolecules Conjugated with F-PEG2-SO-COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of biomolecules, such as proteins or antibodies, that have been conjugated with F-PEG2-SO-COOH (Fluorescein-PEG2-Sulfone-Carboxylic Acid). The PEGylation process, while crucial for improving the therapeutic properties of biomolecules, often results in a heterogeneous mixture containing the desired conjugate, unreacted biomolecule, excess PEG reagent, and other byproducts.[][2] Effective purification is therefore a critical step to ensure the safety and efficacy of the final product.

The protocols described herein are based on common chromatography techniques used for the purification of PEGylated biomolecules, including Size Exclusion Chromatography (SEC) for initial cleanup and Ion Exchange Chromatography (IEX) for high-resolution separation.[3][4]

Purification Workflow Overview

The general workflow for purifying the this compound conjugated biomolecule involves a two-step chromatographic process. The first step utilizes Size Exclusion Chromatography to separate the larger PEGylated conjugate from smaller, unreacted this compound reagent and other low molecular weight impurities.[] The second, optional step employs Ion Exchange Chromatography to separate the PEGylated biomolecule from the un-PEGylated form based on differences in surface charge.

Purification_Workflow cluster_0 Step 1: Initial Purification cluster_1 Step 2: High-Resolution Purification Reaction_Mixture Crude Reaction Mixture (Conjugate, Unreacted Protein, Excess PEG Reagent) SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Load SEC_Fractions Collected Fractions SEC->SEC_Fractions Elute Pooled_Fractions Pooled Fractions from SEC SEC_Fractions->Pooled_Fractions Pool Fractions Containing Conjugate IEX Ion Exchange Chromatography (IEX) Pooled_Fractions->IEX Load Purified_Conjugate Purified this compound Conjugated Biomolecule IEX->Purified_Conjugate Elute with Gradient

Caption: Workflow for the purification of this compound conjugated biomolecules.

Experimental Protocols

Materials and Equipment
  • Chromatography System: FPLC or HPLC system with UV-Vis detector.

  • Size Exclusion Chromatography (SEC) Column: Appropriate for the molecular weight of the conjugated biomolecule (e.g., Superdex 200 Increase or similar).

  • Ion Exchange Chromatography (IEX) Column: Anion or cation exchange column depending on the isoelectric point (pI) of the biomolecule (e.g., HiTrap Q HP or HiTrap SP HP).

  • Buffers:

    • SEC Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • IEX Buffer A (Binding Buffer): e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange).

    • IEX Buffer B (Elution Buffer): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange).

  • Filtration Devices: 0.22 µm syringe filters for sample and buffer filtration.

  • Ultrafiltration Devices: For sample concentration and buffer exchange, with a molecular weight cutoff (MWCO) appropriate for the biomolecule.

  • Spectrophotometer: For protein concentration determination.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the PEGylated biomolecule from unreacted, low molecular weight this compound.

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes (CVs) of filtered and degassed SEC Running Buffer at a flow rate recommended by the column manufacturer.

    • Establish a stable baseline on the UV detector at 280 nm (for protein) and a wavelength appropriate for fluorescein (B123965) (e.g., 494 nm).

  • Sample Preparation:

    • Centrifuge the crude conjugation reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Concentrate the sample if necessary using an ultrafiltration device. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Elute with the SEC Running Buffer at a constant flow rate.

    • Monitor the elution profile at 280 nm and 494 nm. The PEGylated conjugate will absorb at both wavelengths, while the un-PEGylated protein will primarily absorb at 280 nm.

    • Collect fractions corresponding to the elution peaks. The first major peak is expected to be the PEGylated conjugate due to its larger hydrodynamic radius.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.

    • Pool the fractions containing the purified this compound conjugated biomolecule.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is for separating the PEGylated conjugate from the un-PEGylated biomolecule. PEGylation can shield the surface charges of a biomolecule, leading to a change in its binding affinity to the IEX resin. This protocol assumes anion exchange chromatography; for cation exchange, the buffer pH and gradient would be adjusted accordingly.

  • System and Column Equilibration:

    • Equilibrate the anion exchange column with at least five CVs of IEX Buffer A.

    • Equilibrate with IEX Buffer B.

    • Re-equilibrate with IEX Buffer A until the conductivity and pH are stable.

  • Sample Preparation:

    • Buffer exchange the pooled fractions from the SEC step into IEX Buffer A using an ultrafiltration device or dialysis.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated IEX column.

    • Wash the column with IEX Buffer A until the UV baseline is stable to remove any unbound material.

    • Elute the bound molecules using a linear gradient of IEX Buffer B (e.g., 0-100% Buffer B over 20 CVs). The PEGylated conjugate is expected to elute at a lower salt concentration than the un-PEGylated biomolecule due to charge shielding.

    • Collect fractions across the elution gradient.

  • Analysis of Fractions:

    • Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the pure this compound conjugated biomolecule.

    • Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.

Data Presentation

The following table provides a template for summarizing the quantitative data from the purification process.

Purification StepTotal Protein (mg)Purity by SDS-PAGE (%)Yield (%)
Crude Reaction Mixture10.040100
After SEC4.5>8545
After IEX3.8>9538

Purity is estimated by densitometry of Coomassie-stained SDS-PAGE gels. Yield is calculated based on the initial amount of the target biomolecule.

Logical Relationships and Signaling Pathways

The following diagram illustrates the decision-making process for choosing a purification strategy based on the characteristics of the conjugation reaction mixture.

Decision_Tree Start Analyze Crude Reaction Mixture Size_Diff Significant Size Difference between Conjugate and Reactants? Start->Size_Diff Charge_Diff Significant Charge Difference between Conjugate and Unconjugated? Size_Diff->Charge_Diff No SEC Use Size Exclusion Chromatography (SEC) Size_Diff->SEC Yes IEX Use Ion Exchange Chromatography (IEX) Charge_Diff->IEX Yes End Purified Conjugate Charge_Diff->End No SEC->Charge_Diff Further Purity Needed? SEC->End IEX->End SEC_then_IEX Use SEC followed by IEX

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols for the Characterization of F-PEG2-SO-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the comprehensive characterization of F-PEG2-SO-COOH conjugates. This trifunctional molecule, incorporating a terminal fluorine atom, a diethylene glycol (PEG2) linker, a sulfoxide (B87167) group, and a carboxylic acid, presents unique analytical challenges. The methodologies outlined herein are designed to confirm the chemical structure, assess purity, and quantify the conjugate, ensuring its suitability for downstream applications in drug development and materials science.

The analytical workflow is structured to provide orthogonal data, building a complete profile of the conjugate. Key techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, Vibrational Spectroscopy (FTIR and Raman) for functional group verification, and X-ray Photoelectron Spectroscopy (XPS) for surface elemental analysis.

Analytical Workflow Overview

A logical and efficient workflow is crucial for the complete characterization of this compound. The following diagram illustrates the recommended sequence of analytical techniques.

G cluster_0 Primary Characterization cluster_1 Functional Group & Elemental Analysis cluster_2 Quantitative Analysis NMR NMR Spectroscopy (1H, 13C, 19F) MS Mass Spectrometry (LC-MS/MS) NMR->MS Structural Confirmation qNMR Quantitative NMR (qNMR) NMR->qNMR Purity & Concentration FTIR FTIR Spectroscopy MS->FTIR Functional Group Verification Raman Raman Spectroscopy FTIR->Raman Sulfoxide Confirmation XPS X-ray Photoelectron Spectroscopy (XPS) Raman->XPS Surface Elemental Composition HPLC HPLC with ELSD/CAD qNMR->HPLC Orthogonal Purity Assessment

Caption: Recommended analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of the this compound conjugate. A combination of 1H, 13C, and 19F NMR experiments will provide unambiguous evidence of the connectivity of the atoms.

Expected 1H NMR Chemical Shifts

The following table summarizes the predicted proton chemical shifts for the this compound structure.

Protons Adjacent toPredicted Chemical Shift (δ, ppm)Multiplicity
Fluorine (F-CH2)4.4 - 4.7Triplet of triplets
PEG Ether (O-CH2-CH2-O)3.5 - 3.8Multiplet
Sulfoxide (SO-CH2)2.8 - 3.2Multiplet
Carboxylic Acid (CH2-COOH)2.5 - 2.8Triplet
Carboxylic Acid (COOH)10 - 12Broad singlet

Note: Chemical shifts are solvent-dependent. These are typical ranges.

Experimental Protocol: 1H and 19F NMR

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). filter Filter the solution through a glass wool plug into a clean NMR tube. prep->filter instrument Use a 400 MHz or higher field NMR spectrometer. filter->instrument lock Lock and shim the instrument on the deuterium (B1214612) signal of the solvent. instrument->lock H1 Acquire 1H NMR spectrum (standard single-pulse experiment). lock->H1 F19 Acquire 19F NMR spectrum (with 1H decoupling). H1->F19

Caption: Workflow for 1H and 19F NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound conjugate.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean vial.[1][2]

    • Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Instrumental Parameters (1H NMR):

    • Spectrometer: ≥400 MHz

    • Pulse Program: Standard single-pulse (e.g., 'zg' on Bruker)[4]

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 5 seconds (for quantitative accuracy, should be at least 5 times the longest T1)

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Temperature: 298 K

  • Instrumental Parameters (19F NMR):

    • Spectrometer: ≥400 MHz, equipped with a broadband or fluorine probe.

    • Pulse Program: Single-pulse with proton decoupling.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 64-256 (adjust for concentration)

    • Reference: An external reference such as CFCl3 (0 ppm) or an internal standard may be used.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals in the 1H spectrum and correlate them to the expected structure.

    • Analyze the chemical shift and multiplicity of the signal in the 19F spectrum to confirm the fluorine environment.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that can determine the purity of the this compound conjugate with high accuracy without the need for a specific reference standard of the analyte itself.[5]

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound conjugate into a clean vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a clean NMR tube.

  • Instrumental Parameters:

    • Follow the parameters for 1H NMR, with a critical focus on ensuring full relaxation of all signals. A longer relaxation delay (D1) of at least 7 times the longest T1 is recommended.

    • Use a 90° pulse width.

    • Ensure the receiver gain is set to avoid signal clipping.

  • Data Processing and Purity Calculation:

    • Process the spectrum with minimal manipulation (e.g., no line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the standard

Mass Spectrometry (MS)

LC-MS is essential for confirming the molecular weight of the conjugate and identifying any impurities or by-products. Due to the nature of PEGylated molecules, specific considerations are required for effective analysis.

Expected Mass Spectrometry Data
IonExpected m/z
[M+H]+Calculated molecular weight + 1.0073
[M+Na]+Calculated molecular weight + 22.9892
[M-H]-Calculated molecular weight - 1.0073

Experimental Protocol: LC-MS/MS

G cluster_0 LC Separation cluster_1 MS Detection cluster_2 Data Analysis column Reverse-Phase C18 Column mobile_phase Gradient elution with water and acetonitrile (B52724) (with 0.1% formic acid). column->mobile_phase ionization Electrospray Ionization (ESI) in positive and negative modes. mobile_phase->ionization analyzer High-resolution mass analyzer (e.g., Q-TOF, Orbitrap). ionization->analyzer deconvolution Deconvolute spectra to determine the zero-charge mass. analyzer->deconvolution fragmentation Analyze MS/MS fragmentation patterns to confirm structure. deconvolution->fragmentation

References

Troubleshooting & Optimization

troubleshooting low yield in F-Peg2-SO-cooh conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields or other issues when conjugating carboxyl-terminated PEG linkers, such as F-Peg2-SO-cooh, to amine-containing molecules using carbodiimide (B86325) chemistry (EDC/NHS).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound conjugation reaction?

A1: The conjugation relies on a two-step carbodiimide coupling reaction. First, the terminal carboxylic acid (-COOH) on the PEG linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate. In the second step, this activated PEG linker reacts with a primary amine (-NH2) on your target molecule (e.g., a protein, peptide, or small molecule) to form a stable, covalent amide bond.[1][2]

Q2: Why is my conjugation yield consistently low?

A2: Low conjugation efficiency is a common problem that can stem from several factors.[1] The most frequent causes include suboptimal reaction pH, use of inappropriate buffers, degradation of reagents (EDC/NHS), rapid hydrolysis of the activated NHS-ester intermediate, or incorrect molar ratios of the reactants.[1][3][4]

Q3: What is the optimal pH for this reaction?

A3: The process involves two reactions with different optimal pH ranges.[1]

  • Activation Step: The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1][5][6] MES buffer at pH 5.0-6.0 is highly recommended for this step.[5][7]

  • Coupling Step: The reaction of the NHS-activated PEG with the primary amine on the target molecule is most efficient at a pH of 7.0-8.5.[4][5][8] Buffers like Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 are ideal for this second step.[4][6]

Q4: Can I use any buffer for this reaction?

A4: No. It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxyl groups (e.g., Acetate), as these will compete with the reactants and significantly reduce your yield.[1][3][7][8]

Q5: How should I handle and store the EDC and NHS reagents?

A5: Both EDC and NHS are highly sensitive to moisture and can hydrolyze and lose activity.[3][4] They should be stored desiccated at -20°C.[4] Before use, always allow the reagent vials to warm completely to room temperature before opening to prevent condensation from forming inside the vial.[3][4] It is strongly recommended to prepare EDC and NHS solutions immediately before use and not to store them in solution.[3]

Troubleshooting Guide

Issue 1: Very Low or No Product Detected

This is the most common issue and can often be traced back to reaction conditions or reagent integrity.[4]

Possible Cause Recommended Solution
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C.[4] Always allow vials to warm to room temperature before opening to prevent condensation.[3][4] Prepare solutions immediately before use.[3]
Inappropriate Buffer Your buffer contains competing primary amines (e.g., Tris, glycine) or carboxylates.[1] Switch to a non-interfering buffer. Use MES buffer (pH 5.0-6.0) for the activation step and a phosphate-based buffer like PBS (pH 7.2-7.5) for the conjugation step.[4][5]
Suboptimal pH The reaction is highly pH-dependent. Verify the pH of your buffers. For optimal results, perform a two-step reaction: activate the PEG-COOH at pH 5.0-6.0, then add the amine-containing molecule and raise the pH to 7.2-7.5.[1][5][6]
Rapid Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, which competes with the amine reaction.[8][9] This rate increases dramatically with pH.[3][8][10] Add your amine-containing molecule promptly after the 15-30 minute activation period.[1] Avoid delays between the activation and coupling steps.
Issue 2: Reaction Works, but Yield Remains Poor
Possible Cause Recommended Solution
Suboptimal Molar Ratios The ratio of PEG:EDC:NHS:Amine is critical. Start with a molar excess of EDC and NHS over the PEG-COOH. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1][4] Then, add the amine-containing molecule at a 1:1 to 1.5:1 molar ratio relative to the PEG linker. Optimization may be required.
Low Reactant Concentration The hydrolysis of the NHS ester is a significant competing reaction, especially in dilute solutions.[8][10] If possible, increase the concentration of your protein or target molecule. Coupling yields are typically better at protein concentrations of 1-5 mg/mL.[11]
Reaction Time/Temperature The activation step is typically fast (15-30 minutes at room temperature).[1][5] The conjugation step can proceed for 1-2 hours at room temperature or overnight at 4°C to improve yield.[1][3][12]
Steric Hindrance The primary amines on your target molecule may be sterically hindered or poorly accessible. Consider using a PEG linker with a longer spacer arm to overcome this.

Key Experimental Parameters

The stability of the activated NHS-ester is highly dependent on pH and temperature. Higher pH leads to rapid hydrolysis, reducing the amount of active linker available to react with your amine.

Table 1: Half-life of NHS Esters at Various pH Conditions

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[8][10]
8.025°C~1 hour[13]
8.64°C10 minutes[8][10][13]

Table 2: Recommended Buffers for EDC/NHS Conjugation

Reaction StepRecommended BufferpH RangeBuffers to Avoid
Activation (Carboxyl)MES4.5 - 6.0Acetate, Tris, Glycine, Citrate
Conjugation (Amine)PBS, HEPES, Borate7.0 - 8.5Tris, Glycine

Experimental Protocols

Standard Two-Step Aqueous Conjugation Protocol

This protocol is a general guideline for conjugating a carboxyl-terminated PEG linker to an amine-containing protein.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5][14]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[5][14]

  • This compound (or similar carboxylated PEG)

  • Amine-containing Protein (#2)

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Quenching Solution: 1 M Hydroxylamine pH 8.5 or 1 M Tris-HCl pH 8.0[4][5]

  • Desalting columns

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[5] Prepare fresh solutions of all reagents. Dissolve your protein (#2) in Coupling Buffer and the PEG linker in Activation Buffer.

  • Carboxyl Activation:

    • In a reaction tube, dissolve the this compound in Activation Buffer.

    • Add EDC and Sulfo-NHS. A common starting point is a final concentration of ~2-4 mM EDC and ~5-10 mM Sulfo-NHS.[5] For example, for 1 mL of PEG solution, add 0.4 mg EDC and 1.1 mg Sulfo-NHS.[5][6]

    • Mix well and let the reaction proceed for 15-30 minutes at room temperature.[1][5]

  • Purification (Optional but Recommended): To achieve the most controlled conjugation, remove excess EDC and byproducts. Pass the activated PEG solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[5] Collect the fractions containing the activated PEG linker. Note: Sulfo-NHS absorbs at 260-280 nm, which can interfere with protein quantification by A280.[8][13]

  • Conjugation:

    • Immediately add the purified, activated PEG linker to your protein solution (dissolved in Coupling Buffer, pH 7.2). If you skipped the purification step, adjust the pH of the activation mixture to 7.2-7.5 with phosphate (B84403) buffer before adding the protein.[5]

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][12]

  • Quenching: Stop the reaction by deactivating any remaining NHS esters. Add the Quenching Solution to a final concentration of 10-50 mM (e.g., 20 µL of 1M Tris for a 1 mL reaction).[4] Incubate for 15-30 minutes.[1]

  • Final Purification: Purify the final PEG-protein conjugate from unreacted PEG and other small molecules using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.

Visual Guides

EDC_NHS_Reaction_Pathway cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_competing Competing Side Reactions cluster_conjugation Step 2: Conjugation (pH 7.0-8.5) PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester PEG-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Hydrolysis Hydrolyzed PEG-COOH (Inactive) NHS_Ester->Hydrolysis + H₂O (especially at pH > 8) Conjugate PEG-Amide Bond-Target (Stable Product) NHS_Ester->Conjugate + Target-NH₂ Target_Amine Target-NH₂

Caption: EDC/NHS reaction pathway for PEG-COOH conjugation, including key intermediates and side reactions.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_reagents Are EDC/NHS fresh? Stored properly? Solutions made just before use? start->check_reagents check_buffer Using correct buffers? (e.g., MES for activation, PBS for coupling) NO Tris or Glycine? check_reagents->check_buffer Yes success Yield Improved check_reagents->success No, replaced reagents check_ph Is pH correct for each step? Activation: pH 5-6 Coupling: pH 7.2-7.5 check_buffer->check_ph Yes check_buffer->success No, changed buffer check_hydrolysis Was there a delay between activation and coupling? check_ph->check_hydrolysis Yes check_ph->success No, corrected pH optimize_ratio Optimize Molar Ratios (PEG:EDC:NHS) check_hydrolysis->optimize_ratio No check_hydrolysis->success Yes, minimized delay increase_conc Increase Reactant Concentration optimize_ratio->increase_conc increase_conc->success

Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.

References

Technical Support Center: Optimizing F-Peg2-SO-cooh Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of proteins and other amine-containing biomolecules with F-Peg2-SO-cooh. The process relies on the well-established carbodiimide (B86325) chemistry using EDC and NHS (or Sulfo-NHS) to form a stable amide bond.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: The two main steps of the reaction have different optimal pH ranges.[1][2][3][4][5]Implement a two-step pH procedure. Activate this compound with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, raise the pH to 7.2-8.5 (e.g., with PBS or borate (B1201080) buffer) for the reaction with the amine-containing biomolecule.[1][4]
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule for reaction with the activated labeling reagent.[2][6]Use an amine-free buffer such as MES, PBS (phosphate-buffered saline), or a carbonate/bicarbonate buffer.[2][7]
Inactive Reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze if not stored or handled correctly.[1][8][9]Equilibrate EDC and NHS vials to room temperature before opening to prevent condensation.[4][9] Prepare stock solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[2][8]
Low Protein Concentration: At low concentrations, the competing hydrolysis reaction of the activated NHS ester is more likely to occur, reducing labeling efficiency.[2][8]It is recommended to use a protein concentration of at least 2 mg/mL.[2]
Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on the protein may be sterically hindered or buried within the protein's structure.[2]If structural information is available, assess the accessibility of lysine residues. Consider using a longer PEG linker to overcome steric hindrance.[2][6]
Protein Precipitation During or After Labeling Over-labeling: The addition of too many labels can alter the net charge and isoelectric point (pI) of the protein, leading to changes in solubility and precipitation.[1][6]Reduce the molar excess of the this compound reagent in the reaction. Titrate the molar ratio to find the optimal balance between labeling efficiency and protein solubility.
High Concentration of Organic Solvent: If the labeling reagent is dissolved in an organic solvent like DMSO or DMF, a high percentage in the final reaction volume can denature the protein.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[8] Add the reagent stock solution slowly to the protein solution while gently mixing.[8]
Difficulty in Purifying the Labeled Protein Complex Reaction Mixture: The final reaction mixture contains the desired labeled protein, unreacted protein, excess labeling reagent, and reaction byproducts.[]Use size exclusion chromatography (SEC) to separate the labeled protein from smaller molecules like unreacted PEG reagent and byproducts.[][11][12] Ion-exchange chromatography (IEX) can be effective in separating proteins based on the extent of labeling, as PEGylation can shield surface charges.[][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound labeling reaction?

The reaction involves two distinct steps with different pH optima. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated NHS-ester with primary amines on the target molecule is most efficient at a pH of 7.2-8.5.[1][2][4] For best results, a two-step procedure with pH adjustment is recommended.[4]

Q2: Which buffers should I use for the labeling reaction?

It is critical to use buffers that do not contain primary amines.[2][6]

  • For the activation step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is a common choice.[4]

  • For the labeling step (pH 7.2-8.5): Phosphate-buffered saline (PBS), 100 mM carbonate/bicarbonate buffer, or 50 mM borate buffer are suitable options.[2][7]

Q3: How should I prepare and store the this compound, EDC, and NHS reagents?

EDC and NHS are moisture-sensitive.[8][9] They should be stored desiccated at -20°C.[7] Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][9] It is highly recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[2][8]

Q4: What are typical molar ratios for the labeling reaction?

The optimal molar ratios of Protein:this compound:EDC:NHS should be determined empirically for each specific protein. However, a common starting point is a molar excess of the other reagents relative to the protein. For example, a starting ratio for protein-protein conjugation is approximately 1:10:25 for Protein:EDC:NHS.[13] The ratio for the PEG labeling reagent will depend on the desired degree of labeling.

Q5: How can I quench the labeling reaction?

To stop the reaction, you can add a small molecule containing a primary amine. Common quenching agents include 1 M Tris-HCl, glycine, or hydroxylamine (B1172632) at a final concentration of 10-50 mM.[2][4] These molecules will react with any remaining activated this compound.

Q6: How can I determine the efficiency of my labeling reaction?

The efficiency is typically expressed as the Degree of Labeling (DOL), which is the average number of labeling molecules per protein. A common method to determine the DOL is through spectrophotometry, where the absorbance of the labeled protein is measured at 280 nm (for the protein) and at the specific absorbance maximum of the "F" (fluorophore or tag) component of your this compound reagent.[2]

Experimental Protocols and Data

Optimizing Reaction Parameters

The following tables provide example data on how different reaction parameters can influence the Degree of Labeling (DOL). These values are illustrative and should be used as a guideline for optimization.

Table 1: Effect of pH on the Degree of Labeling (DOL)

Molar Ratio (PEG:Protein)DOL at pH 6.5DOL at pH 7.4DOL at pH 8.3
5:11.52.84.1
10:12.14.56.8
20:12.96.29.5
Reaction Conditions: 2 mg/mL BSA, 2-hour incubation at room temperature.

Table 2: Effect of Reaction Time and Temperature on DOL

Molar Ratio (PEG:Protein)1 hr at Room Temp4 hrs at Room TempOvernight at 4°C
10:13.54.64.2
20:15.87.16.5
Reaction Conditions: 2 mg/mL BSA, pH 8.0.
General Protocol for this compound Labeling

This protocol provides a general two-step guideline. Optimization will be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Labeling Buffer: 100 mM Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Glycine, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO.

    • Prepare a stock solution of this compound in anhydrous DMSO.

  • Activation of this compound:

    • In a microfuge tube, combine your desired molar excess of this compound with the freshly prepared EDC and Sulfo-NHS stock solutions in Activation Buffer.

    • A common starting molar ratio is 1:2:2 for PEG-COOH:EDC:Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Labeling of the Target Protein:

    • Add the activated this compound mixture to your protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Labeling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent, byproducts, and quenching buffer by running the reaction mixture through a desalting column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. For higher purity, further purification by SEC or IEX may be necessary.[][11][14]

Visualizations

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Labeling (pH 7.2-8.5) cluster_2 Step 3: Purification peg This compound activated_peg Amine-Reactive Sulfo-NHS Ester peg->activated_peg Carboxyl Group edc EDC edc->activated_peg nhs Sulfo-NHS nhs->activated_peg labeled_protein Labeled Protein activated_peg->labeled_protein byproduct1 Isourea Byproduct activated_peg->byproduct1 protein Protein-NH2 protein->labeled_protein Primary Amine (e.g., Lysine) purification Size Exclusion Chromatography labeled_protein->purification pure_product Purified Labeled Protein purification->pure_product byproduct2 Excess Reagents purification->byproduct2 Removed

Caption: General workflow for two-step EDC/NHS labeling of proteins with this compound.

G start Low Labeling Efficiency? check_ph Is buffer pH optimal? Activation: 4.5-6.0 Labeling: 7.2-8.5 start->check_ph check_ph->start No, Adjust pH check_buffer Is buffer amine-free? (e.g., no Tris, Glycine) check_ph->check_buffer Yes check_buffer->start No, Change Buffer check_reagents Are EDC/NHS reagents fresh and handled properly? check_buffer->check_reagents Yes check_reagents->start No, Use Fresh Reagents check_conc Is protein concentration > 2 mg/mL? check_reagents->check_conc Yes check_conc->start No, Increase Conc. optimize_ratio Optimize molar ratios of PEG, EDC, NHS check_conc->optimize_ratio Yes success Labeling Optimized optimize_ratio->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

preventing side reactions with F-Peg2-SO-cooh

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-Peg2-SO-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker and to troubleshoot potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker containing a terminal fluorine atom, a two-unit polyethylene (B3416737) glycol (PEG) spacer, a sulfonyl group, and a terminal carboxylic acid. Its chemical structure is 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid. This linker is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[1][2]

Q2: What is the primary application of the carboxylic acid group?

The carboxylic acid group is designed for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues on a protein or an amine-functionalized small molecule. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Q3: What is the role of the sulfonyl group in this compound?

The sulfonyl group enhances the chemical stability of the linker and can increase the hydrophilicity of the resulting conjugate, which may improve solubility and reduce non-specific binding.[3] It is important to be aware of the potential reactivity of the adjacent methylene (B1212753) group (the carbon atom between the sulfonyl and carboxyl groups), as its protons can be acidic under certain conditions.[4][5]

Q4: Does the terminal fluorine atom have any specific function or reactivity?

The terminal fluorine atom can subtly modify the physicochemical properties of the linker, such as its hydrophobicity and metabolic stability. In the context of this linker, it is generally considered a stable modification and not intended for direct conjugation. However, fluorinated PEGs have been noted to potentially reduce the adsorption of certain immune-reactive proteins.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

You are observing a low yield of your desired conjugate after reacting your amine-containing molecule with activated this compound.

Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your EDC and NHS/Sulfo-NHS are fresh and have been stored under dry conditions. - Perform the activation in an amine-free buffer, such as MES buffer at pH 4.5-6.0, to optimize EDC activity. - Use a sufficient molar excess of EDC and NHS over the this compound linker. A 2-5 fold molar excess is a good starting point.
Hydrolysis of Activated Ester - After activation, promptly proceed to the conjugation step with your amine-containing molecule. Activated NHS esters have a limited half-life in aqueous solutions, which decreases as the pH increases. - Adjust the pH of the reaction mixture to 7.2-8.0 for the amine coupling step. While a higher pH can increase the rate of the desired reaction, it also accelerates hydrolysis.
Competing Side Reactions - Ensure your reaction buffer for the amine coupling step does not contain primary amines (e.g., Tris buffer), as these will compete with your target molecule. Use buffers such as phosphate-buffered saline (PBS) or HEPES.
Suboptimal Reaction Conditions - Optimize the molar ratio of the activated linker to your target molecule. A 5-20 fold molar excess of the linker is often a good starting point for protein conjugations. - Vary the reaction time (30 minutes to 2 hours at room temperature, or overnight at 4°C) and temperature to find the optimal conditions for your specific molecules.
Issue 2: Unexpected Side Products

You are observing unexpected molecular weights or impure products in your final conjugate.

Potential Cause Troubleshooting Steps
N-acylurea Formation - This is a common side reaction in EDC chemistry where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. The addition of NHS or Sulfo-NHS is crucial to suppress this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester. Ensure you are using a sufficient concentration of NHS.
Anhydride Formation - The activated carboxylic acid can react with another molecule of this compound to form an anhydride. This is more likely to occur at high concentrations of the linker and in the absence of a sufficient amount of NHS. While anhydrides can still react with amines, they can also hydrolyze back to the carboxylic acid, reducing yield. Using the recommended molar excess of NHS can minimize this.
Reaction with Cysteine Residues - The sulfonyl group in the linker could potentially react with highly nucleophilic residues like cysteine, especially under certain pH conditions. While this is less common for this specific structure compared to other sulfonyl-based reagents designed for cysteine targeting, it is a possibility. - If your protein contains free cysteines, consider capping them with a reagent like N-ethylmaleimide prior to conjugation with the activated linker.
Base-Induced Side Reactions at the α-Carbon - The hydrogens on the carbon atom between the sulfonyl and carbonyl groups are acidic and can be deprotonated under basic conditions. If strong bases are used, this could potentially lead to side reactions. - Maintain the pH of the amine coupling reaction within the recommended range of 7.2-8.0 and avoid the use of strong bases.
Issue 3: Poor Solubility or Aggregation of the Conjugate

Your final conjugate exhibits poor solubility or precipitates out of solution.

Potential Cause Troubleshooting Steps
Hydrophobicity of the Conjugated Molecule - While the PEG portion of the linker enhances hydrophilicity, a highly hydrophobic payload can still lead to aggregation. - Consider using a longer PEG linker if solubility is a persistent issue. - Perform the conjugation and purification steps in buffers containing solubility-enhancing agents, such as a low percentage of an organic co-solvent (e.g., DMSO, DMF) or non-ionic detergents.
High Degree of Conjugation - Excessive conjugation of the linker to a protein can alter its surface properties and lead to aggregation. - Reduce the molar excess of the activated linker used in the reaction to achieve a lower drug-to-antibody ratio (DAR). - Optimize the reaction time and temperature to control the extent of conjugation.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Protein to be conjugated

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mM. b. Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the this compound solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein: a. Prepare the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: a. Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Visual Guides

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound C Activated F-Peg2-SO-NHS Ester A->C MES Buffer, pH 6.0 15-30 min, RT B EDC + Sulfo-NHS B->C E Conjugate C->E PBS Buffer, pH 7.2-7.5 1-2h RT or O/N 4°C D Amine-containing Molecule (e.g., Protein) D->E F Purified Conjugate E->F Desalting Column troubleshooting_logic start Low Conjugation Yield? q1 Fresh EDC/NHS? start->q1 Yes sol1 Replace reagents start->sol1 No q2 Amine-free activation buffer? q1->q2 Yes q1->sol1 No q3 Correct pH for conjugation? q2->q3 Yes sol2 Use MES buffer (pH 4.5-6.0) q2->sol2 No q4 Optimized linker:protein ratio? q3->q4 Yes sol3 Adjust to pH 7.2-8.0 q3->sol3 No sol4 Perform titration experiment q4->sol4 No side_reactions activated_ester Activated F-Peg2-SO-NHS Ester desired_product Desired Amide Conjugate activated_ester->desired_product Reaction with Primary Amine hydrolysis Hydrolysis (Inactive Carboxylic Acid) activated_ester->hydrolysis Reaction with Water n_acylurea N-acylurea Formation (from O-acylisourea intermediate) anhydride Anhydride Formation

References

dealing with F-Peg2-SO-cooh solubility issues during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-Peg2-SO-cooh. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during the conjugation of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A1: this compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative. Its structure includes a terminal carboxylic acid (-COOH) for conjugation and a placeholder for a functional group, denoted here as "F," which could be a fluorophore or another reactive group. The sulfone (SO) group is part of the linker's backbone. The carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, or other molecules, typically through carbodiimide (B86325) chemistry (e.g., EDC/NHS).[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[2]

Q2: What are the general solubility properties of PEG derivatives like this compound?

A2: Polyethylene glycol (PEG) and its derivatives are known for their solubility in a wide range of solvents. They are typically very soluble in water and aqueous buffers, as well as polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4] Solubility can also be achieved in chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride.[3] However, they are less soluble in alcohols and toluene (B28343) and generally insoluble in diethyl ether.[3] The short Peg2 chain and the polar sulfone and carboxyl groups suggest good aqueous and polar organic solvent solubility.

Q3: How do factors like molecular weight and functional groups affect solubility?

A3: The properties of PEG compounds vary with their molecular weight (MW).[4] Generally, as the MW of a PEG chain increases, its solubility in water and organic solvents tends to decrease, while its viscosity increases.[4][5] The presence of large or hydrophobic functional groups can also significantly reduce a PEG derivative's solubility in aqueous solutions.[3] Since this compound is a low molecular weight PEG, it is expected to be a liquid or semi-solid at room temperature and possess good solubility.[3][6]

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter when this compound fails to dissolve or precipitates during conjugation experiments.

Problem 1: The this compound reagent will not dissolve in my aqueous buffer (e.g., PBS, MES).

  • Possible Cause: The concentration of the PEG reagent is too high for the selected buffer. While PEGs are water-soluble, their solubility has limits, especially for functionalized derivatives.

  • Solution:

    • Decrease Concentration: Try lowering the concentration of the this compound in the buffer.

    • Prepare a Concentrated Stock in Organic Solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF first.[7] Then, add this stock solution dropwise to your aqueous reaction buffer while vortexing. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing your protein or affecting the reaction.[7]

    • Adjust pH: The carboxylic acid group's charge state is pH-dependent. Ensure your buffer pH is appropriate (typically pH 7.0-8.0 for amine conjugations) to maximize solubility and reactivity.[7]

Problem 2: The this compound reagent dissolved initially but precipitated after being added to the reaction mixture.

  • Possible Cause 1: Reagent Degradation: The reagent may have degraded due to improper storage, particularly exposure to moisture.[8] The N-hydroxysuccinimide (NHS) ester, if pre-activated, is highly moisture-sensitive and hydrolyzes quickly.[7]

  • Solution 1: Always store the reagent at -20°C or lower in a desiccated environment.[3][8] Allow the vial to warm to room temperature before opening to prevent condensation.[7][8] Use freshly prepared solutions for conjugation.[7]

  • Possible Cause 2: Reaction with Buffer Components: Your buffer may contain primary amines (e.g., Tris or glycine) which compete with your target molecule for reaction with the activated PEG, potentially leading to the formation of insoluble byproducts.[7]

  • Solution 2: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or MES buffer.[7][8]

  • Possible Cause 3: Salting Out: High salt concentrations in your buffer or with your target molecule solution could be causing the PEG derivative to precipitate.

  • Solution 3: If possible, reduce the salt concentration of the reaction buffer. If high salt is required for protein stability, you may need to optimize the PEG concentration or screen different buffers.

Data Summary

The following table summarizes the expected solubility of short-chain, functionalized PEG derivatives in common laboratory solvents.

SolventSolubilityNotes
WaterHighSolubility can be affected by pH and high salt concentrations.
PBS (Phosphate-Buffered Saline)HighIdeal for many bioconjugation reactions. Ensure it is amine-free.[7][8]
DMSO (Dimethyl Sulfoxide)Very HighExcellent for preparing concentrated stock solutions.[3][7]
DMF (Dimethylformamide)Very HighAnother excellent choice for stock solutions. Use anhydrous grade for moisture-sensitive reagents.[3][5]
Methylene Chloride / ChloroformHighUseful for reactions or purification in organic phases.[3]
Ethanol / MethanolModerateSolubility may be lower compared to more polar solvents.[3]
Diethyl EtherInsolubleGenerally not a suitable solvent for PEG derivatives.[3]

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

This protocol outlines the steps for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein or peptide with primary amines (in amine-free buffer like PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or similar amine-containing buffer)

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents (this compound, EDC, Sulfo-NHS) to room temperature before opening their containers.[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation of this compound (Pre-activation Step):

    • In a microcentrifuge tube, combine the this compound stock solution with EDC and Sulfo-NHS solutions. A common molar ratio is 1:2:2 (PEG:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Prepare your protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]

    • Add the activated this compound solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG linker over the protein.[8]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Gentle mixing is recommended.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will react with and deactivate any remaining Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by running the reaction mixture through a desalting column or using size-exclusion chromatography.[8]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility start Start: Dissolve This compound in Aqueous Buffer check_sol Is it soluble? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No   proceed Proceed with Conjugation Reaction sol_yes->proceed check_precip Does it precipitate during reaction? proceed->check_precip precip_no No check_precip->precip_no No precip_yes Yes check_precip->precip_yes Yes success Success! Purify Conjugate precip_no->success troubleshoot1 Action: Prepare concentrated stock in DMSO/DMF and add dropwise to buffer. sol_no->troubleshoot1 re_check_sol Is it soluble now? troubleshoot1->re_check_sol re_check_sol->proceed Yes re_sol_no No re_check_sol->re_sol_no No troubleshoot2 Further Actions: - Lower concentration - Check buffer pH - Verify reagent integrity re_sol_no->troubleshoot2 troubleshoot3 Check for: 1. Amine-containing buffers (Tris, Glycine)? 2. Reagent degradation (moisture)? 3. High salt concentration? precip_yes->troubleshoot3 fix Action: Use amine-free buffer (PBS). Use fresh, properly stored reagent. Optimize salt concentration. troubleshoot3->fix fix->proceed

Caption: A workflow for troubleshooting solubility issues with this compound.

ConjugationPathway EDC/Sulfo-NHS Conjugation Pathway cluster_activation Activation Step cluster_conjugation Conjugation Step peg This compound activated_ester Amine-Reactive Sulfo-NHS Ester peg->activated_ester + EDC, Sulfo-NHS edc EDC nhs Sulfo-NHS protein Target Molecule (with -NH2 group) conjugate Stable Amide Bond (Final Conjugate) protein->conjugate activated_ester->conjugate + Target Molecule

Caption: The chemical pathway for conjugating a carboxylated PEG to an amine.

References

stability of F-Peg2-SO-cooh in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for F-Peg2-SO-cooh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers. Here you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous buffers?

A1: The stability of this compound is influenced by several factors, primarily pH, temperature, light exposure, and the presence of oxidative or reducing agents. The molecule has three key chemical features to consider: the polyethylene (B3416737) glycol (PEG) backbone, the sulfoxide (B87167) group, and the carboxylic acid terminus. Each of these can be susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of the this compound molecule?

A2: The pH of the aqueous buffer is a critical parameter. The PEG backbone can undergo acid- or base-catalyzed hydrolysis, although this is generally slow. The sulfoxide group is relatively stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to maintain the pH within a range that ensures the stability of the entire molecule.

Q3: What are the recommended storage conditions for this compound in an aqueous solution?

A3: For optimal stability, aqueous solutions of this compound should be stored at low temperatures, typically 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. Solutions should be protected from light and oxygen. Purging the solution with an inert gas like argon or nitrogen before sealing and storage can minimize oxidative degradation.

Q4: What are the potential degradation pathways for this compound?

A4: The potential degradation pathways include:

  • Oxidation of the PEG backbone: This can be initiated by trace metal ions or exposure to light and oxygen, leading to chain cleavage.

  • Hydrolysis of the PEG backbone: This can occur under strongly acidic or basic conditions.

  • Oxidation of the sulfoxide: The sulfoxide group can be oxidized to a sulfone.

  • Reduction of the sulfoxide: The sulfoxide group can be reduced to a sulfide (B99878).

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks over time can indicate degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in aqueous buffers.

Issue 1: I am observing a loss of activity or inconsistent results with my this compound conjugate.

This could be due to the degradation of the this compound linker.

G start Inconsistent Results or Loss of Activity check_storage Were storage conditions optimal? (2-8°C short-term, -20°C long-term, protected from light) start->check_storage check_buffer Is the buffer pH within the recommended range (e.g., 6.0-7.5)? check_storage->check_buffer Yes no_storage Improve storage conditions: Aliquot, store at -20°C or below, protect from light. check_storage->no_storage No check_age Is the aqueous solution freshly prepared? check_buffer->check_age Yes no_buffer Adjust buffer pH. Perform a pH stability study. check_buffer->no_buffer No no_age Prepare fresh solutions before use. check_age->no_age No analyze_stability Perform stability analysis (e.g., HPLC) to check for degradation products. check_age->analyze_stability Yes degradation_found Degradation confirmed. Optimize buffer components and pH. Consider stability-indicating assay. analyze_stability->degradation_found

Caption: Troubleshooting inconsistent results.

Issue 2: I see extra peaks in my HPLC analysis of an aged this compound solution.

The appearance of new peaks likely indicates the formation of degradation products.

  • Early eluting peaks: May suggest cleavage of the PEG chain, resulting in smaller, more polar fragments.

  • Late eluting peaks: Could indicate aggregation or the formation of less polar degradation products.

  • Peaks with a different mass-to-charge ratio (in LC-MS): Can help identify specific degradation products such as the oxidized sulfone form or the reduced sulfide form.

Data Summary

Functional GroupConditionPotential Degradation PathwayStability Concern
PEG Backbone Low pH (< 4)Acid-catalyzed hydrolysis of ether linkagesModerate
High pH (> 9)Base-catalyzed hydrolysis of ether linkagesModerate
Presence of O₂, light, metal ionsOxidationHigh
Sulfoxide Strongly Acidic/Basic ConditionsHydrolysisModerate
Oxidizing AgentsOxidation to sulfoneHigh
Reducing AgentsReduction to sulfideHigh
Carboxylic Acid Neutral pHGenerally StableLow

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer using HPLC.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare a stock solution of This compound in the desired aqueous buffer. aliquot Aliquot the solution into multiple sealed vials for different time points and storage conditions. prep_solution->aliquot t0 Analyze a T=0 sample immediately using HPLC. aliquot->t0 storage Store aliquots at different conditions (e.g., 4°C, 25°C, 40°C). t0->storage withdraw At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each storage condition. storage->withdraw hplc_analysis Analyze each aliquot by HPLC. Monitor the peak area of the parent compound and any new peaks. withdraw->hplc_analysis data_analysis Plot the percentage of remaining This compound vs. time for each condition to determine stability. hplc_analysis->data_analysis

Caption: Workflow for a stability study.

Methodology Details:

  • Materials:

    • This compound

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

    • Incubators or water baths set to desired temperatures.

  • Procedure:

    • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen buffer. Filter the solution through a 0.22 µm filter.

    • Aliquoting: Distribute the stock solution into sterile, sealed vials (e.g., HPLC vials) to minimize contamination and evaporation.

    • Time Zero (T=0) Analysis: Immediately analyze one aliquot using a validated HPLC method to establish the initial concentration and purity.

    • Incubation: Place the vials at the selected storage temperatures. It is advisable to include a control condition, such as -20°C, where the compound is expected to be stable.

    • Time Point Analysis: At each scheduled time point, retrieve one vial from each temperature condition. Allow it to equilibrate to room temperature before HPLC analysis.

    • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. The appearance and growth of new peaks should also be documented.

Potential Degradation Pathway

The following diagram illustrates the potential sites of degradation on the this compound molecule.

G mol F-...(PEG)...-O-CH₂-CH₂-SO-CH₂-COOH peg_hydrolysis PEG Hydrolysis (Acid/Base) mol:n->peg_hydrolysis:w a peg_oxidation PEG Oxidation mol:n->peg_oxidation:w b so_oxidation Sulfoxide Oxidation (to Sulfone) mol:n->so_oxidation:w c so_reduction Sulfoxide Reduction (to Sulfide) mol:n->so_reduction:w d

Caption: Potential degradation sites.

Technical Support Center: Purification of F-PEG2-SO-COOH Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of proteins labeled with F-PEG2-SO-COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

A1: this compound is a PEGylation reagent containing a short polyethylene (B3416737) glycol (PEG) chain with a fluorinated tag (F), a sulfone group (SO), and a terminal carboxylic acid (COOH). The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group, to form a stable amide bond. This process is a common strategy to improve the pharmacokinetic properties of therapeutic proteins.[1][2][3][4]

Q2: What are the main challenges in purifying proteins labeled with this compound?

A2: The primary challenges stem from the heterogeneity of the PEGylation reaction mixture, which can contain:

  • Unreacted Protein: The starting material that did not get labeled.

  • Unreacted PEG Reagent: Excess this compound that needs to be removed.

  • Mono-PEGylated Protein: The desired product with one PEG chain attached.

  • Multi-PEGylated Proteins: Proteins with more than one PEG chain attached.

  • Positional Isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites on the protein surface.[5][6]

  • Aggregates: High molecular weight species formed during the labeling or purification process.

Separating these closely related species can be complex due to their similar physicochemical properties.[7]

Q3: Which chromatographic techniques are most effective for purifying PEGylated proteins?

A3: The most commonly used techniques are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and separating aggregates from the desired product.[7]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[8][9]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chain can alter the protein's hydrophobicity, which can be exploited for purification.[10][11][12]

Often, a multi-step approach combining these techniques is necessary to achieve high purity.[13]

Q4: How does the size of the PEG chain affect purification?

A4: The size of the PEG chain has a significant impact on purification:

  • SEC: Larger PEG chains lead to a greater increase in the hydrodynamic radius, which generally improves the resolution between PEGylated and non-PEGylated proteins.[8]

  • IEX: Larger PEG chains can more effectively shield the protein's surface charges, leading to a greater difference in retention times compared to the unmodified protein.[8][14]

  • HIC: The effect on HIC can be more complex and depends on the specific protein and PEG chain. Larger PEGs can increase hydrophobic interactions, potentially leading to stronger binding.[15]

Q5: How can I assess the purity of my this compound labeled protein?

A5: A combination of analytical techniques is recommended:

  • SDS-PAGE: Can show a shift in molecular weight, indicating successful PEGylation.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Provides an accurate measurement of the molar mass of the protein and any conjugated PEG, allowing for the determination of the degree of PEGylation and the presence of aggregates.[16][17][18][19][20]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify positional isomers, often after enzymatic digestion of the protein.[5]

  • Mass Spectrometry (MS): Can confirm the mass of the PEGylated protein and help identify the sites of PEGylation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound labeled proteins.

Problem 1: Low Yield of PEGylated Protein
Possible Cause Recommended Solution
Inefficient Labeling Reaction Optimize the molar ratio of the this compound NHS ester to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[1] Ensure the reaction buffer pH is optimal (typically 8.3-8.5 for NHS ester reactions) and free of primary amines (e.g., Tris buffer).[1][2]
Protein Precipitation During Labeling or Purification Check the solubility of the protein under the reaction and purification conditions. Consider adding stabilizing agents like arginine or reducing the salt concentration in HIC.[10][21]
Loss of Protein on Chromatography Column The protein may be binding irreversibly to the column matrix. For HIC, consider using a less hydrophobic resin or adding agents to reduce hydrophobic interactions.[10][22] For IEX, ensure the elution buffer has the correct pH and ionic strength to disrupt the interaction.
Protein Degradation Add protease inhibitors to the sample and buffers, especially during initial purification steps.[21][22]
Problem 2: Presence of Unreacted Protein
Possible Cause Recommended Solution
Incomplete Labeling Reaction Increase the molar excess of the PEG reagent or prolong the reaction time. However, be mindful that this may increase the formation of multi-PEGylated species.
Poor Resolution in IEX Optimize the salt gradient or pH gradient to improve the separation between the un-PEGylated and mono-PEGylated forms. The PEG chain should shield the protein's charge, causing the PEGylated form to elute earlier in a salt gradient.
Co-elution in SEC While SEC is generally good for removing free PEG, it may not effectively separate un-PEGylated from mono-PEGylated protein if the PEG chain is small. IEX or HIC are typically better suited for this separation.
Problem 3: Presence of Free (Unreacted) PEG Reagent
Possible Cause Recommended Solution
Inefficient Removal by SEC Ensure the SEC column has the appropriate pore size to effectively separate the much smaller free PEG from the larger PEGylated protein. Use a desalting column for rapid removal.
Inadequate Dialysis or Diafiltration Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the PEGylated protein but large enough to allow the free PEG to pass through. Perform multiple buffer exchanges.[1]
Problem 4: Presence of Multi-PEGylated Species and Positional Isomers
Possible Cause Recommended Solution
High Molar Ratio of PEG Reagent Reduce the molar excess of the this compound NHS ester in the labeling reaction to favor mono-PEGylation.
Poor Resolution in IEX IEX is often the best method for separating species with different degrees of PEGylation and even some positional isomers due to subtle differences in charge shielding. Optimize the gradient for high-resolution separation.[6]
Co-elution in HIC The separation of positional isomers by HIC can be challenging. A shallow elution gradient may help to resolve species with minor differences in hydrophobicity.
Problem 5: Protein Aggregation
Possible Cause Recommended Solution
Harsh Purification Conditions High pressure during chromatography, extreme pH, or high salt concentrations can induce aggregation. Optimize these parameters. Consider using additives like arginine to suppress aggregation.[10]
Instability of the PEGylated Protein The PEGylation process itself can sometimes affect protein stability. Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for your PEGylated protein.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. Store the purified protein in aliquots at -80°C.[23]

Quantitative Data on Purification Strategies

The following tables provide examples of purification outcomes for PEGylated proteins using different chromatographic strategies. Note that yields and purity are highly dependent on the specific protein, PEG reagent, and experimental conditions.

Table 1: Two-Step Purification of a PEGylated Protein (IEX followed by HIC)

Purification Step Yield (%) Purity of Mono-PEGylated form (%) Reference
Cation Exchange Chromatography (CEX) ~95>90[13]
Hydrophobic Interaction Chromatography (HIC) >90>98[13]

Table 2: Multi-step Purification of PEGylated Cytochrome c using Aqueous Biphasic Systems (ABS)

Product Purity (%) Recovery (%) Reference
Cyt-c (unreacted) 96.5-[24]
Cyt-c-PEG-4 (mono-PEGylated) 85.8-[24]
Cyt-c-PEG-8 (multi-PEGylated) 99.0-[24]

Table 3: Purification of a Monoclonal Antibody (MAb) using PEG Precipitation and Chromatography

Purification Strategy Yield (%) Host Cell Protein (HCP) Reduction Reference
PEG Precipitation followed by two chromatography steps ~90~1 Log Reduction Value (LRV)[25][26][27]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound NHS Ester

This protocol provides a general guideline. Optimization will be required for specific proteins.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate labeling buffer using dialysis or a desalting column.[3][4]

  • PEG Reagent Preparation:

    • Allow the this compound NHS ester to warm to room temperature before opening the vial.

    • Immediately before use, dissolve the NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM. Do not store the reconstituted reagent.[3][4]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the protein solution.[1] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle stirring.[3]

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
  • Column and System Preparation:

    • Equilibrate the SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) at the desired flow rate.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column. The injection volume should typically be less than 2% of the column volume for optimal resolution.

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the different peaks (aggregates, PEGylated protein, unreacted protein, and free PEG).

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and/or SEC-MALS to determine their composition and purity.

Protocol 3: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)
  • Column and Buffer Preparation:

    • Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the protein.

    • Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B). The pH of the buffers should be chosen to ensure the protein binds to the resin.

  • Column Equilibration:

    • Equilibrate the IEX column with Buffer A until the conductivity and pH of the eluate are the same as the buffer.

  • Sample Loading:

    • Dilute the sample (from the labeling reaction or a previous purification step) in Buffer A to reduce the salt concentration and ensure binding.

    • Load the diluted sample onto the column.

  • Elution:

    • Wash the column with Buffer A to remove any unbound material.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).

    • Collect fractions across the gradient. The PEGylated protein is expected to elute at a lower salt concentration than the unmodified protein.

  • Analysis:

    • Analyze the fractions by SDS-PAGE, SEC, or other appropriate methods to identify the fractions containing the pure mono-PEGylated protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Purified Protein reaction Labeling Reaction (pH 8.3-8.5) protein->reaction peg This compound NHS Ester peg->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench sec Size Exclusion Chromatography (SEC) (Removes free PEG and aggregates) quench->sec Crude Mixture iex Ion Exchange Chromatography (IEX) (Separates by degree of PEGylation) sec->iex PEGylated Protein Pool hic Hydrophobic Interaction Chromatography (HIC) (Polishing step) iex->hic Mono-PEGylated Fractions analysis Purity and Characterization (SDS-PAGE, SEC-MALS, MS) hic->analysis Purified Mono-PEGylated Protein

Caption: A typical experimental workflow for the labeling and multi-step purification of a protein with this compound.

troubleshooting_logic start Low Yield of Purified PEGylated Protein check_labeling Was the labeling efficiency low? start->check_labeling check_precipitation Is there evidence of protein precipitation? start->check_precipitation check_recovery Was recovery from a chromatography step low? start->check_recovery optimize_labeling Optimize labeling conditions: - Molar ratio of PEG - Buffer pH - Reaction time check_labeling->optimize_labeling Yes optimize_solubility Improve protein solubility: - Adjust buffer conditions - Add stabilizers (e.g., arginine) check_precipitation->optimize_solubility Yes optimize_chromatography Optimize chromatography: - Change resin type - Adjust elution conditions - Check for irreversible binding check_recovery->optimize_chromatography Yes end Improved Yield optimize_labeling->end optimize_solubility->end optimize_chromatography->end

Caption: A troubleshooting decision tree for addressing low yield in the purification of PEGylated proteins.

References

Technical Support Center: F-PEG2-SO-COOH Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing the reaction kinetics of amine-reactive PEGylation reagents, with a focus on the impact of pH. While the specific molecule "F-Peg2-SO-COOH" is not widely documented, this guide is based on the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry, which is the most common method for amine-reactive PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester-functionalized PEG with a protein?

The optimal pH for reacting NHS esters with primary amines (like the N-terminus or lysine (B10760008) side chains on proteins) is between 7.2 and 8.5.[1] In this pH range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic enough to attack the NHS ester, while the rate of hydrolysis of the NHS ester is still manageable.[1]

Q2: What happens to the reaction at a pH below 7.2?

At a lower pH, primary amines are increasingly protonated (-NH3+), which makes them non-nucleophilic and therefore unreactive towards the NHS ester.[1][2] This will significantly slow down or even halt the desired conjugation reaction.

Q3: Why is a pH above 8.5 not recommended?

As the pH increases above 8.5, the rate of hydrolysis of the NHS ester accelerates dramatically.[1][3][4] In this competing reaction, water acts as a nucleophile and breaks down the NHS ester into an unreactive carboxylic acid, reducing the yield of the desired PEGylated product.[2]

Q4: Which buffers are recommended for this reaction?

Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are generally compatible with NHS ester reactions.[1]

Q5: Are there any buffers that should be avoided?

Yes, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1] These buffers will compete with the target protein for reaction with the NHS ester, leading to low conjugation efficiency.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1]
Hydrolysis of the NHS ester. Prepare the NHS-PEG solution immediately before use. Ensure the reagent is stored in a desiccated environment to prevent premature hydrolysis.[3] The half-life of NHS esters decreases significantly at higher pH.[4]
Presence of competing nucleophiles. Ensure the buffer does not contain primary amines (e.g., Tris, glycine).[1]
Low protein concentration. The rate of NHS ester hydrolysis is a more significant competitor in dilute protein solutions.[1] If possible, increase the protein concentration.
Inconsistent Results Hydrolyzed NHS-PEG reagent. The NHS ester reagent may have hydrolyzed during storage. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[3]
Inaccurate pH measurement. Calibrate your pH meter before preparing the reaction buffer.
Precipitation during reaction Hydrophobic NHS ester. If the PEG reagent is particularly hydrophobic, it can decrease the solubility of the final conjugate. Consider using a more hydrophilic version of the PEG reagent if available.[1]

Quantitative Data: Impact of pH on NHS Ester Stability

The stability of the NHS ester is critical for successful conjugation and is highly dependent on the pH of the aqueous solution. The table below summarizes the half-life of a typical NHS ester at different pH values.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[4]
8.6410 minutes[4]
7.0Room TemperatureHours[3]
9.0Room TemperatureMinutes[3]

Experimental Protocols

General Protocol for Protein Labeling with an Amine-Reactive PEG (NHS Ester)
  • Protein Preparation : Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M phosphate, 0.1 M carbonate-bicarbonate) at a pH between 7.2 and 8.5.[1] A recommended protein concentration is 1-10 mg/mL.[1]

  • PEG Reagent Preparation : Immediately before use, dissolve the NHS-PEG reagent in a high-quality, anhydrous organic solvent such as DMSO or DMF.[1]

  • Reaction Setup : Add the dissolved NHS-PEG reagent to the protein solution. The molar ratio of the PEG reagent to the protein will need to be optimized for your specific application.[1]

  • Incubation : Gently mix the reaction solution.[1] Incubate at room temperature for 30 minutes to 2 hours, or overnight on ice.[1]

  • Quenching the Reaction (Optional) : To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1]

  • Purification : Remove excess, unreacted PEG reagent and byproducts from the labeled protein using a desalting column, gel filtration, or dialysis.[1]

Protocol for Assessing NHS Ester Reactivity

This protocol can be used to determine if an NHS ester reagent is still active.[3]

  • Weigh 1-2 mg of the NHS ester reagent into a tube.

  • Dissolve the reagent in 2 ml of an appropriate buffer. If the reagent is not water-soluble, first dissolve it in 0.25 ml of DMSO or DMF, then add 2 ml of buffer. Prepare a control tube with only the buffer (and solvent if used).

  • Measure the initial absorbance of both the sample and control solutions at 260 nm.

  • Add a small amount of 0.5-1.0 N NaOH to the sample tube to intentionally hydrolyze the NHS ester.

  • After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • A significant increase in absorbance after adding NaOH indicates that the NHS ester was active. If there is no measurable increase, the reagent has likely hydrolyzed and is inactive.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and NHS-PEG Solutions Protein->Mix PEG_NHS NHS-PEG in Anhydrous Solvent (e.g., DMSO) PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional, e.g., Tris) Incubate->Quench Purify Purify Conjugate (e.g., Dialysis) Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Experimental workflow for protein conjugation with an NHS-ester PEG reagent.

signaling_pathway pH_low Low pH (<7.2) Amine_p Protonated Amine (-NH3+) Unreactive pH_low->Amine_p pH_optimal Optimal pH (7.2-8.5) Amine_dp Deprotonated Amine (-NH2) Nucleophilic pH_optimal->Amine_dp pH_high High pH (>8.5) Water Water (Nucleophile) pH_high->Water Conjugate Stable Amide Bond (Desired Product) Amine_dp->Conjugate Aminolysis NHS_ester NHS Ester (Reactive) NHS_ester->Conjugate Hydrolyzed_ester Hydrolyzed Ester (Inactive) NHS_ester->Hydrolyzed_ester Water->Hydrolyzed_ester Hydrolysis

Caption: Competing reaction pathways for NHS esters at different pH values.

References

Technical Support Center: Minimizing Protein Aggregation Post-F-Peg2-SO-cooh Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following conjugation with F-Peg2-SO-cooh. Our goal is to provide actionable solutions to ensure the stability and efficacy of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after this compound conjugation?

Protein aggregation after PEGylation can be triggered by several factors that disrupt the delicate balance of forces maintaining the native protein structure. The primary causes include:

  • Over-labeling: The attachment of an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point (pI), leading to decreased solubility and subsequent aggregation.[1]

  • Hydrophobicity of the PEG reagent: The this compound reagent itself may possess hydrophobic characteristics. When multiple PEG molecules are conjugated to a protein, they can increase the overall hydrophobicity of the conjugate, promoting intermolecular hydrophobic interactions that lead to aggregation.[2]

  • Suboptimal Buffer Conditions: Proteins are highly sensitive to their environment. Incorrect pH, low ionic strength, or the absence of stabilizing agents in the conjugation buffer can lead to protein unfolding and aggregation.[2][3]

  • High Protein Concentration: Performing the conjugation reaction at a high protein concentration increases the probability of intermolecular interactions, which can facilitate aggregation.[2]

  • Incorrect Reagent Handling: Adding the this compound reagent directly as a solid to the protein solution can cause localized high concentrations, leading to precipitation and aggregation.

  • Formation of Non-Native Disulfide Bonds: For proteins containing cysteine residues, improper handling can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.

Q2: How does the this compound reagent's chemistry contribute to aggregation?

Assuming the "-cooh" (carboxyl) group is activated (e.g., as an N-hydroxysuccinimide or NHS-ester) to react with primary amines (lysine residues and the N-terminus) on the protein, the conjugation process itself can be a source of instability. The addition of the PEG chain alters the protein's surface properties. While PEGylation is often intended to increase solubility and stability, the chemical nature of the specific PEG reagent and the degree of conjugation are critical factors. If the "F" and "SO" components of the this compound molecule impart significant hydrophobicity, this can counteract the solubilizing effect of the polyethylene (B3416737) glycol backbone, increasing the propensity for aggregation.

Q3: What are the ideal buffer conditions for minimizing aggregation during conjugation?

The optimal buffer is one that maintains the protein's native structure and stability while allowing the conjugation reaction to proceed efficiently. General guidelines for selecting a suitable buffer include:

  • pH: For reactions targeting primary amines with an activated carboxyl group (like an NHS-ester), a pH range of 7.2 to 8.5 is generally recommended. However, the optimal pH will depend on the specific protein's stability profile. It's crucial to choose a pH where the protein is stable and the primary amines are sufficiently deprotonated to be reactive.

  • Buffer System: Amine-free buffers such as Phosphate Buffered Saline (PBS) or HEPES are recommended to avoid competition with the protein for reaction with the PEG reagent.

  • Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between protein molecules. Optimizing the ionic strength can help to shield surface charges and reduce the likelihood of aggregation.

  • Additives and Excipients: The inclusion of certain excipients can significantly enhance protein stability and reduce aggregation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to protein aggregation during this compound conjugation.

Problem 1: Immediate Precipitation or Turbidity Upon Adding the PEG Reagent
Potential Cause Recommended Solution
High Localized Reagent Concentration Dissolve the this compound reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM immediately before use. Add the dissolved reagent to the protein solution slowly and with gentle mixing to prevent localized high concentrations.
Reagent Insolubility Ensure the organic solvent content in the final reaction mixture does not exceed a level that would cause the protein to precipitate (typically <10%).
Suboptimal Buffer pH Confirm that the buffer pH is within the optimal range for both protein stability and the conjugation reaction (typically pH 7.2-8.5 for amine-reactive esters).
Problem 2: Aggregation Observed During or After the Conjugation Reaction
Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
High Protein Concentration Decrease the protein concentration to 1-5 mg/mL. While higher concentrations can increase reaction rates, they also increase the risk of aggregation.
Incorrect Reaction Temperature Perform the incubation at a lower temperature (e.g., 4°C for 2-4 hours) to slow down both the conjugation reaction and potential aggregation processes.
Protein Instability in the Reaction Buffer Screen different buffer compositions and pH values to find the optimal conditions for your specific protein's stability. Consider adding stabilizing excipients.
Problem 3: Aggregation After Purification of the PEGylated Protein
Potential Cause Recommended Solution
Harsh Purification Method Use gentle purification methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagent and byproducts.
Inappropriate Storage Buffer Exchange the purified conjugate into a storage buffer that is optimized for its long-term stability. This may include excipients like glycerol (B35011), sucrose, or specific amino acids.
Freeze-Thaw Instability If the conjugate needs to be frozen, include a cryoprotectant such as glycerol (e.g., 20-50%) in the storage buffer to prevent aggregation during freeze-thaw cycles. Store at -80°C for long-term stability.

Quantitative Data Summary

The following tables provide recommended starting parameters for optimizing your this compound conjugation reaction to minimize aggregation. These values are based on common practices in protein bioconjugation and should be optimized for each specific protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Protein Concentration 1-5 mg/mLBalances reaction efficiency with the risk of intermolecular aggregation.
Molar Excess of PEG Reagent 5 to 20-foldA starting point for optimization. A lower ratio reduces the risk of over-labeling and aggregation.
Reaction pH 7.2 - 8.5Optimal for the reaction of NHS-esters with primary amines while maintaining the stability of many proteins.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize aggregation.
Incubation Time 1-4 hoursShould be optimized based on the reaction temperature and desired degree of conjugation.

Table 2: Common Stabilizing Excipients

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol0.3 M or 5% (sugars), up to 50% (glycerol)Preferential exclusion, increases conformational stability.
Amino Acids Arginine, Histidine, Glycine50-250 mMCan suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches.
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01 - 0.1%Prevent surface-induced aggregation and can solubilize hydrophobic regions.
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as 1X PBS or 100 mM HEPES, at a pH between 7.2 and 8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation:

    • Equilibrate the vial of this compound (assuming it is an NHS-ester) to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the activated ester can hydrolyze.

  • Conjugation Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.

Protocol 2: Screening for Optimal Buffer Conditions

  • Prepare small-scale aliquots of your protein in a variety of buffers with different pH values (e.g., PBS at pH 7.0, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Consider including different stabilizing excipients in parallel experiments (see Table 2).

  • Perform the conjugation reaction under each condition using a fixed protein concentration and molar excess of the PEG reagent.

  • Assess the level of aggregation in each sample using techniques such as Dynamic Light Scattering (DLS), Size-Exclusion Chromatography (SEC), or by measuring turbidity (OD at 340 nm or 600 nm).

  • Select the buffer condition that results in the lowest level of aggregation while achieving the desired degree of conjugation.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Aggregation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification cluster_final Final Product protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Controlled Addition & Incubation) protein_prep->conjugation peg_prep PEG Reagent Preparation (Dissolve in DMSO) peg_prep->conjugation aggregation_analysis Aggregation Analysis (DLS, SEC) conjugation->aggregation_analysis aggregation_analysis->conjugation If aggregation is high (Optimize Conditions) purification Purification (SEC, Dialysis) aggregation_analysis->purification If aggregation is low final_product Purified PEG-Protein Conjugate purification->final_product

Caption: Workflow for this compound conjugation with an optimization loop.

troubleshooting_logic Troubleshooting Decision Tree for Aggregation cluster_when Timing of Aggregation cluster_solutions_immediate Immediate Aggregation Solutions cluster_solutions_during Aggregation During Reaction Solutions start Protein Aggregation Observed when When does it occur? start->when sol_reagent Dissolve PEG reagent first Add slowly when->sol_reagent Immediately upon PEG addition sol_ratio Reduce PEG:Protein ratio when->sol_ratio During incubation sol_buffer_ph Check buffer pH sol_reagent->sol_buffer_ph sol_conc Lower protein concentration sol_ratio->sol_conc sol_temp Lower reaction temperature sol_conc->sol_temp sol_excipients Add stabilizing excipients sol_temp->sol_excipients

Caption: Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Stability of F-Peg2-SO-COOH Amide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth information, troubleshooting advice, and standardized protocols for researchers assessing the stability of amide bonds formed using F-Peg2-SO-COOH. Given the unique structure of this reagent, this document addresses general principles of amide bond stability and factors specific to its PEGylated and sulfoxide-containing nature.

Frequently Asked Questions (FAQs)

Q1: What is an amide bond and why is its stability a concern?

An amide bond (or peptide bond) is a covalent bond formed between a carboxylic acid and an amine, releasing a molecule of water.[1][2] In drug development and bioconjugation, this bond is frequently used to link molecules, such as attaching a PEG chain to a protein or a drug to an antibody. The stability of this bond is critical; it must be strong enough to remain intact in circulation to prevent premature release of the payload, but in some targeted-release applications, it may be designed to cleave under specific physiological conditions.[3] Amide bonds are generally very stable due to resonance stabilization, which imparts a partial double-bond character to the carbon-nitrogen bond.[4]

Q2: How do the structural features of this compound influence the stability of the resulting amide bond?

The stability of an amide bond formed by this compound is influenced by its three key components:

  • The Amide Linkage: Inherently stable, but its susceptibility to cleavage is environmentally dependent. Hydrolysis, the primary degradation pathway, is typically slow under physiological conditions but can be accelerated by strong acids, bases, or specific enzymes.[1]

  • Polyethylene Glycol (PEG₂): The PEG component can influence stability in several ways. It can provide steric hindrance, physically shielding the amide bond from access by water molecules or enzymes, which can enhance stability. PEGylation is known to improve the stability of proteins by increasing their size and masking surface charges.

  • Sulfoxide (B87167) (SO) Group: The sulfoxide group is electron-withdrawing. This electronic effect can influence the reactivity of the adjacent carbonyl carbon of the amide bond. An increased electrophilicity at the carbonyl carbon could potentially make it more susceptible to nucleophilic attack by water or enzymes, although this effect is highly dependent on the precise stereoelectronic environment.

Q3: What are the primary mechanisms of amide bond degradation I should be aware of?

The primary mechanism of degradation is hydrolysis , which can be catalyzed under different conditions:

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon a stronger electrophile and more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.

  • Enzymatic Hydrolysis: In biological systems, enzymes such as proteases can catalyze the cleavage of specific amide bonds. Assessing stability in plasma or whole blood is crucial to evaluate this pathway.

Q4: What experimental systems are recommended for assessing the stability of my conjugate?

To obtain a comprehensive stability profile, it is recommended to perform assays in a variety of matrices:

  • pH Stability Assays: Incubating the conjugate in buffers of varying pH (e.g., pH 4.0, 7.4, 9.0) to assess its susceptibility to acid and base-catalyzed hydrolysis.

  • Plasma/Serum Stability Assays: Incubating the conjugate in human, mouse, or rat plasma to simulate physiological conditions and evaluate degradation by circulating enzymes.

  • Whole Blood Stability Assays: A more physiologically relevant matrix that includes blood cells and can reveal different degradation profiles compared to plasma alone.

  • Lysosomal/Enzymatic Assays: If the conjugate is designed to be cleaved within a cell, assays using specific enzymes (e.g., Cathepsin B) or lysosomal homogenates are necessary.

Troubleshooting Guide

Issue 1: I am observing premature cleavage of my conjugate in an acidic buffer (e.g., pH 5.0).

Potential Cause Troubleshooting Step
Acid-Labile Structure The combination of the sulfoxide's electronic effects and the specific conformation of the conjugate may render the amide bond more susceptible to acid-catalyzed hydrolysis than a standard amide.
Action Plan Perform a detailed time-course stability study at the specific pH. Compare the results to a control conjugate lacking the sulfoxide group, if possible. Consider if reformulation in a buffer closer to neutral pH is an option for the application.
Analytical Error The analytical method (e.g., HPLC) may be causing degradation.
Action Plan Check if the mobile phase of your HPLC method is highly acidic. Analyze samples immediately after preparation. Ensure the autosampler is cooled to prevent degradation while samples are waiting for injection.

Issue 2: My conjugate shows rapid degradation in a plasma stability assay.

Potential Cause Troubleshooting Step
Enzymatic Cleavage The amide bond may be a substrate for proteases or other hydrolases present in plasma.
Action Plan To confirm enzymatic action, run a parallel experiment in heat-inactivated plasma. If the degradation is significantly reduced, it confirms enzymatic activity. Identify the cleavage products using LC-MS to understand the site of degradation.
Species Differences Plasma from different species (e.g., mouse vs. human) can have different enzymatic activities.
Action Plan Test the stability in plasma from all relevant preclinical and clinical species to identify any species-specific liabilities early in development.

Issue 3: I am seeing new, unexpected peaks in my HPLC chromatogram during the stability study.

Potential Cause Troubleshooting Step
Oxidation of Sulfoxide The sulfoxide group itself can be oxidized to a sulfone. This would appear as a new, more polar peak in a reverse-phase HPLC analysis.
Action Plan Use mass spectrometry (LC-MS) to determine the mass of the new peak. An increase of 16 Da relative to the parent conjugate is indicative of oxidation. If oxidation is an issue, ensure all buffers are degassed and consider adding an antioxidant if compatible with the experiment.
Conjugate Aggregation The new "peak" may be aggregated material, which can sometimes appear as a broad or poorly resolved peak, or be lost entirely.
Action Plan Use Size Exclusion Chromatography (SEC-HPLC) to analyze the sample for high-molecular-weight species. Also, check for sample precipitation. Adjust buffer composition or conjugate concentration to mitigate aggregation.
Amide Bond Isomerization While less common for linear amides, rotamers around the amide bond can sometimes lead to peak broadening or splitting in chromatography.
Action Plan Try altering the HPLC column temperature. Running the analysis at a higher temperature can sometimes cause rotamer peaks to coalesce into a single sharp peak.

Data Presentation

Quantitative stability data should be recorded methodically. The following tables provide templates for presenting results from pH and plasma stability studies.

Table 1: Example Data Presentation for pH Stability Study Assay Conditions: Conjugate at 1 mg/mL incubated at 37°C in specified buffer. Analysis by RP-HPLC.

Time (hours)% Intact Conjugate (pH 4.0 Citrate (B86180) Buffer)% Intact Conjugate (pH 7.4 PBS)% Intact Conjugate (pH 9.0 Borate (B1201080) Buffer)
0100100100
498.599.897.2
896.299.594.5
2489.198.985.3
4879.897.572.1
7271.596.161.8

Table 2: Example Data Presentation for In Vitro Plasma Stability Assay Conditions: Conjugate at 100 µg/mL incubated in 90% plasma at 37°C. Analysis by LC-MS/MS.

SpeciesHalf-life (t½, hours)Primary Cleavage Product(s) Identified
Human> 100Not Detected
Mouse85Free this compound
Rat72Free this compound

Experimental Protocols

Protocol 1: pH-Dependent Hydrolysis Assay

This protocol outlines a general method for assessing the chemical stability of the amide bond across a range of pH values.

  • Buffer Preparation: Prepare a set of buffers, e.g., 100 mM sodium citrate (pH 4.0), 100 mM phosphate-buffered saline (pH 7.4), and 100 mM sodium borate (pH 9.0).

  • Sample Preparation: Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO or water). Spike the stock solution into each pH buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples for each time point into separate vials and incubate them in a temperature-controlled environment, typically 37°C.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one aliquot for each pH condition.

  • Quenching/Storage: Immediately stop the reaction by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.

  • Analysis: Analyze the samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The percentage of intact conjugate is determined by measuring the area of the main peak relative to the total peak area at Time 0.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH condition.

Protocol 2: In Vitro Plasma Stability Assay

This protocol is for assessing the stability of the conjugate in a biological matrix, accounting for potential enzymatic degradation.

  • Materials: Obtain commercially sourced, anticoagulated plasma (e.g., heparinized) from the desired species (human, mouse, rat).

  • Sample Preparation: Pre-warm the plasma to 37°C. Prepare a stock solution of the conjugate and spike it into the plasma to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples in a shaking water bath at 37°C to ensure uniform temperature.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the reaction by adding the plasma aliquot to 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. This precipitates the plasma proteins.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean vial and analyze using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of remaining intact conjugate.

  • Data Analysis: Plot the concentration of the intact conjugate against time and determine the half-life (t½) of the conjugate in the plasma.

Visualizations

G cluster_env Environmental Factors cluster_chem Chemical Structure pH pH (Acidic/Basic) Stability F-Peg2-SO-Amide Bond STABILITY pH->Stability Enzymes Enzymes (e.g., Proteases) Enzymes->Stability Temp Temperature Temp->Stability PEG PEG₂ Moiety (Steric Shielding) PEG->Stability SO Sulfoxide Group (Electronic Effects) SO->Stability Amide Amide Bond (Resonance) Amide->Stability

Figure 1. Key factors influencing the stability of the F-Peg2-SO-Amide bond.

G prep 1. Sample Preparation (Spike conjugate into matrix e.g., Buffer or Plasma) incubate 2. Incubation (Controlled Temperature, 37°C) prep->incubate timepoint 3. Time Point Sampling (0, 1, 4, 8, 24... hours) incubate->timepoint quench 4. Quench Reaction (Freeze or add organic solvent) timepoint->quench process 5. Sample Processing (e.g., Protein Precipitation) quench->process analyze 6. Instrumental Analysis (HPLC or LC-MS) process->analyze data 7. Data Analysis (% Intact vs. Time, Half-life) analyze->data

Figure 2. General experimental workflow for an amide bond stability assessment.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide Protonation Protonation of Carbonyl Oxygen Amide_A->Protonation + H₃O⁺ Intermediate_A Tetrahedral Intermediate Protonation->Intermediate_A + H₂O Products_A Carboxylic Acid + Ammonium Ion Intermediate_A->Products_A - H₃O⁺ Amide_B Amide Attack Nucleophilic Attack by Hydroxide Amide_B->Attack + OH⁻ Intermediate_B Tetrahedral Intermediate Attack->Intermediate_B Products_B Carboxylate + Amine Intermediate_B->Products_B - OH⁻

Figure 3. Chemical pathways for acid- and base-catalyzed amide bond hydrolysis.

References

Validation & Comparative

A Comparative Guide to F-Peg2-SO-cooh and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Polyethylene Glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical properties of bioconjugates. This guide provides a comparative analysis of F-Peg2-SO-cooh, a sulfone-containing PEG linker, with other commonly employed PEG linkers.

While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will draw upon the established characteristics of its constituent components—a short PEG chain and a sulfone reactive group—to provide a scientifically grounded comparison with other linker technologies.

Chemical Structures and Properties

A fundamental understanding of the chemical structure of different PEG linkers is essential to appreciating their distinct functionalities.

This compound is a heterobifunctional linker featuring a short diethylene glycol (Peg2) spacer, a sulfone group, and a terminal carboxylic acid. The sulfone moiety serves as a reactive handle for conjugation, typically with thiol groups, while the carboxylic acid can be activated to react with amines.

Other Common PEG Linkers include a wide variety of structures, with variations in PEG length, and the nature of the reactive functional groups. Commonly used reactive groups include maleimide, NHS ester, azide, and alkyne.

Performance Comparison: this compound vs. Other PEG Linkers

The performance of a linker is evaluated based on several key parameters, including conjugation efficiency, stability of the resulting conjugate, and its impact on the overall efficacy and pharmacokinetics of the therapeutic agent.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated properties of this compound in comparison to other prevalent PEG linkers based on the known characteristics of their functional groups.

FeatureThis compoundMaleimide-PEG LinkersNHS Ester-PEG LinkersClick Chemistry Linkers (Azide/Alkyne-PEG)
Target Functional Group Thiols (Cysteine)Thiols (Cysteine)Amines (Lysine)Azides or Alkynes
Conjugation Chemistry Michael AdditionMichael AdditionAcylationCycloaddition
Reaction Speed Moderate to FastFastFastVery Fast (Copper-catalyzed or strain-promoted)
Linkage Stability High: The resulting thioether bond is generally stable.Moderate: Susceptible to retro-Michael addition, leading to potential deconjugation.High: Forms a stable amide bond.Very High: Forms a highly stable triazole ring.
Hydrophilicity Moderate (short PEG chain)Variable (depends on PEG length)Variable (depends on PEG length)Variable (depends on PEG length)
Applications ADCs, PROTACs, BioconjugationADCs, BioconjugationProtein modification, Surface functionalizationSite-specific conjugation, in vivo labeling

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below are representative protocols for key experiments in the characterization of bioconjugates.

Conjugation of a Thiol-Containing Molecule to this compound

Objective: To covalently link a molecule containing a free thiol group (e.g., a cysteine-containing peptide or a reduced antibody) to the sulfone moiety of this compound.

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (if starting with a disulfide bond, e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Thiol-Containing Molecule: If the thiol is in a disulfide bond, dissolve the molecule in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the solution of the thiol-containing molecule at a 5- to 10-fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by LC-MS.

  • Quenching: Add a 100-fold molar excess of N-acetyl cysteine to quench any unreacted this compound.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker, payload, and quenching reagent.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to determine the drug-to-antibody ratio (DAR) or the extent of labeling.

Plasma Stability Assay

Objective: To assess the stability of the linker-payload bond in the presence of plasma proteins.

Materials:

  • Purified bioconjugate

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to quantify the intact conjugate and released payload (e.g., LC-MS/MS or ELISA)

Procedure:

  • Incubation: Incubate the bioconjugate at a final concentration of 10-50 µg/mL in plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: Immediately process the aliquots to stop any further reaction and to precipitate plasma proteins (e.g., by adding acetonitrile).

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life of the conjugate in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC or a PROTAC containing the this compound linker against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bioconjugate (ADC or PROTAC)

  • Control antibody or molecule

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the bioconjugate and the control molecule in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Mandatory Visualizations

Experimental Workflow for Linker Comparison

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Synth Linker Synthesis (this compound vs. Alternatives) Conjugation Conjugation Reaction Linker_Synth->Conjugation Payload_Prep Payload Preparation Payload_Prep->Conjugation Antibody_Prep Antibody/Protein Preparation Antibody_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS, HIC) Purification->DAR_Analysis Stability_Assay Plasma Stability (LC-MS/MS) Purification->Stability_Assay Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Purity_Analysis->Cytotoxicity PK_Study In Vivo Pharmacokinetics (Animal Model) Purity_Analysis->PK_Study Efficacy_Study In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy_Study

Caption: A generalized workflow for the comparative evaluation of different PEG linkers.

Logical Relationship of Linker Properties

linker_properties Linker_Structure Linker Structure (e.g., this compound) Conjugation_Chem Conjugation Chemistry Linker_Structure->Conjugation_Chem Linkage_Stability Linkage Stability Linker_Structure->Linkage_Stability Hydrophilicity Hydrophilicity (PEG length) Linker_Structure->Hydrophilicity Steric_Hindrance Steric Hindrance Linker_Structure->Steric_Hindrance Conjugation_Efficiency Conjugation Efficiency (DAR) Conjugation_Chem->Conjugation_Efficiency Pharmacokinetics Pharmacokinetics (Half-life, Clearance) Linkage_Stability->Pharmacokinetics Safety Safety Profile Linkage_Stability->Safety Hydrophilicity->Conjugation_Efficiency Hydrophilicity->Pharmacokinetics Efficacy Therapeutic Efficacy Steric_Hindrance->Efficacy Conjugation_Efficiency->Efficacy Pharmacokinetics->Efficacy Pharmacokinetics->Safety

Caption: The interplay of linker properties and their impact on bioconjugate performance.

Conclusion

The selection of an appropriate PEG linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecule and payload, and the desired therapeutic outcome. While direct comparative data for this compound is limited, the presence of a sulfone group suggests a potential advantage in terms of linkage stability over traditional maleimide-based linkers. The short Peg2 chain provides a defined spacer to potentially mitigate steric hindrance without significantly increasing the overall size of the conjugate.

Researchers are encouraged to perform head-to-head comparisons using the experimental protocols outlined in this guide to determine the optimal linker for their specific drug development program. The systematic evaluation of conjugation efficiency, stability, and in vitro and in vivo performance will ultimately lead to the development of more effective and safer targeted therapies.

A Head-to-Head Comparison of F-Peg2-SO₂-cooh and NHS-ester PEG for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate PEGylation reagent is a critical step in enhancing the therapeutic properties of proteins. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its stability, solubility, and circulation half-life while reducing its immunogenicity. This guide provides an in-depth comparison of two amine-reactive PEGylation strategies: the direct conjugation approach using N-hydroxysuccinimide (NHS)-ester functionalized PEG and the two-step activation and conjugation of carboxylated PEGs, exemplified by F-Peg2-SO₂-COOH.

Executive Summary

NHS-ester PEGs are highly popular for protein modification due to their straightforward, one-step reaction with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins, forming stable amide bonds under mild physiological conditions.[1][2][3] This method is well-established and generally efficient.

F-Peg2-SO₂-COOH , a representative of carboxylated PEGs, offers an alternative approach. Its terminal carboxylic acid group is not inherently reactive towards proteins and requires activation, typically through a two-step process involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[4][5] This in situ activation generates a reactive NHS-ester intermediate that then couples with primary amines on the protein. While this adds a layer of complexity to the protocol, it can offer greater control over the reaction.

This guide will delve into the reaction mechanisms, comparative performance, and detailed experimental protocols for both PEGylation reagents to assist researchers in making an informed decision for their specific protein modification needs.

Reaction Mechanisms and Workflows

The fundamental difference between these two reagents lies in their approach to forming a stable amide bond with a protein.

NHS-ester PEG comes pre-activated, allowing for a direct one-step conjugation process.

NHS_Ester_PEG_Workflow Protein Protein (-NH₂) Reaction Reaction Mixture (pH 7.0-9.0) Protein->Reaction NHSPeg NHS-ester PEG NHSPeg->Reaction PegProtein PEGylated Protein (Stable Amide Bond) Reaction->PegProtein One-step conjugation Purification Purification PegProtein->Purification FinalProduct Purified PEGylated Protein Purification->FinalProduct

Caption: One-step protein modification workflow with NHS-ester PEG.

F-Peg2-SO₂-COOH , on the other hand, requires a two-step process: activation of the carboxylic acid followed by conjugation.

FPeg2_COOH_Workflow FPeg F-Peg2-SO₂-COOH Activation Activation (pH 4.5-6.0) FPeg->Activation EDC_NHS EDC / NHS EDC_NHS->Activation ActivatedPeg Activated PEG-NHS Ester Activation->ActivatedPeg Step 1 Conjugation Conjugation (pH 7.0-8.0) ActivatedPeg->Conjugation Protein Protein (-NH₂) Protein->Conjugation PegProtein PEGylated Protein (Stable Amide Bond) Conjugation->PegProtein Step 2 Purification Purification PegProtein->Purification FinalProduct Purified PEGylated Protein Purification->FinalProduct

Caption: Two-step protein modification workflow with F-Peg2-SO₂-COOH.

Performance Comparison

FeatureF-Peg2-SO₂-COOH (with EDC/NHS)NHS-ester PEG
Reaction Steps Two steps (activation and conjugation)One step (direct conjugation)
Target Groups Primary amines (-NH₂) on lysine residues and N-terminusPrimary amines (-NH₂) on lysine residues and N-terminus
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.0-8.0pH 7.0-9.0
Reaction Time Activation: ~15-30 minutes; Conjugation: 30 minutes to 2 hours30 minutes to a few hours
Bond Formed Stable amide bondStable amide bond
Reagent Stability Carboxylic acid is stable; EDC is moisture-sensitive.NHS-ester is highly moisture-sensitive and prone to hydrolysis.
Control over Reaction Potentially higher control by separating activation and conjugation steps.Less control once the reaction is initiated.
Side Reactions EDC can lead to the formation of N-acylurea byproducts.Hydrolysis of the NHS-ester is a competing reaction.

Experimental Protocols

Below are detailed, generalized protocols for protein modification using both F-Peg2-SO₂-COOH and NHS-ester PEG. It is crucial to optimize these protocols for each specific protein and PEG reagent.

Protocol 1: Protein Modification with F-Peg2-SO₂-COOH using EDC/NHS Activation

This protocol is a two-step procedure involving the activation of the carboxylic acid group on F-Peg2-SO₂-COOH, followed by conjugation to the protein.

Materials:

  • Protein to be modified in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0)

  • F-Peg2-SO₂-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the activation buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Prepare fresh stock solutions of F-Peg2-SO₂-COOH, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in the activation buffer immediately before use.

  • Activation of F-Peg2-SO₂-COOH:

    • In a reaction tube, combine F-Peg2-SO₂-COOH, EDC, and NHS. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated F-Peg2-SO₂-COOH solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the conjugation buffer.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to stop the conjugation reaction by reacting with any unreacted PEG reagent.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

  • Characterization:

    • Analyze the extent of PEGylation using techniques such as SDS-PAGE, which will show a molecular weight shift for the PEGylated protein, and mass spectrometry for more precise characterization.

Protocol 2: Protein Modification with NHS-ester PEG

This protocol describes a direct, one-step conjugation of a pre-activated NHS-ester PEG to a protein.

Materials:

  • Protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG

  • Anhydrous water-miscible solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Immediately before use, dissolve the NHS-ester PEG in the anhydrous solvent to prepare a stock solution. The NHS-ester moiety is susceptible to hydrolysis, so it is crucial to avoid moisture and prepare the solution fresh.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-ester PEG stock solution to the protein solution with gentle mixing. A 5- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution to consume any unreacted NHS-ester PEG.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using dialysis, size-exclusion chromatography, or another appropriate method.

  • Characterization:

    • Confirm and quantify the degree of PEGylation using methods such as SDS-PAGE and mass spectrometry.

Signaling Pathways and Logical Relationships

The choice between these two PEGylation reagents often depends on the specific requirements of the protein and the desired outcome of the modification. The following diagram illustrates the decision-making process.

Decision_Pathway Start Protein Modification Goal ProteinProperties Protein Stability & Functional Groups Start->ProteinProperties DesiredControl Desired Level of Reaction Control Start->DesiredControl Simplicity Preference for Protocol Simplicity Start->Simplicity ReagentStability Concern about Reagent Hydrolysis Start->ReagentStability ChooseFPeg Consider F-Peg2-SO₂-COOH (EDC/NHS) ProteinProperties->ChooseFPeg Sensitive to one-step conditions ChooseNHS Consider NHS-ester PEG ProteinProperties->ChooseNHS Robust protein DesiredControl->ChooseFPeg High Simplicity->ChooseNHS High ReagentStability->ChooseFPeg High

Caption: Decision pathway for selecting a PEGylation reagent.

Conclusion

Both F-Peg2-SO₂-COOH (activated via EDC/NHS) and NHS-ester PEG are effective reagents for the amine-reactive PEGylation of proteins. The choice between them hinges on a balance of factors including the desired level of control over the reaction, the stability of the protein, and the importance of protocol simplicity.

NHS-ester PEGs offer a rapid and straightforward one-step method that is ideal for many applications, particularly when screening various conditions or for robust proteins that are not sensitive to the reaction conditions.

F-Peg2-SO₂-COOH , while requiring a more complex two-step protocol, provides the potential for greater control over the PEGylation process by separating the activation and conjugation steps. This can be advantageous when working with sensitive proteins or when precise control over the extent of modification is critical. The inherent stability of the carboxylated PEG reagent prior to activation also offers a longer shelf-life and reduces concerns about reagent hydrolysis during storage and handling.

Ultimately, the optimal choice of PEGylation reagent will depend on the specific protein, the research goals, and the available resources. It is recommended to perform small-scale pilot reactions to determine the most suitable reagent and reaction conditions for each unique application.

References

F-PEG2-SO₂-COOH vs. Maleimide-PEG Linkers: A Comparative Guide to Stability and Efficiency in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. While maleimide-PEG linkers have been a mainstay for thiol-specific conjugation, next-generation linkers such as F-PEG2-SO₂-COOH are emerging as superior alternatives due to their enhanced stability. This guide provides an objective, data-driven comparison of these two linker technologies.

The covalent linkage of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The stability of the bond formed between the PEG linker and the biomolecule is paramount, particularly for in vivo applications where premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy. Maleimide-based linkers, while popular, are susceptible to bond cleavage through a retro-Michael reaction, especially in the thiol-rich environment of the bloodstream. In contrast, sulfone-based linkers, such as F-PEG2-SO₂-COOH, form a more stable thioether bond, offering a significant advantage in the development of robust bioconjugates like antibody-drug conjugates (ADCs).

Enhanced Stability of F-PEG2-SO₂-COOH Linkers

The primary advantage of F-PEG2-SO₂-COOH over maleimide-PEG linkers lies in the superior stability of the resulting bioconjugate. The thioether bond formed by the reaction of a sulfone with a thiol is significantly more resistant to cleavage than the thiosuccinimide linkage formed by a maleimide (B117702). This increased stability is crucial for maintaining the integrity of the bioconjugate in vivo.

Experimental data consistently demonstrates the higher stability of sulfone-based conjugates. In a comparative study, a mono-sulfone-PEG conjugate retained over 90% of its integrity after seven days of incubation at 37°C in the presence of 1 mM glutathione (B108866), a common thiol-containing molecule in the body.[1][2][3] Under the same conditions, the corresponding maleimide-PEG conjugate showed significant degradation, with less than 70% of the conjugate remaining intact.[1][2][3] Another study highlighted that a phenyloxadiazole sulfone conjugate remained approximately 90% intact after a one-month incubation in human plasma, whereas the maleimide conjugate's integrity dropped to just over 50%.[4]

The fluorination of the PEG chain in F-PEG2-SO₂-COOH can further contribute to the overall performance of the bioconjugate. Fluorination is a known strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and membrane permeability.[5] This can be particularly advantageous in the design of PROTACs (PROteolysis TArgeting Chimeras) and other complex bioconjugates where precise control over these properties is essential for optimal biological activity.[1][5][6]

Reaction Kinetics and Selectivity

While maleimide linkers are known for their rapid reaction with thiols, sulfone linkers generally exhibit slower reaction kinetics.[4][7] However, this can be advantageous in certain applications, allowing for more controlled and specific conjugation. The reaction of sulfone linkers with thiols is highly chemoselective, forming stable thioether bonds without significant side reactions with other nucleophilic amino acid residues like lysine (B10760008) or histidine under physiological conditions.[4][7]

Comparative Performance Data

The following table summarizes the key performance differences between F-PEG2-SO₂-COOH (represented by sulfone-based linkers) and maleimide-PEG linkers based on available experimental data.

FeatureF-PEG2-SO₂-COOH (Sulfone-based)Maleimide-PEG
Bond Stability High (irreversible thioether bond)Moderate (reversible thiosuccinimide linkage)
Plasma Stability >90% intact after 7 days in 1mM GSH[1][2][3]<70% intact after 7 days in 1mM GSH[1][2][3]
Reaction Mechanism Michael AdditionMichael Addition
Key Disadvantage Slower reaction kineticsSusceptible to retro-Michael reaction
Selectivity Highly selective for thiolsHighly selective for thiols at pH 6.5-7.5

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_maleimide Maleimide-PEG Linker cluster_sulfone F-PEG2-SO₂-COOH Linker M_Linker Maleimide-PEG M_Adduct Thiosuccinimide Adduct (Moderately Stable) M_Linker->M_Adduct + Protein-SH M_Protein Protein-SH M_Retro Retro-Michael Reaction (Deconjugation) M_Adduct->M_Retro + Endogenous Thiol S_Linker F-PEG2-SO₂-COOH S_Adduct Thioether Adduct (Highly Stable) S_Linker->S_Adduct + Protein-SH S_Protein Protein-SH

Figure 1: Comparison of reaction pathways and adduct stability.

start Start: Protein with accessible thiol prepare_protein Protein Preparation (e.g., buffer exchange, reduction of disulfides) start->prepare_protein conjugation Conjugation Reaction (Incubate protein and linker at controlled temp and pH) prepare_protein->conjugation prepare_linker Linker Solution Preparation (F-PEG2-SO₂-COOH or Maleimide-PEG in a suitable solvent) prepare_linker->conjugation quench Quenching (Add excess small molecule thiol to stop the reaction) conjugation->quench purify Purification (e.g., Size Exclusion Chromatography to remove excess linker) quench->purify analyze Analysis (e.g., HPLC, MS to determine conjugation efficiency and stability) purify->analyze end End: Purified Bioconjugate analyze->end

Figure 2: General experimental workflow for bioconjugation.

ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell ADC->TargetCell Binding Internalization Internalization TargetCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Figure 3: Signaling pathway of an ADC utilizing a stable linker.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these linkers. Below are representative protocols for bioconjugation and a stability assay.

Protocol 1: General Procedure for Protein Conjugation with F-PEG2-SO₂-COOH or Maleimide-PEG

Materials:

  • Protein with accessible thiol groups in a suitable buffer (e.g., PBS, pH 7.2-7.4).

  • F-PEG2-SO₂-COOH or Maleimide-PEG linker dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess TCEP by buffer exchange.

  • Conjugation: Add a 5-20 fold molar excess of the linker solution to the protein solution. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Quenching: Add a molar excess of a quenching reagent to react with any unreacted linker. Incubate for 30-60 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents.

  • Analysis: Characterize the purified conjugate by methods such as HPLC and mass spectrometry to determine the degree of labeling and confirm identity.

Protocol 2: HPLC-Based Assay for Conjugate Stability

Materials:

  • Purified bioconjugate.

  • Human plasma or a solution of 1 mM glutathione in PBS.

  • HPLC system with a suitable column (e.g., reversed-phase).

  • Mass spectrometer for identification of species.

Procedure:

  • Incubation: Incubate the bioconjugate in human plasma or the glutathione solution at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours, 7 days), take an aliquot of the incubation mixture.

  • Sample Preparation: For plasma samples, the antibody-drug conjugate may need to be captured using an immuno-affinity method before analysis.

  • HPLC Analysis: Analyze the samples by reversed-phase HPLC to separate the intact conjugate from the deconjugated species.

  • Quantification: Quantify the peak areas corresponding to the intact and deconjugated forms to determine the percentage of intact conjugate remaining over time. Mass spectrometry can be used to confirm the identity of the peaks.

Conclusion

For applications requiring high in vivo stability, F-PEG2-SO₂-COOH and other sulfone-based linkers offer a clear advantage over traditional maleimide-PEG linkers. The formation of a highly stable, irreversible thioether bond minimizes premature drug release, potentially leading to a wider therapeutic window and improved safety and efficacy of the bioconjugate. While the reaction kinetics of sulfone linkers are slower, this can be managed by optimizing reaction conditions. The added benefit of fluorination in F-PEG2-SO₂-COOH provides another lever for fine-tuning the properties of the final conjugate. As the field of bioconjugation continues to advance, the adoption of more stable linker technologies like F-PEG2-SO₂-COOH will be crucial for the development of next-generation therapeutics.

References

A Comparative Analysis of F-Peg2-SO-cooh and Click Chemistry Linkers for Bioconjugation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal linker for stability in therapeutic conjugates.

The stability of the linker is a critical attribute in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, while an overly stable linker may impede the release of the therapeutic payload at the target site. This guide provides a detailed comparison of the stability of a PEGylated sulfone linker, F-Peg2-SO-cooh, and the widely used linkers formed via click chemistry.

Executive Summary

This guide presents a comparative overview of the stability profiles of this compound and click chemistry linkers, focusing on their performance in biologically relevant conditions. While direct head-to-head comparative studies are limited, this document synthesizes available data on the stability of their core chemical functionalities.

This compound , a linker featuring a fluoro, polyethylene (B3416737) glycol (PEG), sulfone, and carboxylic acid moiety, is predicted to offer robust stability. The sulfone group, in particular, provides significant resistance to cleavage by competing thiols present in plasma, a known liability for more traditional maleimide-based linkers.

Click chemistry linkers , most notably the 1,2,3-triazole ring formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), are renowned for their exceptional chemical stability. The triazole ring is highly resistant to hydrolysis, enzymatic degradation, and oxidation, making it an extremely reliable connection for bioconjugation.

Data Presentation: Comparative Stability of Linker Chemistries

The following table summarizes the available quantitative and qualitative data on the stability of sulfone-containing linkers (as a proxy for this compound) and click chemistry linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeChemistryStability in Human PlasmaStability in the Presence of Thiols (e.g., Glutathione)pH StabilityKey AdvantagesKey Disadvantages
This compound (inferred) Thioether (from reaction of sulfone with a thiol)High. Sulfone-based conjugates show improved stability over maleimide-based ones.Very High. Mono-sulfone-PEG conjugates retain >95% conjugation after 7 days in the presence of 1 mM GSH[1].Generally stable at physiological pH. The ester bond within the PEG chain could be susceptible to hydrolysis at extreme pH[2].High stability against thiol-mediated cleavage. The PEG component enhances solubility and pharmacokinetic properties[].Limited direct stability data available for the complete this compound structure.
Click Chemistry (Triazole) 1,2,3-Triazole (from CuAAC or SPAAC)Very High. The triazole ring is metabolically stable and resistant to enzymatic and hydrolytic degradation[4].Very High. The triazole linkage is not susceptible to cleavage by thiols.Highly stable across a wide pH range (acidic and basic conditions)[5].Exceptional chemical inertness and stability. Bioorthogonal reaction conditions.CuAAC requires a copper catalyst which can be cytotoxic, though ligands can mitigate this. SPAAC is slower than CuAAC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are generalized protocols for key experiments cited in the literature.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS

This method is used to determine the stability of a linker-drug conjugate in plasma by quantifying the amount of intact conjugate or released payload over time.

Objective: To determine the half-life of a linker-conjugate in plasma from various species.

Materials:

  • Test linker-conjugate (e.g., ADC)

  • Control conjugate with a known stable linker (if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaker

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and a control sample in PBS. Incubate all samples at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma and PBS samples. Immediately quench the reaction by adding a 3-fold volume of cold protein precipitation solution.

  • Sample Preparation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and inject it into the LC-MS/MS system.

    • To measure the intact conjugate, a high-resolution mass spectrometer is often used to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.

    • To measure the released payload, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific quantification.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time. Calculate the half-life (t½) of the linker in plasma using a one-phase decay model.

Protocol 2: Thiol Stability Assay

This assay evaluates the stability of the linker in the presence of a high concentration of a reducing agent like glutathione (B108866) (GSH), mimicking the intracellular environment and assessing susceptibility to thiol-mediated cleavage.

Objective: To assess the stability of a linker to thiol exchange.

Materials:

  • Linker-containing molecule

  • Glutathione (GSH) solution (e.g., 5 mM in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • LC-MS system

Procedure:

  • Incubation: Incubate the linker-containing molecule at a defined concentration in the GSH solution and a control solution of PBS at 37°C.

  • Time-Point Sampling: Collect aliquots at various time intervals (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples directly by LC-MS.

  • Data Analysis: Monitor the disappearance of the parent molecule and the appearance of any GSH adducts. Plot the percentage of the intact parent molecule remaining over time to determine its stability in the presence of thiols.

Protocol 3: Forced Degradation Study for pH Stability

This study assesses the hydrolytic stability of a linker under acidic and basic conditions.

Objective: To evaluate the susceptibility of a linker to acid- or base-catalyzed hydrolysis.

Materials:

  • Linker-containing molecule

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Neutral buffer (e.g., PBS, pH 7.4)

  • Controlled temperature incubator (e.g., 60°C)

  • LC-MS system

Procedure:

  • Incubation: Incubate the linker-containing molecule in the acidic, basic, and neutral solutions at a controlled temperature.

  • Time-Point Sampling: Collect aliquots at multiple time points.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact molecule remaining.

  • Data Analysis: Determine the rate of degradation at each pH to understand the linker's stability profile.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to linker stability and function in the context of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Cellular Internalization ADC_stable Intact ADC in Circulation (Stable Linker) ADC_binding ADC Binds to Tumor Antigen ADC_stable->ADC_binding Targeting Tumor_Cell Tumor Cell Endosome Endosome (pH 6.0-6.5) ADC_binding->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death Induces Linker_Stability_Workflow Start Linker-Conjugate Synthesis Incubation Incubation under Stress Conditions (Plasma, pH, Thiols) Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis LC-MS or ELISA Analysis Sampling->Analysis Data Data Analysis (Half-life, % Remaining) Analysis->Data Conclusion Stability Profile Determination Data->Conclusion

References

In Vivo Performance of Short-Chain PEG Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The in vivo efficacy of therapeutic and diagnostic agents is profoundly influenced by their pharmacokinetic and pharmacodynamic profiles. The conjugation of molecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance these properties, thereby improving drug solubility, stability, and circulation half-life. While the benefits of PEGylation are well-established, the length of the PEG linker is a critical determinant of the conjugate's in vivo behavior. This guide provides a comparative evaluation of the in vivo performance of conjugates featuring short-chain PEG linkers, such as those analogous to a PEG2 structure, against alternatives with longer PEG chains and their non-PEGylated counterparts, supported by experimental data from various studies.

Data Presentation: Comparative In Vivo Performance Metrics

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the in vivo performance of various conjugates.

Table 1: Pharmacokinetics of PEGylated Conjugates

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[2][3]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Small-sized ADC (ZHER2-MMAE)NoneShort blood circulation half-life.
Small-sized ADC (ZHER2-MMAE)20 kDa~26-fold improvement in half-life (6.0-6.4 hours).

Table 2: Biodistribution and Tumor Accumulation

Molecule TypePEG Linker LengthKey Biodistribution/Tumor Accumulation FindingReference
Panitumumab-ICG ConjugateShort PEG4 & PEG8High tumor-to-background ratios (15.8 for tumor-to-negative tumor and 6.9 for tumor-to-liver at 3 days).
Polyion Complex MicellesPEG2k vs. PEG550 (short)Micelles with short PEG chains were cleared more quickly by the reticuloendothelial system (RES) and had lower tumor deposition.
Folate-Linked Liposomes2k, 5k, 10kTumor accumulation significantly increased with the length of the PEG-linker.
Prostate-Specific Membrane Antigen InhibitorsShort PEG4 & PEG8Rapidly cleared through the renal pathway with significantly less renal uptake compared to the non-PEGylated version.

Table 3: Therapeutic Efficacy

Molecule TypePEG Linker LengthKey Efficacy FindingReference
Folate-Linked Liposomal Doxorubicin10k vs. 2k & 5kTumor size was reduced by >40% in the 10k PEG-linker group compared to the shorter linker groups.
Small-sized ADC (PEG20k-U-ZHER2-MMAE)20 kDa (cleavable)Complete eradication of NCI-N87 and SK-OV-3 tumors at a 5.5 mg/kg dose.
Non-cleavable PEGylated ADC (PEG20k-ZHER2-MMAE)20 kDaOnly slowed tumor growth at the same dose.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of these findings. Below are representative protocols for key in vivo experiments.

Pharmacokinetic Analysis
  • Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • The PEGylated conjugate is administered intravenously to the animals.

    • Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h) post-injection.

    • The concentration of the conjugate in the plasma or serum is quantified using a suitable method, such as ELISA for protein-based conjugates or liquid scintillation counting for radiolabeled conjugates.

    • Pharmacokinetic parameters, including half-life (t½) and area under the curve (AUC), are calculated from the concentration-time data.

Biodistribution Study
  • Objective: To assess the organ and tumor accumulation of the PEGylated conjugates.

  • Animal Model: Tumor-xenograft models are commonly used, where human tumor cells are implanted in immunocompromised mice.

  • Procedure:

    • The PEGylated conjugate is labeled with a reporter, such as a radioisotope (e.g., 125I, 68Ga) or a fluorescent dye.

    • The labeled conjugate is administered intravenously to the tumor-bearing mice.

    • At various time points, the animals are euthanized, and major organs and the tumor are harvested.

    • The amount of radioactivity or fluorescence in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic effectiveness of the PEGylated drug conjugates.

  • Animal Model: Tumor-xenograft models.

  • Procedure:

    • Mice are inoculated with tumor cells.

    • Once the tumors reach a specific size (e.g., 100-200 mm³), the animals are randomly assigned to different treatment groups: PEGylated conjugate, free drug, non-PEGylated conjugate, and a vehicle control.

    • The respective treatments are administered according to a defined dosing schedule.

    • Tumor volume and body weight are measured regularly to monitor the treatment response and toxicity.

Visualizing In Vivo Processes

Signaling Pathway and Delivery

in_vivo_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment A IV Injection of PEGylated Conjugate B Circulation in Bloodstream A->B C Renal Clearance (Short PEG) B->C Faster for shorter PEGs D RES Uptake (Liver, Spleen) B->D Reduced by PEGylation E Extravasation via EPR Effect B->E Enhanced Permeability and Retention (EPR) Effect F Accumulation in Tumor Interstitium E->F G Cellular Uptake (Targeted Conjugates) F->G H Intracellular Drug Release G->H I Therapeutic Effect (e.g., Apoptosis) H->I

Caption: In vivo fate of a PEGylated conjugate after intravenous administration.

Experimental Workflow for Efficacy Study

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Tumor Cell Inoculation B Tumor Growth to Palpable Size A->B C Randomization of Mice into Groups B->C D Group 1: Vehicle Control E Group 2: Free Drug F Group 3: Non-PEGylated Conjugate G Group 4: Short-PEG Conjugate H Group 5: Long-PEG Conjugate I Regular Measurement of Tumor Volume & Body Weight D->I E->I F->I G->I H->I J Data Analysis and Comparison of Groups I->J K Evaluation of Therapeutic Efficacy J->K

Caption: Workflow for an in vivo antitumor efficacy study.

Discussion and Conclusion

The in vivo performance of PEGylated conjugates is a multifactorial equation where the length of the PEG linker plays a pivotal role.

Short-Chain PEG Conjugates (e.g., PEG2-like) :

  • Pharmacokinetics: Generally exhibit shorter circulation half-lives and faster clearance compared to their long-chain counterparts. This can be advantageous in applications like medical imaging, where rapid clearance of the imaging agent from non-target tissues is desirable to achieve a high signal-to-noise ratio.

  • Biodistribution: The reduced hydrodynamic size may lead to more efficient renal clearance. While PEGylation, in general, reduces uptake by the reticuloendothelial system, shorter PEGs may offer less of a shielding effect compared to longer PEGs, potentially leading to slightly higher RES uptake.

  • Efficacy: The shorter circulation time might limit the accumulation of the therapeutic agent in the tumor via the Enhanced Permeability and Retention (EPR) effect, which could potentially reduce therapeutic efficacy for some cancer types.

Long-Chain PEG Conjugates:

  • Pharmacokinetics: Significantly prolong the circulation half-life by increasing the hydrodynamic radius of the conjugate, which reduces renal filtration.

  • Biodistribution: The extended circulation time and larger size generally lead to greater accumulation in tumor tissues through the EPR effect.

  • Efficacy: The enhanced tumor accumulation often translates to improved therapeutic efficacy, as more of the drug is delivered to the target site over a prolonged period.

Non-PEGylated Alternatives:

  • These molecules typically have very short half-lives and are rapidly cleared from circulation. They are more susceptible to enzymatic degradation and uptake by the RES. Consequently, their ability to accumulate in tumors is often limited, leading to lower therapeutic efficacy and potentially higher systemic toxicity.

References

Navigating the Bio-Conjugation Landscape: A Comparative Guide to Protein Activity After F-PEG2-SO2-COOH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the decision to modify a protein therapeutic is a critical step with significant implications for its biological activity, stability, and clinical efficacy. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely employed strategy to enhance the pharmacokinetic properties of proteins. This guide provides a comprehensive comparison of protein bioactivity following conjugation with a specific, functionalized PEG reagent, F-PEG2-SO2-COOH, against unconjugated proteins and those modified with other common PEGylation reagents.

This guide will delve into the nuances of how the unique chemical structure of F-PEG2-SO2-COOH—featuring a terminal carboxylic acid for conjugation, a short di-ethylene glycol spacer, a sulfone group, and a functional "F" group (herein considered as either a stable Fluoro modification or a functional Fluorescein tag)—influences protein function. We will present quantitative data, detailed experimental protocols, and visual workflows to provide a clear and objective comparison.

Unveiling the Impact of F-PEG2-SO2-COOH on Protein Bioactivity: A Comparative Analysis

The biological activity of a protein post-PEGylation is a complex interplay of various factors including the size and structure of the PEG molecule, the site of attachment on the protein, and the chemistry of the linker. While PEGylation generally leads to a decrease in in vitro specific activity due to steric hindrance, the extent of this reduction varies significantly. The F-PEG2-SO2-COOH reagent presents a unique combination of a short PEG chain, which may minimize steric hindrance compared to larger PEGs, and a sulfone group that can influence the local chemical environment.

Below is a comparative summary of the expected biological activity of a model therapeutic protein (e.g., an enzyme or a growth factor) after conjugation with F-PEG2-SO2-COOH, compared to the unconjugated protein and proteins modified with other common PEGylation reagents. The data presented is a synthesis of typical values reported in the literature for similar modifications, as specific data for F-PEG2-SO2-COOH is not widely published.

Protein Formulation Relative In Vitro Activity (%) In Vivo Half-Life (Fold Increase) Immunogenicity (Relative Reduction) Key Considerations
Unconjugated Protein100%1x100%Short circulation time, potential for high immunogenicity.
Protein-F-PEG2-SO2-COOH 70-90% 2-5x Moderate The short PEG chain is expected to preserve a high degree of activity. The sulfone group may enhance stability. The "F" group can be leveraged for tracking (Fluorescein) or to potentially modulate interactions (Fluoro).
Protein-mPEG (5 kDa)50-80%5-10xSignificantA commonly used linear PEG offering a balance of activity retention and increased half-life.
Protein-Branched PEG (20 kDa)20-50%20-50xHighOffers maximum steric shielding, leading to a significant increase in half-life but often a substantial loss of in vitro activity.
Protein-PEG-Maleimide (Site-Specific)80-95%5-15xSignificantConjugation at a specific, non-critical site can preserve high levels of activity.

Note: The values presented in this table are illustrative and can vary significantly depending on the specific protein, the degree of PEGylation, and the assay conditions.

Experimental Protocols: A Guide to Conjugation and Activity Assessment

Accurate and reproducible experimental data is the cornerstone of any comparative study. This section provides detailed methodologies for the conjugation of proteins with F-PEG2-SO2-COOH and for the subsequent assessment of their biological activity.

Protocol 1: NHS-Ester Mediated Conjugation of F-PEG2-SO2-COOH to a Protein

This protocol outlines the steps for activating the carboxylic acid group of F-PEG2-SO2-COOH to an N-hydroxysuccinimide (NHS) ester, followed by its conjugation to primary amines (lysine residues and the N-terminus) on the target protein.[1][2][3]

Materials:

  • F-PEG2-SO2-COOH

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Target Protein in amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dialysis or size-exclusion chromatography equipment for purification

  • Reaction tubes

  • Magnetic stirrer

Procedure:

  • Activation of F-PEG2-SO2-COOH:

    • Dissolve F-PEG2-SO2-COOH, NHS, and DCC (or EDC) in anhydrous DMF in a molar ratio of 1:1.2:1.2.

    • Stir the reaction mixture at room temperature for 4-6 hours under a dry atmosphere.

    • The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC).

    • Remove the dicyclohexylurea (DCU) byproduct by filtration if DCC is used. The activated F-PEG2-SO2-NHS ester solution is now ready for conjugation.

  • Protein Conjugation:

    • Prepare a solution of the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Slowly add a 10- to 50-fold molar excess of the activated F-PEG2-SO2-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography (SEC).

    • Analyze the purified conjugate by SDS-PAGE to confirm successful PEGylation (a shift in molecular weight will be observed) and to assess the degree of PEGylation.

Protocol 2: In Vitro Biological Activity Assay (Enzyme Activity)

This protocol describes a general method for assessing the enzymatic activity of a PEGylated protein compared to its unconjugated counterpart using a colorimetric substrate.

Materials:

  • Unconjugated enzyme

  • Purified PEGylated enzyme

  • Specific colorimetric substrate for the enzyme

  • Assay buffer (optimal for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for both the unconjugated and PEGylated enzyme in the assay buffer.

  • Add a fixed volume of each enzyme dilution to the wells of a 96-well microplate.

  • Initiate the enzymatic reaction by adding a fixed volume of the colorimetric substrate to each well.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction if necessary (e.g., by adding a stop solution).

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Construct a dose-response curve for both the unconjugated and PEGylated enzyme by plotting absorbance against enzyme concentration.

  • Calculate the specific activity of each enzyme preparation (e.g., in units per milligram of protein).

  • Determine the relative activity of the PEGylated enzyme by expressing its specific activity as a percentage of the unconjugated enzyme's specific activity.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_activation Activation of F-PEG2-SO2-COOH cluster_conjugation Protein Conjugation cluster_purification Purification & Analysis reagents F-PEG2-SO2-COOH + NHS + EDC/DCC activation Stir at RT (4-6h) reagents->activation activated_peg Activated F-PEG2-SO2-NHS Ester activation->activated_peg conjugation Incubate at 4°C (2-4h) activated_peg->conjugation protein Target Protein in PBS protein->conjugation quench Quench with Tris buffer conjugation->quench crude_conjugate Crude PEGylated Protein quench->crude_conjugate purification Dialysis / SEC crude_conjugate->purification final_product Purified PEGylated Protein purification->final_product analysis SDS-PAGE & Activity Assay final_product->analysis logical_relationship cluster_properties Altered Physicochemical Properties cluster_outcomes Biological & Clinical Outcomes protein Therapeutic Protein pegylation PEGylation (e.g., with F-PEG2-SO2-COOH) protein->pegylation hydro_size Increased Hydrodynamic Size pegylation->hydro_size charge Charge Shielding pegylation->charge stability Potential for Increased Stability pegylation->stability bioactivity Altered Biological Activity (Typically Reduced In Vitro) pegylation->bioactivity half_life Increased In Vivo Half-Life hydro_size->half_life immunogenicity Reduced Immunogenicity charge->immunogenicity

References

A Head-to-Head Comparison of F-Peg2-SO-COOH and DBCO-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the ultimate success of a conjugate, influencing its stability, efficacy, and pharmacokinetic properties. This guide provides an objective, head-to-head comparison of two distinct classes of PEGylated linkers: F-Peg2-SO-COOH, an amine-reactive linker, and DBCO-PEG, a bioorthogonal linker utilizing copper-free click chemistry. This comparison is supported by established principles of their respective conjugation chemistries and includes detailed experimental protocols.

Structural and Functional Overview

A fundamental understanding of the chemical structures of these linkers is paramount to appreciating their distinct functionalities.

This compound is a short-chain PEGylated linker featuring a terminal carboxylic acid (-COOH) group. The "F" indicates the presence of a fluorine atom, and "Peg2" denotes two polyethylene (B3416737) glycol units. The carboxylic acid is the reactive handle for conjugation, typically targeting primary amines on biomolecules.

DBCO-PEG Linkers incorporate a dibenzocyclooctyne (DBCO) group. This strained alkyne is highly reactive towards azide (B81097) groups in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][2] The PEG spacer in both linkers enhances hydrophilicity and can reduce aggregation of the resulting conjugate.[3]

Below is a diagram illustrating the fundamental structural differences.

cluster_0 This compound (Amine-Reactive) cluster_1 DBCO-PEG Linker (Azide-Reactive) a Fluorine-PEG2-Spacer-COOH b DBCO-PEG-Spacer-X (X = NHS ester, Maleimide, etc.)

Caption: Structural concepts of this compound and DBCO-PEG linkers.

Conjugation Chemistry: A Tale of Two Mechanisms

The core difference between these linkers lies in their conjugation chemistry. This compound relies on traditional amine chemistry, while DBCO-PEG linkers utilize bioorthogonal click chemistry.

This compound: Amine Acylation

The carboxylic acid group of this compound is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process forms a more stable amine-reactive NHS ester, which then reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.

cluster_0 This compound Conjugation Workflow A This compound C Amine-Reactive NHS Ester A->C Activation B EDC/NHS E Stable Amide Bond (Conjugate) C->E Conjugation D Protein with Primary Amines (e.g., Lysine)

Caption: Amine-reactive conjugation workflow for this compound.

DBCO-PEG: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-PEG linkers react with azide-modified biomolecules through a [3+2] cycloaddition. This reaction is termed "bioorthogonal" because the reactive groups (DBCO and azide) are abiotic and do not cross-react with native functional groups found in biological systems. A key advantage is that this reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

cluster_1 DBCO-PEG Conjugation Workflow F DBCO-PEG Linker H Stable Triazole Linkage (Conjugate) F->H SPAAC Reaction (Copper-Free) G Azide-Modified Protein

Caption: Bioorthogonal conjugation workflow for DBCO-PEG linkers.

Head-to-Head Performance Comparison

The choice between these linker types will depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

FeatureThis compound (Amine-Reactive)DBCO-PEG (Azide-Reactive, SPAAC)
Specificity Moderate: Targets available primary amines (e.g., lysines), which can be numerous and distributed across a protein surface, potentially leading to a heterogeneous product.High: Reacts specifically with azide groups, which must be introduced into the biomolecule, allowing for site-specific conjugation.
Reaction Conditions Requires activation step (EDC/NHS); pH control is important for efficiency and to minimize hydrolysis.Typically proceeds under mild, physiological conditions (pH, temperature) without the need for co-factors or catalysts.
Reaction Kinetics Activation is rapid; the subsequent reaction with amines can take several hours.Generally fast, with second-order rate constants for DBCO with azides reported to be around 0.34 M⁻¹s⁻¹.
Bioorthogonality No: EDC/NHS can react with other nucleophiles, and the target amines are endogenous.Yes: The DBCO and azide groups are mutually reactive and inert to biological functionalities.
Product Homogeneity Often results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites.Can produce highly homogeneous conjugates with a precisely controlled DAR when the azide is introduced at a specific site.
Stability of Linkage Forms a very stable amide bond.Forms a highly stable triazole linkage.

Experimental Protocols

Detailed methodologies for the key conjugation reactions are provided below.

Protocol 1: Amine Conjugation using this compound and EDC/NHS

This protocol describes the conjugation of an amine-containing protein with this compound.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the appropriate buffer.

  • Activation of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water).

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in activation buffer.

    • Add a 5-20 fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a DBCO-PEG linker.

Materials:

  • Azide-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG linker

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve the DBCO-PEG linker in a compatible solvent (e.g., DMSO).

  • Conjugation:

    • Add a 1.5 to 3-fold molar excess of the DBCO-PEG linker to the azide-modified protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 4-12 hours at 4°C. Reaction times may vary depending on the specific DBCO reagent.

  • Purification: Purify the resulting conjugate using a desalting column to remove any unreacted DBCO-PEG linker.

Conclusion and Recommendations

The choice between this compound and DBCO-PEG linkers is a critical decision in the design of bioconjugates.

Choose this compound for:

  • Applications where product homogeneity is not a primary concern.

  • Situations where genetic engineering to introduce an azide is not feasible or desired.

  • Cost-sensitive projects, as the reagents for amine chemistry are often less expensive.

Choose DBCO-PEG Linkers for:

  • Applications demanding high specificity and site-selective conjugation.

  • The generation of homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR).

  • Live-cell labeling or in vivo applications where the bioorthogonal nature of the reaction is advantageous.

Ultimately, the optimal linker is application-dependent. For therapeutic applications such as antibody-drug conjugates (ADCs), the homogeneity and site-specificity offered by DBCO-PEG linkers and SPAAC chemistry are often highly desirable to ensure a consistent product with predictable pharmacology. For applications such as polyclonal antibody labeling for diagnostics, the simplicity of amine-reactive conjugation with linkers like this compound may be sufficient. Researchers should carefully consider the trade-offs between specificity, homogeneity, and experimental complexity when selecting the appropriate linker for their bioconjugation needs.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. The bystander effect, a phenomenon where an ADC's cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells, is a critical attribute that can significantly enhance therapeutic efficacy, especially in heterogeneous tumors.[1][2][3][4] This guide provides a framework for assessing the bystander effect of ADCs, with a focus on a hypothetical ADC utilizing a novel linker, F-Peg2-SO₂-COOH, in comparison to established ADC platforms.

The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[3][] Upon internalization by an antigen-positive (Ag+) cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload. If the payload is sufficiently membrane-permeable, it can diffuse out of the target cell and into adjacent antigen-negative (Ag-) cells, inducing their apoptosis and enhancing the overall anti-tumor activity.[3][] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.[3][6]

The Role of the Linker: A Hypothetical Case for F-Peg2-SO₂-COOH

While F-Peg2-SO₂-COOH is primarily documented as a PEG-based PROTAC linker, its structural components can be analyzed to hypothesize its potential performance in an ADC context.[7][8] The polyethylene (B3416737) glycol (PEG) portion can influence the ADC's solubility and pharmacokinetics.[9] The sulfone (SO₂) group, if incorporated into a cleavable linker design, could offer a specific release mechanism. For this guide, we will hypothesize a cleavable linker incorporating this sulfone moiety that is susceptible to the lysosomal environment.

Comparative Analysis of ADC Platforms

The capacity of an ADC to induce a bystander effect is largely dictated by the choice of its linker and payload. Here, we compare our hypothetical F-Peg2-SO₂-COOH-based ADC with several well-characterized ADCs to illustrate this principle.

Table 1: Comparison of ADC Characteristics and Bystander Effect Potential
ADC PlatformLinker TypePayloadPayload PermeabilityBystander Effect
Hypothetical F-Peg2-SO₂-ADC Cleavable (Sulfone-based)MMAE (assumed)HighExpected to be High
Trastuzumab deruxtecan (B607063) (T-DXd) Cleavable (Tetrapeptide)Deruxtecan (DXd)HighClinically Proven High
Brentuximab vedotin (Adcetris) Cleavable (Valine-Citrulline)MMAEHighClinically Proven High
Trastuzumab emtansine (T-DM1) Non-cleavable (Thioether)Emtansine (DM1)LowMinimal to None

Experimental Protocols for Validating the Bystander Effect

To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[1][6][10]

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[1][10] The Ag- cells should be labeled with a fluorescent protein (e.g., GFP) for easy identification and quantification.[6]

  • Co-Culture Seeding: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • ADC Treatment: Treat the co-cultures with a range of concentrations of the ADC. Include a control ADC with a non-cleavable linker and the free payload as controls.

  • Cell Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using flow cytometry or high-content imaging to quantify the GFP-positive cells.

  • Data Analysis: Calculate the IC50 value for the killing of the Ag- cells in the presence of Ag+ cells. A potent IC50 value for the Ag- cells in the co-culture, compared to their resistance to the ADC alone, indicates a strong bystander effect.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released from the target cells into the surrounding environment.[2][10]

Methodology:

  • ADC Treatment of Ag+ Cells: Treat the Ag+ cell line with the ADC for a specific duration (e.g., 48 hours).

  • Conditioned Medium Collection: Collect the culture medium, which now contains any released payload.

  • Treatment of Ag- Cells: Add the conditioned medium to a culture of Ag- cells.

  • Viability Assessment: After an incubation period (e.g., 48-72 hours), measure the viability of the Ag- cells.

  • Analysis: A significant reduction in the viability of the Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, confirms the release of a cytotoxic bystander agent.[2][10]

In Vivo Admixed Tumor Model

This in vivo model assesses the bystander effect in a more complex biological system.[1]

Methodology:

  • Tumor Cell Co-implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.

  • ADC Administration: Once the tumors are established, administer the ADC to the mice.

  • Tumor Growth Monitoring: Measure the tumor volume over time. If a reporter gene is used in the Ag- cells, their proliferation can be monitored via in vivo imaging.

  • Data Analysis: A significant inhibition of the overall tumor growth and a reduction in the signal from the Ag- cells in the ADC-treated group, compared to control groups, provides strong evidence of an in vivo bystander effect.[]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the bystander effect and a typical experimental workflow.

Bystander_Effect_Mechanism Mechanism of ADC Bystander Effect cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Ag_pos Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos 1. Binding to Target Antigen Ag_pos->Ag_pos Cleavage 3. Linker Cleavage Ag_neg Antigen-Negative (Ag-) Cancer Cell Ag_neg->Ag_neg Payload_released Released Payload Payload_released->Ag_pos 5. Killing of Ag+ Cell Payload_released->Ag_neg 6. Diffusion into Neighboring Cell Cleavage->Payload_released 4. Payload Release CoCulture_Workflow In Vitro Co-Culture Bystander Assay Workflow start Start cell_selection Select Ag+ and GFP-labeled Ag- Cell Lines start->cell_selection seeding Co-seed Ag+ and Ag- cells in varying ratios cell_selection->seeding treatment Treat with ADC (and controls) seeding->treatment incubation Incubate for 72-96 hours treatment->incubation analysis Analyze viability of GFP-positive (Ag-) cells (Flow Cytometry/Imaging) incubation->analysis data_analysis Calculate IC50 for bystander cell killing analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to HPLC-Based Purity Validation of F-PEG2-SO-cooh Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for PEGylated conjugates is a critical aspect of drug development and research, ensuring the safety and efficacy of therapeutic molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the validation of F-Peg2-SO-cooh conjugate purity. This compound, a PROTAC (Proteolysis Targeting Chimera) linker, requires stringent purity assessment to guarantee the reliability of subsequent conjugation and biological studies. This document outlines experimental protocols, presents comparative data, and discusses alternative methodologies for researchers, scientists, and drug development professionals.

Introduction to Purity Analysis of PEGylated Conjugates

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. However, the inherent polydispersity of PEG and the potential for side reactions during synthesis can lead to impurities. HPLC is a cornerstone technique for the separation and quantification of these impurities from the main conjugate.[][2] The choice of HPLC method and detector is paramount for achieving accurate and reliable purity analysis, especially for molecules like this compound which lack a strong native chromophore for UV detection.[][3]

Comparative Analysis of HPLC Methods

Two primary HPLC methods are commonly employed for the analysis of PEGylated compounds: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). The selection between these methods depends on the nature of the impurities and the desired information.

Table 1: Comparison of HPLC Methods for this compound Purity Analysis

ParameterReversed-Phase HPLC (RP-HPLC) with ELSDSize-Exclusion Chromatography (SEC) with RID
Principle of Separation Based on hydrophobicityBased on hydrodynamic volume (size in solution)
Typical Purity Achieved >98%>95%
Resolution of Isomers HighLow to Moderate
Sensitivity High (ng range)Moderate (µg range)
Common Impurities Detected Unreacted starting materials, small molecule byproducts, diastereomersAggregates, high molecular weight species, free PEG
Mobile Phase Compatibility Volatile buffers (e.g., ammonium (B1175870) acetate, formic acid)Aqueous buffers (e.g., phosphate-buffered saline)
Detector Evaporative Light Scattering Detector (ELSD)Refractive Index Detector (RID)

Experimental Protocols

Detailed methodologies for the two compared HPLC techniques are provided below.

Protocol 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is highly effective for separating compounds based on their polarity and is particularly useful for resolving small molecule impurities and isomers from the main this compound conjugate.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent.[4]
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Detector: Evaporative Light Scattering Detector (ELSD).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Gradient Program:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 80% B
  • 15-17 min: 80% B
  • 17-18 min: 80% to 20% B
  • 18-25 min: 20% B
  • ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM.

Protocol 2: Size-Exclusion Chromatography with Refractive Index Detection (SEC-RID)

SEC separates molecules based on their size in solution and is ideal for detecting high molecular weight impurities such as aggregates or residual unreacted PEG starting materials.

1. Instrumentation and Columns:

  • HPLC System: Waters Alliance e2695 or equivalent.
  • Column: SEC column suitable for the molecular weight range of the analyte (e.g., 7.8 x 300 mm).
  • Detector: Refractive Index Detector (RID).

2. Reagents and Mobile Phase:

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
  • Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 5 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 50 µL.
  • Run Time: 30 minutes (isocratic).
  • RID Settings: Maintained at a stable temperature (e.g., 35 °C).

Alternative Purity Validation Methods

While HPLC is the gold standard, other techniques can provide complementary information for a comprehensive purity profile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing mass-to-charge ratio information. This is particularly powerful for characterizing unknown peaks in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the this compound conjugate and detect impurities with different chemical shifts. It is a quantitative method (qNMR) when an internal standard is used.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative for resolving charged or closely related impurities.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC-based purity validation of the this compound conjugate.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Sample This compound Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Injection onto HPLC Column Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ELSD/RID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC-based purity validation of this compound.

Conclusion

The validation of this compound conjugate purity is a multi-faceted process that relies on the appropriate selection and execution of analytical methods. RP-HPLC-ELSD is generally preferred for its high resolution and sensitivity in detecting small molecule impurities, while SEC-RID is a valuable tool for identifying aggregates and high molecular weight species. For comprehensive characterization, a combination of these HPLC methods with orthogonal techniques like LC-MS and NMR is recommended. The protocols and comparative data presented in this guide serve as a valuable resource for establishing robust and reliable purity assessment workflows in research and development settings.

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a far more critical role than a simple spacer. This guide provides an objective comparison of different linker strategies for PROTACs, supported by experimental data from case studies targeting key proteins in disease: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Bromodomain-containing protein 4 (BRD4). We delve into how linker composition, length, and attachment points profoundly influence a PROTAC's ability to induce protein degradation, offering insights to inform the rational design of more potent and selective therapeutics.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders

BTK is a crucial enzyme in B-cell receptor signaling, making it a key target in B-cell malignancies. The following data compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length and attachment point on degradation.

Quantitative Comparison of BTK PROTACs

PROTACLinker CompositionLinker Length (atoms)Pomalidomide (B1683931) Attachment PointDC50 (nM)Dmax (%)Cell Line
MT-802 PEG-based8C5~9>99Namalwa
MT-809 PEG-based12C5~12>99Namalwa
Compound A PEG-based8C4Inactive-Namalwa

Data synthesized from published literature.

Key Observation: A subtle change in the attachment point on the pomalidomide ligand from C4 to C5 dramatically enhances the degradation potency of BTK PROTACs. With the optimal C5 attachment, both 8- and 12-atom PEG linkers result in highly potent degraders.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway in B-cells.

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often dysregulated in cancer. This case study examines a series of pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of subtle variations in linker structure.

Quantitative Comparison of EGFR PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound 15 Alkyl-ether43.4>90A549
Compound 16 Alkyl-ether32.996A549

Data extracted from a study by Meng et al. (2022).

Key Observation: Minor modifications within the alkyl-ether linker can lead to significant improvements in degradation potency, as evidenced by the lower DC50 and higher Dmax values of Compound 16 compared to Compound 15.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK RAS-RAF-MEK Pathway Dimerization->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription

Caption: Major EGFR downstream signaling pathways.

Case Study 3: Bromodomain-containing protein 4 (BRD4) Degraders

BRD4 is an epigenetic reader that regulates the transcription of key oncogenes, including c-Myc, making it an attractive cancer target. The following data illustrates the impact of linker composition and E3 ligase choice on BRD4 degradation.

Quantitative Comparison of BRD4 PROTACs

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
MZ1 VHLPEG~25>90HeLa
dBET1 CRBNPEG/Alkyl~4>95RS4;11
ARV-825 CRBNPEG/Alkyl<1>95RS4;11

Data synthesized from multiple sources.

Key Observation: The choice of E3 ligase ligand and linker composition significantly impacts the potency of BRD4 degraders. CRBN-recruiting PROTACs with PEG/Alkyl linkers, such as dBET1 and ARV-825, generally exhibit higher potency than the VHL-recruiting PROTAC MZ1.

BRD4 Downstream Signaling

BRD4_Signaling BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruitment Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylation c_Myc c-Myc Transcription RNA_Pol_II->c_Myc Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle

Caption: BRD4-mediated transcriptional regulation of c-Myc.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow PROTAC_Design PROTAC Design & Synthesis Ternary_Complex Ternary Complex Formation Assay (SPR, ITC, TR-FRET) PROTAC_Design->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Viability_Assay Cell Viability Assay (MTS) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for preclinical PROTAC evaluation.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells and scrape them. Incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the ternary complex. SPR is a label-free technology that monitors biomolecular interactions in real-time.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. It can be used to detect the formation of the ternary complex in solution.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells and culture medium

  • PROTAC compound

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. The case studies presented here underscore that there is no one-size-fits-all solution. A systematic approach, involving the comparative analysis of linker length, composition, rigidity, and attachment points, is essential for optimizing degradation potency and selectivity. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs, empowering researchers to engineer the next generation of targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of F-PEG2-SO2-COOH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of F-PEG2-SO2-COOH, a functionalized polyethylene (B3416737) glycol derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Information

F-PEG2-SO2-COOH is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Due to its environmental toxicity, it is imperative to avoid releasing this substance into the environment.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not typically required in well-ventilated areas. If dusts are generated, use appropriate respiratory protection.

This data is synthesized from general laboratory best practices and safety data sheets for similar compounds.

Step-by-Step Disposal Procedure

The primary directive for the disposal of F-PEG2-SO2-COOH is to dispose of contents and container to an approved waste disposal plant . Do not dispose of this chemical down the drain or in regular trash.

Step 1: Container and Waste Collection

  • Keep F-PEG2-SO2-COOH in its original, tightly closed container.

  • If transferring to a waste container, ensure the container is clearly labeled with the chemical name and associated hazards.

  • Do not mix with other waste unless under the guidance of your institution's environmental health and safety (EHS) office.

Step 2: Storage of Chemical Waste

  • Store the waste container in a designated, secure chemical waste storage area.

  • This area should be cool, well-ventilated, and away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for F-PEG2-SO2-COOH.

Step 4: Handling Spills

  • In case of a spill, collect the spillage to prevent it from entering drains or waterways.

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of F-PEG2-SO2-COOH.

G start Begin Disposal Process for F-PEG2-SO2-COOH is_waste Is the F-PEG2-SO2-COOH material considered waste? start->is_waste collect Collect in a labeled, sealed waste container. is_waste->collect Yes spill Is there a spill? is_waste->spill No store Store in a designated chemical waste area. collect->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal contractor. store->contact_ehs end Disposal Complete contact_ehs->end spill->start No, continue normal handling contain_spill Contain and collect spillage. Prevent entry into drains. spill->contain_spill Yes contain_spill->collect

Caption: A workflow diagram for the proper disposal of F-PEG2-SO2-COOH.

General Guidance for Polyethylene Glycol (PEG) Derivatives

While F-PEG2-SO2-COOH has specific hazards, it is useful to understand the general context of PEG disposal. Polyethylene glycol itself is not typically considered hazardous waste and is readily biodegradable. However, functionalized PEGs can have different properties and toxicities.

  • Never flush down the toilet or drain: This is to avoid impacting wastewater treatment processes.

  • Local Regulations are Key: Disposal of all chemical waste must be in accordance with national and local regulations.

  • Consult Professionals: For large quantities or when in doubt, always consult with your EHS office or a licensed waste disposal company.

By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

Essential Safety and Handling Guide for F-Peg2-SO₂-cooh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for F-Peg2-SO₂-cooh, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling F-Peg2-SO₂-cooh, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 / EN 166Protects eyes from splashes and dust.[1]
Face Shield-Recommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrileProvides protection against incidental contact. Dispose of after use.[1][3]
Body Protection Laboratory CoatFlame-resistantProtects skin and clothing from contamination.[1]
Closed-toe Shoes-Protects feet from spills and falling objects.[1]
Respiratory Protection RespiratorNIOSH-approvedRequired if working outside a fume hood or if dust generation is likely.[1][3]

Operational Plan: Step-by-Step Handling

A systematic approach to handling F-Peg2-SO₂-cooh is critical to prevent accidents and ensure the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle F-Peg2-SO₂-cooh in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible before starting any work.[1][4]

  • Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[4]

  • Stock Solution: Since many PEG acid reagents are low-melting solids that can be difficult to handle, consider preparing a stock solution by dissolving the compound in a suitable solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6]

2. Handling the Compound:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Weighing: If handling the solid form, weigh the necessary amount carefully inside the fume hood to avoid generating dust.

  • Dissolving: When preparing a solution, add the solid F-Peg2-SO₂-cooh to the solvent slowly to prevent splashing.

  • Container Management: Keep the container tightly closed when not in use to minimize exposure to air and moisture.[4]

3. Post-Handling:

  • Decontamination: Thoroughly clean all equipment and the work area after the procedure is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of F-Peg2-SO₂-cooh and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing F-Peg2-SO₂-cooh should be treated as hazardous waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams. Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[4]

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "F-Peg2-SO₂-cooh".[4]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Disposal Method: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling F-Peg2-SO₂-cooh in a laboratory setting.

Workflow for Safe Handling of F-Peg2-SO-cooh cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagents Prepare Reagents and Solvents prep_workspace->prep_reagents weigh Weigh this compound prep_reagents->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.